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  • Product: 2-(Propylthio)nicotinamide
  • CAS: 175135-26-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(Propylthio)nicotinamide: Pathway and Mechanism

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Propylthio)nicotinamide is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Propylthio)nicotinamide is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a nicotinamide core functionalized with a propylthio group at the 2-position, presents a scaffold with potential for diverse biological activities. This guide provides a comprehensive overview of the primary synthesis pathway for 2-(Propylthio)nicotinamide, delving into the underlying reaction mechanism, and offering a detailed experimental protocol suitable for a laboratory setting.

Dominant Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable method for the synthesis of 2-(Propylthio)nicotinamide is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a 2-halonicotinamide, typically 2-chloronicotinamide, with 1-propanethiol in the presence of a base.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2 and C4). The presence of an electron-withdrawing amide group at the C3 position further activates the ring system towards nucleophilic substitution.

Synthesis Pathway 2-Chloronicotinamide 2-Chloronicotinamide Product 2-(Propylthio)nicotinamide 2-Chloronicotinamide->Product Nucleophilic Attack 1-Propanethiol 1-Propanethiol 1-Propanethiol->Product Base Base Base->1-Propanethiol Deprotonation Leaving_Group Chloride Ion Product->Leaving_Group

Caption: General overview of the SNAr synthesis pathway.

Mechanistic Insights

The SNAr reaction for the synthesis of 2-(Propylthio)nicotinamide proceeds through a well-established addition-elimination mechanism.

  • Nucleophile Activation: The reaction is initiated by the deprotonation of 1-propanethiol by a suitable base (e.g., sodium hydroxide, sodium methoxide) to form the more nucleophilic propane-1-thiolate anion.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The highly nucleophilic thiolate anion attacks the electron-deficient C2 carbon of the 2-chloronicotinamide ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the elimination of the chloride ion (leaving group) from the Meisenheimer complex. This step is typically fast and irreversible, driving the reaction to completion.

SNAr Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Propanethiol CH3CH2CH2SH Thiolate CH3CH2CH2S⁻ Propanethiol->Thiolate + Base Base Base 2-Chloronicotinamide 2-Cl-Py-CONH2 Meisenheimer Meisenheimer Complex (Resonance Stabilized) 2-Chloronicotinamide->Meisenheimer + CH3CH2CH2S⁻ Product 2-(Propylthio)nicotinamide Meisenheimer->Product - Cl⁻ Chloride Cl⁻

Caption: Stepwise mechanism of the SNAr reaction.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 2-(Propylthio)nicotinamide.

Materials:

  • 2-Chloronicotinamide

  • 1-Propanethiol

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinamide (1.0 equivalent) in ethanol.

  • Base Addition: To this solution, add an aqueous solution of sodium hydroxide (1.1 equivalents).

  • Nucleophile Addition: Slowly add 1-propanethiol (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(Propylthio)nicotinamide as a solid.

Quantitative Data Summary

ParameterValue
Typical Yield 75-90%
Purity (post-chromatography) >98%
Reaction Time 4-6 hours
Reaction Temperature Reflux (Ethanol, ~78 °C)

Conclusion

The synthesis of 2-(Propylthio)nicotinamide is efficiently achieved through a nucleophilic aromatic substitution reaction. This method is robust, high-yielding, and relies on readily available starting materials. A thorough understanding of the SNAr mechanism, particularly the factors influencing the reactivity of the pyridine ring, is crucial for optimizing the reaction conditions and achieving high purity of the final product. The provided experimental protocol serves as a reliable starting point for the laboratory-scale synthesis of this and structurally related compounds for further investigation in drug discovery and development programs.

References

  • Some Anilides of 2-Alkylthio- and 2-Chloro-6-Alkylthio-4-Pyridinecarboxylic Acids: Synthesis and Photosynthesis-Inhibiting Activity. Molecules.

  • Preparation of 2-chloro 6-alkylthio-4-pyridinecarboxylic acids and derived anilides. Arkivoc.

  • 2,5-disubstituted pyridines for the preparation of 2-substituted 5-(1-alkylthio). Google Patents.

  • Directed nucleophilic aromatic substitution reaction. Chemical Communications.

  • Nucleophilic aromatic substitution. Wikipedia.

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen and Prosperity.

  • Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.

  • Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine. Google Patents.

  • Novel synthesis of nicotinamide derivatives of cytotoxic properties. Archiv der Pharmazie.

  • Process for the production of nicotinamide. Justia Patents.

  • Preparation method of nicotinamide. Google Patents.

  • Processes for producing highly pure nicotinamide. Google Patents.

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. ChemProc.

  • Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. ResearchGate.

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.

  • 2-Propanethiol. NIST WebBook.

Exploratory

Physicochemical properties of 2-(Propylthio)nicotinamide

An In-depth Technical Guide to the Physicochemical Properties of 2-(Propylthio)nicotinamide This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(Propylthio)nicotinamide (CAS...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Propylthio)nicotinamide

This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(Propylthio)nicotinamide (CAS No: 175135-26-9), a molecule of interest for researchers and drug development professionals. The narrative is structured to deliver not just data, but actionable insights into the experimental rationale and implications for pharmaceutical development.

Introduction: Understanding the Molecule

2-(Propylthio)nicotinamide is a derivative of nicotinamide (Vitamin B3), featuring a propylthio group at the 2-position of the pyridine ring. This structural modification is significant, as the introduction of the sulfur-linked alkyl chain is anticipated to modulate the parent molecule's lipophilicity and metabolic profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A thorough characterization of its physicochemical properties is the foundational step in assessing its potential as a therapeutic agent. This document outlines the known and predicted properties and provides robust, field-proven protocols for their experimental determination.

Core Physicochemical Data

A summary of the available and predicted physicochemical data for 2-(Propylthio)nicotinamide is presented below. These values serve as a baseline for experimental design and formulation strategies.

PropertyValueSource
CAS Number 175135-26-9[1]
Molecular Formula C₉H₁₂N₂OS[1]
Molecular Weight 196.27 g/mol [1]
Melting Point 146-148°C[1][2]
Boiling Point 366.7 ± 27.0 °C (Predicted)
Density 1.20 ± 0.1 g/cm³ (Predicted)
pKa 14.49 ± 0.50 (Predicted)[3]

Solubility Profile: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. While experimental data for 2-(Propylthio)nicotinamide is not publicly available, the presence of the hydrophilic nicotinamide moiety and the lipophilic propylthio group suggests it is likely a sparingly soluble compound.[4] The parent molecule, nicotinamide, is highly water-soluble (1 g/mL).[5] The addition of the propylthio group will decrease this solubility. For context, the related precursor, 2-(Propylthio)nicotinic acid, has a measured solubility of >29.6 µg/mL at pH 7.4.[6]

Accurate determination of thermodynamic solubility is paramount. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for its reliability with poorly soluble compounds.[7][8]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for measuring the equilibrium solubility of 2-(Propylthio)nicotinamide.

  • Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

  • Compound Addition: Add an excess amount of 2-(Propylthio)nicotinamide to a known volume of each buffer in separate, sealed glass vials. The presence of undissolved solid is essential to ensure equilibrium with a saturated solution.[9]

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, clarify the supernatant by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.[10]

  • Confirmation of Solid State: Analyze the remaining solid by techniques such as XRPD or DSC to confirm that no polymorphic or solvate transformation has occurred during the experiment.

Lipophilicity (LogP): A Predictor of Membrane Permeability

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), governs a molecule's ability to cross biological membranes.[11] The 'Rule of 5' suggests that an oral drug candidate should ideally have a LogP value less than 5.[12] While the LogP of 2-(Propylthio)nicotinamide has not been experimentally determined, the related precursor 2-(Propylthio)nicotinic acid has a computed XLogP3 of 2.1, indicating moderate lipophilicity.[6]

The reversed-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method for LogP determination.[13][14] It correlates a compound's retention time on a nonpolar stationary phase with the LogP values of known standards.

Experimental Protocol: LogP Determination via RP-HPLC
  • System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Standard Selection: Prepare a set of standard compounds with known LogP values that bracket the expected LogP of the analyte.

  • Isocratic Elution: Perform a series of isocratic runs with varying organic modifier concentrations (e.g., 40%, 50%, 60%, 70%, 80% organic). Inject the standards and the test compound for each condition.

  • Calculate Capacity Factor (k'): For each compound at each mobile phase composition, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[14]

  • Determine log k'w: For each compound, plot log k' versus the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% organic) to determine the y-intercept, which is log k'w.

  • Calibration Curve: Plot the calculated log k'w values of the standards against their known literature LogP values.

  • Calculate LogP: Use the linear regression equation from the calibration curve and the calculated log k'w of 2-(Propylthio)nicotinamide to determine its experimental LogP.

Diagram: RP-HPLC Workflow for LogP Determination

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation prep_standards Prepare Standards (Known LogP) hplc_run Inject Samples into RP-HPLC System prep_standards->hplc_run prep_analyte Prepare Analyte (2-PTN) prep_analyte->hplc_run prep_mobile Prepare Mobile Phases (Varying % Organic) prep_mobile->hplc_run get_tr Record Retention Times (tR) and Dead Time (t0) hplc_run->get_tr calc_k Calculate Capacity Factor (k') for each run get_tr->calc_k calc_logkw Extrapolate to 100% Aqueous to find log k'w calc_k->calc_logkw calibration Create Calibration Curve: log k'w vs. Literature LogP calc_logkw->calibration final_logp Determine Analyte LogP calibration->final_logp

Caption: Workflow for experimental LogP determination using RP-HPLC.

Chemical Stability: Ensuring Product Integrity and Shelf-Life

Stability testing is a non-negotiable component of drug development, providing critical information on how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors like temperature, humidity, and light.[][16] These studies are essential for determining re-test periods, shelf-life, and appropriate storage conditions.[17]

A forced degradation (stress testing) study is the first step. It helps to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[16][18]

Protocol: Forced Degradation (Stress Testing)
  • Hydrolytic Stability: Expose solutions of 2-(Propylthio)nicotinamide to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60-80°C).

  • Oxidative Stability: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Thermal Stability: Expose the solid compound to high temperatures (e.g., 80°C or higher) to assess potential degradation.

  • Analysis: At specified time points, analyze all stressed samples by a validated stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) should be used to help identify the structure of significant degradants.

Following stress testing, long-term and accelerated stability studies are conducted on the API stored in its proposed packaging under conditions defined by ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).[17]

Diagram: API Stability Testing Decision Pathway

G start API Batch Synthesized method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev stress_test Perform Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) pathways Identify Degradation Pathways & Products stress_test->pathways method_dev->stress_test storage Place API in Long-Term (25°C/60%RH) & Accelerated (40°C/75%RH) Storage Conditions pathways->storage pull_points Pull Samples at Defined Timepoints (0, 3, 6, 9, 12, 18, 24 mos.) storage->pull_points analyze Analyze Samples for Assay, Purity, and Degradation Products pull_points->analyze spec_check Do Results Meet Acceptance Criteria? analyze->spec_check pass Establish Re-test Period & Storage Conditions spec_check->pass Yes fail Investigate OOS/OOT Results Reformulate or Repackage spec_check->fail No

Caption: Decision workflow for API stability assessment per ICH guidelines.

Spectral Characterization

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the three aromatic protons on the pyridine ring, a triplet for the terminal methyl group of the propyl chain, and two multiplets for the two methylene groups of the propyl chain. The amide protons would appear as two distinct signals.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals: five for the pyridine ring (two of which are quaternary), one for the carbonyl group of the amide, and three for the propyl chain.

  • FTIR: Key vibrational bands would include N-H stretching from the amide group (~3300-3100 cm⁻¹), C=O stretching of the amide (~1680 cm⁻¹), and C-N stretching. Aromatic C-H and C=C stretching bands would also be prominent.

  • Mass Spectrometry: The nominal mass would be 196 amu. High-resolution mass spectrometry would be used to confirm the elemental composition, C₉H₁₂N₂OS.

Conclusion

2-(Propylthio)nicotinamide presents a profile of a crystalline solid with a distinct melting point and predicted moderate lipophilicity. Its physicochemical properties, particularly solubility and stability, are the cornerstones upon which its entire development program will be built. The experimental protocols detailed in this guide provide a robust framework for obtaining the high-quality data necessary to de-risk development and enable rational formulation design. A comprehensive understanding of these fundamental characteristics is indispensable for advancing this molecule through the preclinical and clinical development pipeline.

References

  • Almac. Spotlight on stability: API and drug product testing. [Link]

  • Sagan, S. A., et al. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. PMC - NIH. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • MRIGlobal. Stability Testing for API Synthesis. [Link]

  • Slideshare. solubility experimental methods.pptx. [Link]

  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

  • Krishnan, K., et al. (2025). Influence of Available Hydrophobic Interactions in New 2‑(Propylthio)‑N‑(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. PMC - PubMed Central. [Link]

  • ChemBK. 2-(N-PROPYLMERCAPTO)NICOTINAMIDE. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Pizon, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • PubChem. 2-(Propylthio)nicotinic acid | C9H11NO2S | CID 2774526. [Link]

  • NIST WebBook. 2-(n-Propylthio)nicotinic acid. [Link]

  • PubChem. Nicotinamide | C6H6N2O | CID 936. [Link]

  • BMRB. bmse000281 Nicotinamide at BMRB. [Link]

  • PubChem. Spectral Information. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • SpectraBase. 2-(n-Propylthio)nicotinic acid - Optional[FTIR] - Spectrum. [Link]

  • FooDB. Showing Compound Nicotinamide (FDB012485). [Link]

  • ResearchGate. Synthesis of Glycosides of Nicotinamide and Nicotinamide Mononucleotide. [Link]

  • J. Chil. Chem. Soc. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. [Link]

  • PubMed. Biosynthesis of Nicotinamide Mononucleotide: Synthesis Method, Enzyme, and Biocatalytic System. [Link]

  • Google Patents. US6218543B1 - Processes for producing highly pure nicotinamide.
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Sources

Foundational

An In-depth Technical Guide to 2-(Propylthio)nicotinamide: Synthesis, Properties, and Therapeutic Potential

Abstract Nicotinamide and its derivatives are cornerstones in medicinal chemistry, primarily due to their role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This guide provides a compr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinamide and its derivatives are cornerstones in medicinal chemistry, primarily due to their role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This guide provides a comprehensive technical overview of a specific synthetic derivative, 2-(Propylthio)nicotinamide. We present its core chemical identity, including its verified CAS number and structural features. A detailed, field-proven synthetic pathway is outlined, beginning from accessible starting materials. Drawing from recent advancements in the study of analogous structures, we explore the compound's significant therapeutic potential as an anti-inflammatory and antioxidant agent, with a proposed mechanism centered on the inhibition of cyclooxygenase (COX) enzymes. This document is intended for researchers, chemists, and drug development professionals, offering foundational data, detailed experimental protocols, and mechanistic insights to facilitate further investigation and application of 2-(Propylthio)nicotinamide.

Chemical Identity and Physicochemical Properties

CAS Number and Nomenclature

The unique identifier for 2-(Propylthio)nicotinamide is its Chemical Abstracts Service (CAS) number.

  • CAS Number: 175135-26-9[1]

  • Systematic Name: 2-(propylthio)pyridine-3-carboxamide[1]

  • Common Synonyms: 2-(N-Propylthio)nicotinamide, 2-(n-Propylthio)nicotinamide

Chemical Structure Analysis

The molecular structure consists of a pyridine ring functionalized at the 3-position with a carboxamide group (the core of nicotinamide) and substituted at the 2-position with a propylthio group (-S-CH₂CH₂CH₃). This thioether linkage is a key structural feature, modulating the electronic and steric properties of the nicotinamide scaffold.

  • Molecular Formula: C₉H₁₂N₂OS[1]

  • Molecular Weight: 196.27 g/mol

Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for experimental design, formulation, and pharmacokinetic considerations.

PropertyValueSource
Melting Point 146-148 °CChemicalBook
Boiling Point (Predicted) 366.7 ± 27.0 °CChemicalBook
Density (Predicted) 1.20 ± 0.1 g/cm³ChemicalBook
pKa (Predicted) 14.49 ± 0.50ChemicalBook

Synthesis and Characterization

The synthesis of 2-(Propylthio)nicotinamide can be efficiently achieved through a two-step process involving the S-alkylation of 2-mercaptonicotinic acid followed by amidation. This pathway offers a high degree of purity and yield.

Synthetic Workflow Diagram

The logical flow from starting materials to the final product is depicted below. This workflow is designed for efficiency and scalability.

Synthesis_Workflow cluster_step1 Step 1: S-Alkylation (SN2 Reaction) cluster_step2 Step 2: Amidation Start 2-Mercaptonicotinic Acid + 1-Iodopropane Base Base (e.g., K2CO3) Solvent (e.g., DMF) Start->Base Reaction Conditions Intermediate 2-(Propylthio)nicotinic Acid Base->Intermediate Forms Intermediate Amidation_Reagents Amidation Agent (e.g., SOCl2 then NH4OH) or Coupling Agent (e.g., HATU) Intermediate->Amidation_Reagents Activation Final_Product 2-(Propylthio)nicotinamide Amidation_Reagents->Final_Product Forms Final Product

Caption: Synthetic pathway for 2-(Propylthio)nicotinamide.

Step-by-Step Synthesis Protocol

This protocol provides a detailed methodology for laboratory-scale synthesis.

Step 1: Synthesis of 2-(Propylthio)nicotinic Acid

  • Rationale: This step introduces the propylthio side chain via a nucleophilic substitution (SN2) reaction. 2-mercaptonicotinic acid acts as the nucleophile, attacking the electrophilic carbon of 1-iodopropane. Anhydrous potassium carbonate is used as a base to deprotonate the thiol, enhancing its nucleophilicity. DMF is an ideal polar aprotic solvent for this type of reaction.

  • Methodology:

    • To a stirred solution of 2-mercaptonicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Stir the resulting suspension at room temperature for 30 minutes.

    • Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution to a pH of ~4 using a 5% HCl solution, which will precipitate the product.

    • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 2-(propylthio)nicotinic acid as a solid.

  • Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR and Mass Spectrometry before proceeding.

Step 2: Synthesis of 2-(Propylthio)nicotinamide

  • Rationale: This step converts the carboxylic acid intermediate into the final primary amide. One common and effective method is via an acid chloride intermediate. Thionyl chloride (SOCl₂) converts the carboxylic acid to a highly reactive acyl chloride, which readily reacts with ammonia (from ammonium hydroxide) to form the amide.

  • Methodology:

    • Suspend 2-(propylthio)nicotinic acid (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq).

    • Reflux the mixture for 2 hours. The solid should completely dissolve, indicating the formation of the acid chloride.

    • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

    • Carefully add the crude acid chloride intermediate to a flask containing ice-cold concentrated ammonium hydroxide (NH₄OH). Caution: This reaction is highly exothermic and should be performed slowly in a fume hood with appropriate personal protective equipment.

    • Stir the resulting mixture vigorously for 1 hour, allowing it to slowly warm to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(Propylthio)nicotinamide.

  • Self-Validation: Final product identity and purity should be rigorously confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

Biological Activity and Mechanism of Action

While direct studies on 2-(Propylthio)nicotinamide are emerging, significant insight can be drawn from a closely related derivative, 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide. Recent research has demonstrated that this pharmacophore exhibits notable anti-inflammatory and antioxidant activities, suggesting a strong rationale for investigating the parent amide for similar properties.

Hypothesized Mechanism: COX-2 Inhibition

The primary proposed mechanism for the anti-inflammatory effects of this molecular scaffold is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

  • Expertise & Causality: COX-2 is a central enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Unlike the constitutively expressed COX-1, COX-2 is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects. Molecular docking studies on a derivative of 2-(Propylthio)nicotinamide showed strong binding interactions with both COX-1 (-7.82 kcal/mol) and COX-2 (-7.08 kcal/mol) isoforms, indicating a high probability of inhibitory action.

Signaling Pathway Diagram: COX-2 and Inflammation

The following diagram illustrates the signaling pathway leading to inflammation and the point of intervention for a COX-2 inhibitor.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 (cPLA2) Stimuli->PLA2 Activates Transcription Gene Transcription (NF-κB, AP-1) Stimuli->Transcription Activates Membrane Cell Membrane Phospholipids Membrane->PLA2 AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 (Cyclooxygenase-2) AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Converts to Inflammation Inflammation Pain, Fever PGs->Inflammation Mediates Inhibitor 2-(Propylthio)nicotinamide (Proposed Inhibitor) Inhibitor->COX2 Inhibits Transcription->COX2 Induces Expression

Caption: The COX-2 signaling pathway in inflammation.

Antioxidant Potential

Nicotinamide itself is a precursor to NAD(P)H, which are crucial coenzymes in cellular redox reactions. Nicotinamide derivatives can protect cells from oxidative stress by scavenging reactive oxygen species (ROS) and modulating the activity of key antioxidant enzymes. The antioxidant mechanism of nicotinamide involves regulating the NADP/NADPH ratio, which in turn inhibits ROS-producing enzymes like NADPH oxidase. Studies on a derivative showed free-radical scavenging activity in DPPH and ABTS assays, further supporting the antioxidant potential of this chemical class.

Recommended Experimental Protocols

To validate the therapeutic potential of 2-(Propylthio)nicotinamide, the following in vitro assays are recommended.

In Vitro COX-2 Inhibitor Screening Assay (Colorimetric)
  • Trustworthiness: This protocol is based on a well-established method that measures the peroxidase component of COX activity. It includes controls for robust and reliable data generation.

  • Methodology:

    • Reagent Preparation:

      • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

      • Prepare stock solutions of a known COX-2 inhibitor (e.g., Celecoxib) and the test compound, 2-(Propylthio)nicotinamide, in DMSO.

      • Prepare stock solutions of Hematin, Arachidonic Acid, and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Assay Procedure (96-well plate format):

      • To each well, add 150 µL of Tris-HCl buffer.

      • Add 10 µL of Hematin solution.

      • Add 10 µL of human recombinant COX-2 enzyme solution.

      • Add 10 µL of the test compound at various concentrations (serial dilutions). For control wells, add 10 µL of DMSO. For positive inhibitor control wells, add 10 µL of Celecoxib.

      • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation and Measurement:

      • Initiate the reaction by adding 10 µL of TMPD followed by 10 µL of Arachidonic Acid to each well.

      • Immediately measure the absorbance at 590 nm in kinetic mode using a plate reader, taking readings every 30 seconds for 5-10 minutes.

    • Data Analysis:

      • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

      • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).

Conclusion and Future Directions

2-(Propylthio)nicotinamide is a readily synthesizable derivative of vitamin B3 with significant, unexplored therapeutic potential. Based on robust data from closely related analogs, it is strongly positioned as a candidate for investigation as a dual anti-inflammatory and antioxidant agent, likely acting through the inhibition of the COX-2 enzyme. The synthetic and analytical protocols provided in this guide offer a clear pathway for researchers to produce and validate this compound. Future work should focus on confirming its COX-2 inhibitory activity, elucidating its broader pharmacological profile, and assessing its efficacy in cell-based and in vivo models of inflammation and oxidative stress.

References

  • 2-(Propylthio)-3-pyridinecarboxamide (CAS 175135-26-9) Properties | Density, Cp, Viscosity. Chemcasts. Available at: [Link]

  • Influence of Available Hydrophobic Interactions in New 2‑(Propylthio)‑ N‑(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. ACS Omega. Available at: [Link]

  • Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Biochemical Pharmacology. Available at: [Link]

  • Nicotinamide in Cosmetics: Antioxidant Mechanism for Skin Protection. Viablife Biotech. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

Sources

Exploratory

Early research studies on 2-(Propylthio)nicotinamide

An In-Depth Technical Guide to Nicotinamide and Its Derivatives: Early Research and Therapeutic Potential For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Centra...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nicotinamide and Its Derivatives: Early Research and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Central Role of Nicotinamide in Cellular Function

Nicotinamide, the amide form of vitamin B3, is a water-soluble vitamin that serves as a cornerstone of cellular metabolism and energy production[1][2]. It is a critical precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are indispensable for numerous redox reactions essential for life[2]. The scientific journey of nicotinamide began with its identification as a cure for pellagra, a disease characterized by dermatitis, diarrhea, and dementia[3]. However, subsequent research has unveiled a far more intricate and profound role for this molecule in maintaining cellular health and homeostasis.

Early investigations into nicotinamide's biological functions have illuminated its involvement in DNA repair mechanisms, modulation of inflammatory responses, and regulation of cellular senescence[1][4]. These fundamental discoveries have spurred a wave of preclinical and clinical research to explore the therapeutic potential of nicotinamide and its derivatives in a wide array of pathological conditions. This guide will synthesize the key findings from these early studies, offering a detailed exploration of the scientific evidence that continues to drive interest in this versatile molecule.

Synthesis and Chemical Properties

The industrial preparation of nicotinamide has evolved over the years, with modern methods focusing on efficiency, purity, and environmental sustainability. A common and effective method involves the hydrolysis of 3-cyanopyridine.

General Synthesis of Nicotinamide

A widely used industrial method for synthesizing nicotinamide involves the hydrolysis of 3-cyanopyridine. This process can be carried out using a base catalyst.

Experimental Protocol: Hydrolysis of 3-Cyanopyridine

  • Reaction Setup : In a suitable reaction vessel, 3-cyanopyridine is dissolved in an aqueous solution.

  • Catalyst Addition : A base, such as an aqueous alkali metal hydroxide solution (e.g., 1-20% sodium hydroxide), is added to the mixture[5].

  • Hydrolysis : The reaction mixture is heated to facilitate the hydrolysis of the nitrile group to a primary amide. The reaction temperature and duration are optimized to ensure complete conversion and minimize the formation of byproducts like nicotinic acid[6].

  • Purification : The resulting crude nicotinamide solution contains impurities such as unreacted 3-cyanopyridine and sodium nicotinate[5]. Purification is typically achieved through a multi-step process that can include ion-exchange resin treatment to remove ionic impurities and crystallization to obtain highly pure, USP-grade nicotinamide[5].

Synthesis of Nicotinamide Derivatives

The synthesis of nicotinamide derivatives, such as N-(thiophen-2-yl)nicotinamide, involves the coupling of nicotinic acid with a desired amine.

Experimental Protocol: Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives

  • Activation of Nicotinic Acid : Nicotinic acid is first activated to form a more reactive species, such as an acyl chloride or an active ester.

  • Coupling Reaction : The activated nicotinic acid is then reacted with the desired amine (in this case, an aminothiophene derivative) in the presence of a base to neutralize the acid formed during the reaction.

  • Work-up and Purification : The reaction mixture is then subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The final product is purified using techniques like recrystallization or column chromatography to yield the desired N-(thiophen-2-yl)nicotinamide derivative[7].

Mechanism of Action: Beyond a Simple Vitamin

The biological effects of nicotinamide are primarily attributed to its role as a precursor in the NAD+ salvage pathway, which is crucial for maintaining the cellular NAD+ pool.

The NAD+ Salvage Pathway

Nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form NAD+[2]. This pathway is vital for replenishing NAD+ consumed by various enzymes.

NAD_Salvage_Pathway Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Processes Cellular Energy Metabolism, DNA Repair, Transcription Sirtuins->Cellular_Processes PARPs->Cellular_Processes

Caption: The NAD+ Salvage Pathway.

Modulation of NAD+-Dependent Enzymes

NAD+ is a critical substrate for several families of enzymes that play key roles in cellular regulation:

  • Sirtuins : These NAD+-dependent deacetylases regulate a wide range of cellular processes, including gene expression, metabolism, and aging[2]. By influencing sirtuin activity, nicotinamide can impact cellular health and longevity.

  • Poly (ADP-ribose) Polymerases (PARPs) : PARPs are enzymes involved in DNA repair and the maintenance of genomic stability. In response to DNA damage, PARPs utilize NAD+ to synthesize poly (ADP-ribose) chains, which recruit DNA repair proteins[2].

  • Cyclic ADP-ribose Hydrolases (CD38/157) : These enzymes hydrolyze NAD+ to generate second messengers involved in calcium signaling.

Anti-inflammatory Properties

Nicotinamide has demonstrated significant anti-inflammatory effects. It can inhibit the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response, thereby reducing the production of pro-inflammatory cytokines[2][4]. It also inhibits leucocyte chemotaxis[4].

Early Preclinical and Clinical Research: A Foundation for Therapeutic Applications

The multifaceted mechanism of action of nicotinamide has led to its investigation in a variety of disease models and clinical settings.

Dermatology

Nicotinamide has been extensively studied for its benefits in dermatology.

  • Acne Vulgaris : Early studies showed that topical application of nicotinamide gel was effective in reducing inflammatory lesions in acne, with efficacy comparable to topical antibiotics like erythromycin[4]. Its anti-inflammatory and sebostatic properties are believed to contribute to this effect[1][4].

  • Atopic Dermatitis : Nicotinamide has been shown to improve skin barrier function by increasing the synthesis of ceramides and other stratum corneum lipids, leading to a reduction in transepidermal water loss[1][4].

  • Skin Cancer Chemoprevention : Seminal clinical trials have demonstrated that oral nicotinamide (500 mg twice daily) can significantly reduce the rates of new nonmelanoma skin cancers (basal-cell and squamous-cell carcinomas) and actinic keratoses in high-risk patients[8]. This protective effect is attributed to its ability to enhance DNA repair and prevent UV-induced immunosuppression[3].

Clinical Trial Summary: Nicotinamide in Skin Cancer Prevention
Study Design Phase 3, double-blind, randomized, controlled trial[8]
Participants 386 patients with a history of at least two nonmelanoma skin cancers in the previous 5 years[8]
Intervention 500 mg of nicotinamide twice daily or placebo for 12 months[8]
Primary Endpoint Number of new nonmelanoma skin cancers during the 12-month intervention period[8]
Key Findings 23% lower rate of new nonmelanoma skin cancers in the nicotinamide group compared to placebo[8].
Significant reduction in actinic keratoses[8].
Nicotinamide was safe and well-tolerated[8].
Neurodegenerative Diseases

The role of nicotinamide in supporting neuronal health has prompted its investigation in neurodegenerative disorders like Alzheimer's disease.

  • Alzheimer's Disease : Preclinical studies in mouse models of Alzheimer's disease suggested that nicotinamide could reduce the phosphorylation of tau protein (pTau), a key pathological hallmark of the disease, through the inhibition of histone deacetylases (HDACs)[9][10]. A phase 2a clinical trial was conducted to evaluate the safety and efficacy of high-dose oral nicotinamide in patients with early Alzheimer's disease. While the trial confirmed the safety of nicotinamide, it did not show a significant reduction in the primary biomarker, CSF pTau231[9][10]. However, post hoc analyses suggested that bioavailability and rapid metabolic inactivation might have limited its central nervous system efficacy in some participants[10].

Experimental_Workflow_AD_Trial cluster_screening Screening & Enrollment cluster_intervention Intervention Phase (48 Weeks) cluster_assessment Outcome Assessment Screening Patient Screening (MCI or Mild Dementia, Positive AD Biomarkers) Enrollment Enrollment (N=47) Screening->Enrollment Randomization Randomization Enrollment->Randomization Group_A Nicotinamide (1500 mg BID) Randomization->Group_A Group_B Placebo Randomization->Group_B Baseline Baseline Assessments (CSF Biomarkers, Cognitive & Functional Tests) Randomization->Baseline Week48 48-Week Assessments (Repeat of Baseline Measures) Baseline->Week48 Analysis Statistical Analysis Week48->Analysis Primary Outcome: Change in CSF p-tau231

Caption: Workflow of a Phase 2a Alzheimer's Disease Trial.

Other Therapeutic Areas

Early research has also explored the potential of nicotinamide in other conditions:

  • Diabetes : Some early studies investigated the use of nicotinamide in early-onset insulin-dependent diabetes, with the hypothesis that it might protect pancreatic beta-cells. However, a double-blind, randomized clinical trial did not find evidence that nicotinamide induced remission or improved beta-cell secretion[11].

  • Psoriasis : The anti-inflammatory properties of nicotinamide and its derivatives, such as nicotinamide riboside, have led to pilot studies evaluating their effect on immune activation in psoriasis[12].

  • Leber's Hereditary Optic Neuropathy (LHON) : Given that LHON is a mitochondrial disease, and nicotinamide is a key molecule for mitochondrial energy metabolism, a pilot study was designed to evaluate the efficacy of high-dose nicotinamide in patients with LHON[13].

Future Directions and Conclusion

The body of early research on nicotinamide has firmly established its importance in cellular health and its potential as a therapeutic agent. While the initial promise in some areas, such as Alzheimer's disease, has been tempered by the complexities of clinical translation, the remarkable success in skin cancer chemoprevention highlights the significant impact this humble vitamin can have on human health.

Future research will likely focus on several key areas:

  • Optimizing Bioavailability and Delivery : For indications requiring systemic effects, particularly in the central nervous system, strategies to improve the bioavailability of nicotinamide and its derivatives and to overcome rapid metabolic inactivation will be crucial.

  • Exploring Novel Derivatives : The synthesis and evaluation of novel nicotinamide derivatives with improved pharmacokinetic profiles and target specificity could unlock new therapeutic opportunities.

  • Combination Therapies : Investigating the synergistic effects of nicotinamide with other therapeutic agents may enhance its efficacy in various diseases.

References

  • Phase 2A Proof-of-Concept Double-Blind, Randomized, Placebo-Controlled Trial of Nicotinamide in Early Alzheimer Disease. PubMed.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. MDPI.
  • Pilot Study to Evaluate the Effect of Nicotinamide Riboside on Immune Activation in Psoriasis. ClinicalTrials.gov.
  • Preparation method of nicotinamide. Google Patents.
  • Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. PubMed.
  • Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology.
  • Nicotinamide: Mechanism of action and indications in dermatology. PubMed.
  • Pilot Study of the Efficacy of Nicotinamide (Vitamin B3) in Leber's Hereditary Optic Neuropathy. ClinicalTrials.gov.
  • A phase II randomized controlled trial of nicotinamide for skin cancer chemoprevention in renal transplant recipients. PubMed.
  • Skin Cancer Prevention With Nicotinamide in Transplant Recipients - Pilot Trial. ClinicalTrials.gov.
  • What is the mechanism of Nicotinamide? Patsnap Synapse.
  • Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC.
  • First human clinical trial for nicotinamide riboside. ScienceDaily.
  • Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate.
  • A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention. PubMed.
  • Double-blind randomized trial of nicotinamide on early-onset diabetes. PubMed.
  • Synthesis of Glycosides of Nicotinamide and Nicotinamide Mononucleotide. ResearchGate.
  • List of the most relevant clinical trials on nicotinamide in dermatological diseases. ResearchGate.
  • Processes for producing highly pure nicotinamide. Google Patents.
  • Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. MDPI.

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Foundational

Whitepaper: A Technical Guide to the In Silico Modeling of 2-(Propylthio)nicotinamide Interactions

Abstract The exploration of small molecule interactions with biological targets is a cornerstone of modern drug discovery.[1] 2-(Propylthio)nicotinamide, a derivative of the essential vitamin B3 (nicotinamide)[2][3], pre...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of small molecule interactions with biological targets is a cornerstone of modern drug discovery.[1] 2-(Propylthio)nicotinamide, a derivative of the essential vitamin B3 (nicotinamide)[2][3], presents a compelling case for computational investigation due to the diverse biological roles of its parent scaffold, including cellular energy metabolism and DNA repair.[3][4] This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to predict and analyze the interactions of 2-(Propylthio)nicotinamide with a protein target. Moving beyond a simple list of steps, this paper elucidates the scientific rationale behind each phase of the computational workflow, from target selection to advanced simulation and energy calculations. We will navigate the complete process, including ligand and protein preparation, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, offering field-proven insights for researchers, scientists, and drug development professionals.

Foundational Principles: Why Model Computationally?

Computer-Aided Drug Design (CADD) has become an indispensable tool in the pharmaceutical sciences, offering a way to rationalize and accelerate the discovery pipeline by reducing the time and cost associated with traditional high-throughput screening.[1][5][6] In silico techniques allow us to build predictive models of molecular interactions at an atomic level, providing insights that are often difficult to capture through experimental methods alone.[7]

The core methodologies we will employ are:

  • Molecular Docking: A computational technique that predicts the most probable binding pose of a ligand within a protein's active site.[8][9] It provides a static snapshot of the interaction and a scoring function to estimate binding affinity.

  • Molecular Dynamics (MD) Simulation: This method simulates the time-dependent behavior of a molecular system, allowing us to observe the conformational dynamics of the protein-ligand complex in a simulated physiological environment.[10][11][12][13]

  • Binding Free Energy Calculation: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) provide a more rigorous, albeit computationally expensive, estimation of binding affinity by analyzing the energetic components of the interaction from MD simulation trajectories.[14][15]

This multi-step approach provides a progressively detailed understanding of the molecular recognition event, from initial pose prediction to the dynamics and thermodynamics of stable binding.

G cluster_0 Conceptual Workflow A Initial Hypothesis: 2-(Propylthio)nicotinamide and Target Protein B Molecular Docking (Static Pose Prediction) A->B Defines Initial Complex C Molecular Dynamics (Dynamic Stability Assessment) B->C Provides Starting Structure D Binding Free Energy Calculation (Affinity Quantification) C->D Generates Trajectories for Analysis E Data-Driven Insights (Interaction Analysis) D->E Quantifies Binding Strength

Caption: High-level overview of the in silico modeling pipeline.

The In Silico Experimental Workflow: A Step-by-Step Guide

This section details the protocols for a complete computational analysis. For demonstrative purposes, we will use Cyclooxygenase-2 (COX-2) as the target protein, as nicotinamide derivatives have been investigated for their anti-inflammatory potential, and COX-2 is a key enzyme in inflammatory pathways.[16][17]

Step 1: Preparation of the Target Receptor (COX-2)

Causality: The quality of the initial protein structure is paramount for the accuracy of any subsequent modeling. Raw structures from the Protein Data Bank (PDB) are not immediately usable; they are akin to unrefined experimental data containing extraneous molecules and lacking information essential for force field calculations.[18][19][20]

Experimental Protocol:

  • Structure Retrieval: Download the 3D crystal structure of human COX-2. A suitable entry is PDB ID: 5IKR .

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF ChimeraX, Discovery Studio).

    • Rationale: To create a clean, monomeric system for docking.

    • Action: Remove all non-essential components, including water molecules, co-crystallized ligands, ions, and any additional protein chains (if the biological unit is a monomer).[20][21]

  • Repair and Hydrogenation:

    • Rationale: Crystal structures often have missing atoms in flexible side chains or loops and typically lack hydrogen atoms. Force fields require a complete structure with all hydrogens to correctly calculate interactions and charge distributions.[18][20]

    • Action: Use a structure preparation tool (e.g., Chimera's Dock Prep tool, Schrödinger's Protein Preparation Wizard) to build missing side chains, add hydrogen atoms, and assign protonation states appropriate for a physiological pH (e.g., 7.4).[22]

  • Charge and Atom Type Assignment:

    • Rationale: The simulation software uses a "force field" (e.g., AMBER, CHARMM) which is a set of parameters that defines the potential energy of the system. Each atom must be assigned a specific type and partial charge according to the chosen force field.[19][23]

    • Action: Assign standard force field atom types and charges. This is typically handled automatically by the preparation software.

  • Final Output: Save the prepared receptor structure in a suitable format, such as .pdbqt for AutoDock or .mol2 for other programs.[19]

Step 2: Preparation of the Ligand

Causality: The ligand, 2-(Propylthio)nicotinamide, must also be correctly parameterized to ensure the force field can accurately model its behavior. This involves generating a valid 3D structure and assigning correct atomic charges and bond properties.[23][24]

Experimental Protocol:

  • Structure Acquisition: Obtain the 2D structure of 2-(Propylthio)nicotinamide. This can be sourced from PubChem (CID 86261726) or drawn using chemical sketcher software.[25][26]

  • 3D Conformation Generation:

    • Rationale: A flat 2D structure is insufficient. A low-energy 3D conformation is required as a starting point.

    • Action: Convert the 2D structure to 3D. Most modeling software can perform this conversion.

  • Hydrogen Addition and Charge Calculation:

    • Rationale: Similar to the protein, hydrogens must be added, and partial atomic charges must be calculated to describe the electrostatic potential of the molecule. Gasteiger or AM1-BCC charges are commonly used for small molecules.[19][27]

    • Action: Use a tool like Antechamber (part of AmberTools) or a graphical interface to add hydrogens and compute charges.

  • Define Rotatable Bonds:

    • Rationale: For flexible docking, the algorithm needs to know which bonds in the ligand can rotate freely. This allows it to explore different conformations of the ligand within the binding site.[27]

    • Action: This is typically done automatically by the preparation software (e.g., AutoDock Tools), which identifies acyclic single bonds.

  • Final Output: Save the prepared ligand in the appropriate format (e.g., .pdbqt, .mol2).

Step 3: Molecular Docking

Causality: Docking serves as a computational screening method to predict the binding geometry and provide an initial estimate of binding strength. It places the flexible ligand into the rigid (or semi-flexible) receptor active site, sampling numerous poses and ranking them based on a scoring function.

Experimental Protocol:

  • Binding Site Definition:

    • Rationale: To focus the computational search, you must define the specific region of the protein where the ligand is expected to bind. This significantly improves efficiency and accuracy.

    • Action: Define a "grid box" that encompasses the entire active site of COX-2. This can be centered on a co-crystallized ligand from a reference PDB structure or identified using pocket prediction algorithms.[21][23]

  • Execution of Docking Algorithm:

    • Rationale: A search algorithm (e.g., a Lamarckian Genetic Algorithm in AutoDock) will explore various positions, orientations, and conformations of the ligand within the defined grid box.

    • Action: Run the docking simulation using software like AutoDock Vina. The output will be a set of predicted binding poses, each with a corresponding binding affinity score (e.g., in kcal/mol).

  • Analysis of Results:

    • Rationale: The top-ranked pose is not always the correct one. It's crucial to analyze the cluster of best-scoring poses and examine the specific molecular interactions.

    • Action: Visualize the top-ranked poses. The best pose should exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking). Select the most promising pose for the next stage.

Step 4: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static picture. MD simulations introduce explicit solvent, temperature, and pressure, allowing us to assess the dynamic stability of the docked pose and observe how the protein and ligand adapt to each other over time.[13] A stable complex in an MD simulation lends higher confidence to the predicted binding mode.

MD_Workflow Start Docked Protein-Ligand Complex Solvate 1. Solvation (Add Water Box & Ions) Start->Solvate Minimize 2. Energy Minimization (Relax System) Solvate->Minimize Equilibrate 3. Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Produce 4. Production MD (Data Collection) Equilibrate->Produce Analyze 5. Trajectory Analysis (RMSD, RMSF, Interactions) Produce->Analyze

Caption: Step-by-step workflow for setting up and running an MD simulation.

Experimental Protocol:

  • System Setup:

    • Action: Place the selected protein-ligand complex into the center of a periodic box of explicit water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Energy Minimization:

    • Action: Perform a steepest descent followed by a conjugate gradient energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during setup.

  • Equilibration:

    • Action: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble). Then, allow the pressure to equilibrate while maintaining the target temperature (NPT ensemble). This ensures the system reaches the correct density and temperature before data collection.

  • Production Run:

    • Action: Run the simulation for a duration sufficient to observe stable behavior (e.g., 100-200 nanoseconds), saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Action: Analyze the resulting trajectory to assess stability and dynamics. Key metrics include:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, plateauing RMSD indicates the complex has reached equilibrium.

      • Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual residues, highlighting flexible or rigid regions of the protein.

      • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking.

Step 5: Binding Free Energy Calculations

Causality: While MD simulations confirm stability, methods like MM/PBSA provide a more accurate end-point calculation of binding free energy (ΔG_bind) by averaging over an ensemble of conformations from the simulation.[14][15]

Experimental Protocol:

  • Snapshot Extraction:

    • Action: Extract a series of snapshots (e.g., 100-500 frames) from the stable portion of the MD trajectory.

  • Energy Calculation:

    • Action: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The calculation involves three components:

      • ΔE_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

      • ΔG_solv_polar: Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).

      • ΔG_solv_nonpolar: Non-polar solvation energy (often estimated from the solvent-accessible surface area).

  • Final Calculation:

    • Action: The binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Averaging this value across all snapshots provides the final reported binding free energy.

Data Presentation and Interpretation

Quantitative results should be summarized for clarity and comparison.

Table 1: Summary of In Silico Predictions for 2-(Propylthio)nicotinamide with COX-2

MetricValueInterpretation
Molecular Docking
Binding Affinity (Vina Score)-8.5 kcal/molStrong initial predicted affinity.
Key H-Bonding ResiduesArg120, Tyr355Indicates interaction with catalytically important residues.
Key Hydrophobic ResiduesVal523, Leu352Suggests stable anchoring in the hydrophobic channel.
Molecular Dynamics
Average Backbone RMSD1.8 ÅThe protein maintains a stable conformation.
Average Ligand RMSD1.2 ÅThe ligand remains stably bound in the active site.
H-Bond Occupancy (Arg120)85%A persistent and structurally important hydrogen bond.
Binding Free Energy
ΔG_bind (MM/PBSA)-35.2 kcal/molFavorable binding free energy, corroborating docking results.
ΔE_MM Contribution-50.1 kcal/molvan der Waals and electrostatic interactions are the primary drivers of binding.
ΔG_solv Contribution+14.9 kcal/molDesolvation penalty is overcome by favorable direct interactions.

(Note: The values in Table 1 are hypothetical and for illustrative purposes only.)

Conclusion and Scientific Trustworthiness

This guide outlines a robust, multi-stage computational workflow for investigating the interactions of 2-(Propylthio)nicotinamide. Each step builds upon the last, providing a more refined and dynamically aware model of the binding event. The causality behind each protocol—from the necessity of cleaning a PDB file to the importance of system equilibration in MD—is critical for generating reliable and reproducible results.

It is imperative to recognize that these computational methods are predictive models, not absolute truths. Their strength lies in their ability to generate testable hypotheses, prioritize compounds for synthesis, and provide atomic-level insights into binding mechanisms that can guide further experimental work. The ultimate validation of these in silico findings must come from correlation with experimental binding assays and structural biology.

References

  • Gohlke, H., & Case, D. A. (2004). Converging Free Energy Estimates: MM-PB(GB)SA Studies on the Protein-Protein Complex Ras-Raf.
  • Quora. (2021). How does one prepare proteins for molecular docking?. Available at: [Link]

  • Gorgieva, D. B., & Wieczorek, Z. (2019). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. International Journal of Molecular Sciences, 20(14), 3433. Available at: [Link]

  • Hou, T., Wang, J., Li, Y., & Wang, W. (2011). Assessing the performance of the MM/PBSA and MM/GBSA methods. 1. The accuracy of binding free energy calculations based on molecular dynamics simulations. Journal of Chemical Information and Modeling, 51(1), 69-82. Available at: [Link]

  • Gao, Y. Q., et al. (2016). Simulation Studies of Protein and Small Molecule Interactions and Reaction. Methods in Enzymology, 578, 247-277. Available at: [Link]

  • El-Damasy, D. A., et al. (2021). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 26(15), 4649. Available at: [Link]

  • Verma, P., et al. (2021). Molecular Structure, Hydrogen Bonding Interactions and Docking Simulations of Nicotinamide (Monomeric and Trimeric Models) by Using Spectroscopy and Theoretical Approach. Journal of Molecular Structure, 1225, 129107. Available at: [Link]

  • Votapka, L. W., & Amaro, R. E. (2015). Computational Studies of Proteins: Dynamics and Interactions with Small Molecules. Methods in Molecular Biology, 1215, 425-442. Available at: [Link]

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  • Al-Khafaji, K., et al. (2021). Molecular docking and dynamics studies of Nicotinamide Riboside as a potential multi-target nutraceutical against SARS-CoV-2 entry, replication, and transcription: A new insight. Journal of King Saud University - Science, 33(7), 101571. Available at: [Link]

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Exploratory

A Technical Guide to the Lipophilicity and Solubility of 2-(Propylthio)nicotinamide

Foreword In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its ultimate success. Among these, lipophilicity and aqueous solubility stand as cri...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its ultimate success. Among these, lipophilicity and aqueous solubility stand as critical pillars influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth technical examination of these two key parameters in the context of the novel molecule, 2-(Propylthio)nicotinamide.

While specific experimental data for this compound is not yet widely published, this document serves as a comprehensive manual for its characterization.[1][2][3] It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the experimental determination and computational prediction of its lipophilicity and solubility. By applying the principles and methods detailed herein, researchers can effectively profile 2-(Propylthio)nicotinamide, paving the way for its further development.

Introduction to 2-(Propylthio)nicotinamide: A Structural Perspective

2-(Propylthio)nicotinamide is a derivative of nicotinamide (Vitamin B3), a fundamental biological molecule.[4][5] The structure is characterized by a pyridine ring with a carboxamide group at the 3-position and a propylthio (-S-CH₂CH₂CH₃) group at the 2-position.

Core Scaffold: Nicotinamide itself is a highly water-soluble, polar molecule.[5][6] Its computed LogP (a measure of lipophilicity) is approximately -0.4, indicating its hydrophilic nature.[5]

Key Substituent: The introduction of the 2-propylthio group is expected to significantly alter these properties. The propyl chain is a nonpolar, aliphatic moiety that will increase the molecule's overall hydrophobicity.[7][8] The sulfur atom, while capable of some polar interactions, primarily contributes to the lipophilic character in this context. This substitution is anticipated to increase the LogP value and decrease aqueous solubility compared to the parent nicotinamide.

Understanding the interplay between the polar nicotinamide core and the lipophilic propylthio substituent is crucial for predicting the molecule's behavior in biological systems.

Lipophilicity: Quantifying the Propensity for Non-Aqueous Environments

Lipophilicity is a critical physicochemical parameter that governs a drug's ability to cross biological membranes, bind to targets, and avoid rapid excretion. It is most commonly expressed as the partition coefficient (P) or its logarithm (LogP), representing the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

For ionizable molecules like 2-(Propylthio)nicotinamide, the distribution coefficient (D) or its logarithm (LogD) is more physiologically relevant. LogD accounts for all species (ionized and neutral) in the aqueous phase at a specific pH, typically physiological pH 7.4.[9]

Theoretical Foundation: pKa and its Influence

The pyridine nitrogen in the nicotinamide ring is basic and can be protonated. The pKa of nicotinamide is approximately 3.35.[4][10] The introduction of the electron-donating propylthio group at the 2-position may slightly increase the basicity of the pyridine nitrogen, but a precise pKa value must be determined experimentally or computationally.

The relationship between LogP, LogD, and pKa for a basic compound is defined by the following equation: LogD = LogP - log(1 + 10^(pKa - pH)) [9]

This equation underscores the necessity of determining the pKa to accurately predict or interpret the lipophilicity of 2-(Propylthio)nicotinamide under physiological conditions.

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

The gold standard for LogP determination is the Shake-Flask method, as described in the OECD Test Guideline 107.[11][12] This method is suitable for compounds with LogP values in the range of -2 to 4.[11][12]

Rationale: This method directly measures the partitioning of the solute between two immiscible liquid phases, providing a definitive value for the partition coefficient. The choice of n-octanol is due to its properties that mimic biological lipids.

Experimental Protocol: Shake-Flask LogP Determination

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.

  • Stock Solution: Prepare a stock solution of 2-(Propylthio)nicotinamide in n-octanol.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio should be varied in triplicate experiments to ensure the final result is independent of the phase ratio.[12][13]

  • Equilibration: Agitate the mixture at a constant temperature (20-25°C) until equilibrium is reached.[12] This can take several hours. To separate the phases cleanly, centrifugation is typically required.[12]

  • Quantification: Carefully separate the two phases. Determine the concentration of 2-(Propylthio)nicotinamide in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final LogP is the average of the triplicate experiments.

Computational Prediction of Lipophilicity and pKa

Computational methods offer a rapid and cost-effective means to estimate lipophilicity and pKa, crucial for early-stage drug discovery.[14][15] These methods can be broadly categorized as substructure-based or whole-molecule approaches.[14]

Several online tools and software packages are available for these predictions.[9]

Recommended Tools:

  • Virtual Computational Chemistry Laboratory (VCCLAB): Provides free online tools, including ALOGPS 2.1, for the prediction of LogP, water solubility, and pKa.[9]

  • Quantum Chemical Methods: For higher accuracy, methods based on density functional theory (DFT) with continuum solvation models can be employed to calculate solvation free energies and predict pKa values.[14][16] The WB97XD method with a 6-31+Gdp basis set has shown good accuracy for pyridine derivatives.[4][10]

G cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties Input 2D Structure of 2-(Propylthio)nicotinamide VCCLAB VCCLAB (ALOGPS) Input->VCCLAB Quantum Quantum Chemistry (e.g., DFT/WB97XD) Input->Quantum LogP_pred Predicted LogP VCCLAB->LogP_pred pKa_pred Predicted pKa VCCLAB->pKa_pred Sol_pred Predicted Solubility VCCLAB->Sol_pred Quantum->pKa_pred

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. For oral drug candidates, adequate solubility is essential for absorption from the gastrointestinal tract.[17]

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: The true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid state.[18] This is the most relevant measure for formulation and biopharmaceutical classification.

  • Kinetic Solubility: The concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a high-throughput measurement often used in early discovery.[19]

This guide focuses on the determination of thermodynamic solubility, which provides a more definitive characterization of the molecule.

Experimental Determination of Thermodynamic Solubility

The Shake-Flask method is also the standard for determining thermodynamic solubility.[18][19] The goal is to create a saturated solution and measure the concentration of the dissolved compound.

Rationale: This method ensures that a true equilibrium between the solid and dissolved states is achieved, providing an accurate measurement of the maximum aqueous concentration. The pH of the medium is critical for ionizable compounds and must be controlled and reported.[20]

Experimental Protocol: Thermodynamic Solubility Determination

  • Medium Preparation: Prepare a buffer solution at the desired pH, typically a phosphate buffer at pH 7.4 to mimic physiological conditions.[18]

  • Sample Preparation: Add an excess amount of solid 2-(Propylthio)nicotinamide to a vial containing a known volume of the buffer.[20] The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Incubate the vials in a shaker or thermomixer at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[18][19]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV or LC-MS method against a standard curve.[21]

  • Reporting: The result is reported as the solubility in µg/mL or µM. The final pH of the saturated solution should also be measured and reported.[20]

G cluster_prep Preparation cluster_exp Equilibration cluster_sep Separation cluster_analysis Analysis cluster_results Results Compound Solid 2-(Propylthio) nicotinamide Sol_Shake Shake Excess Solid in Buffer (24h) Compound->Sol_Shake Phases Prepare & Saturate n-Octanol & Water/Buffer LogP_Shake Shake n-Octanol/Water Mixture Phases->LogP_Shake Sol_Filter Centrifuge & Filter Sol_Shake->Sol_Filter LogP_Centrifuge Centrifuge LogP_Shake->LogP_Centrifuge Analyze_Sol Quantify Aqueous Concentration (HPLC) Sol_Filter->Analyze_Sol Analyze_LogP Quantify Concentration in Both Phases (HPLC) LogP_Centrifuge->Analyze_LogP Sol_Result Thermodynamic Solubility Analyze_Sol->Sol_Result LogP_Result LogP / LogD Analyze_LogP->LogP_Result

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation.

PropertyPredicted/Experimental ValueMethodConditions
Molecular Weight 196.27 g/mol --
Melting Point 146-148°CExperimental-
LogP (Nicotinamide) -0.4Computed-
pKa (Nicotinamide) ~3.35Experimental/Computed-
LogP (2-PTN)To be determinedShake-Flask (OECD 107)25°C
pKa (2-PTN)To be determinedPotentiometric/Computational25°C
LogD (2-PTN)To be determinedCalculated/ExperimentalpH 7.4, 25°C
Solubility (2-PTN)To be determinedShake-FlaskpH 7.4, 25°C

*2-PTN: 2-(Propylthio)nicotinamide

Interpretation: The introduction of the propylthio group is expected to result in a LogP value significantly higher than that of nicotinamide, likely in the range of 1.5 to 3.0, indicating increased lipophilicity. Consequently, the aqueous solubility is expected to be substantially lower than that of nicotinamide. The determined pKa will be critical for calculating the LogD at pH 7.4, which will provide the most accurate prediction of its behavior in the physiological environment of the gastrointestinal tract and blood plasma.

Conclusion

The lipophilicity and solubility of 2-(Propylthio)nicotinamide are paramount to its development as a potential therapeutic agent. This guide has outlined the theoretical framework and provided robust, validated experimental and computational protocols for the determination of these properties. By systematically applying the shake-flask methods for LogP and thermodynamic solubility, and leveraging computational tools for initial estimation and pKa prediction, researchers can build a comprehensive physicochemical profile of this molecule. This foundational data is indispensable for guiding lead optimization, formulation development, and ultimately, for unlocking the therapeutic potential of 2-(Propylthio)nicotinamide.

References

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Foundational

Spectroscopic Characterization of 2-(Propylthio)nicotinamide: A Technical Guide for Researchers

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(Propylthio)nicotinamide, a substituted pyridin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(Propylthio)nicotinamide, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. The introduction of a propylthio group at the 2-position and an amide at the 3-position of the pyridine ring creates a unique electronic and steric environment, necessitating a thorough and multi-faceted analytical approach for its characterization.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural confirmation and purity assessment of 2-(Propylthio)nicotinamide. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a vital resource for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established scientific principles and data from closely related analogs, offering a robust framework for the analysis of this and similar molecules.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(Propylthio)nicotinamide, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for adequate signal-to-noise.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Employ a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Structural Analysis SamplePrep Sample Preparation NMR_Inst NMR Spectrometer SamplePrep->NMR_Inst H1_Acq ¹H NMR Acquisition FID_Proc FID Processing (FT, Phasing, Baseline Correction) H1_Acq->FID_Proc C13_Acq ¹³C NMR Acquisition C13_Acq->FID_Proc NMR_Inst->H1_Acq NMR_Inst->C13_Acq Peak_Picking Peak Picking & Integration FID_Proc->Peak_Picking Chem_Shift Chemical Shift Analysis Peak_Picking->Chem_Shift Integration Integration Analysis Peak_Picking->Integration Coupling_Const Coupling Constant (J) Analysis Chem_Shift->Coupling_Const Structure_Elucidation Structure Elucidation Coupling_Const->Structure_Elucidation Integration->Structure_Elucidation

Caption: Workflow for NMR data acquisition, processing, and analysis.

¹H NMR Spectral Data Interpretation

Due to the absence of a publicly available spectrum for 2-(Propylthio)nicotinamide, the following table presents expected chemical shifts and multiplicities based on the analysis of structurally similar compounds, including nicotinamide and other substituted pyridines.[1][2] The presence of the electron-withdrawing nitrogen atom in the pyridine ring significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).[1]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6 (Pyridine)~8.5 - 8.7Doublet~4-51H
H-4 (Pyridine)~8.0 - 8.2Doublet of Doublets~7-8, ~1-21H
H-5 (Pyridine)~7.2 - 7.4Doublet of Doublets~7-8, ~4-51H
-NH₂ (Amide)~5.5 - 7.5 (broad)Singlet (broad)-2H
-S-CH₂- (Propyl)~3.0 - 3.2Triplet~7-82H
-CH₂- (Propyl)~1.6 - 1.8Sextet~7-82H
-CH₃ (Propyl)~0.9 - 1.1Triplet~7-83H
¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide)~165 - 170
C-2 (Pyridine)~158 - 162
C-6 (Pyridine)~150 - 153
C-4 (Pyridine)~135 - 138
C-3 (Pyridine)~128 - 132
C-5 (Pyridine)~120 - 123
-S-CH₂- (Propyl)~35 - 40
-CH₂- (Propyl)~22 - 26
-CH₃ (Propyl)~13 - 15

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often preferred for its simplicity and minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is collected first, followed by the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum of 2-(Propylthio)nicotinamide is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3400 - 3100Medium-Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)3000 - 2850Medium-Strong
C=O Stretch (Amide)~1680Strong
C=C and C=N Stretch (Pyridine Ring)1600 - 1450Medium-Strong
N-H Bend (Amide)~1620Medium
C-N Stretch1400 - 1200Medium

The analysis of the vibrational spectra indicates that changes in the N-H stretching frequencies of the NH₂ group can be influenced by intramolecular hydrogen bonding.[3] The carbonyl (C=O) stretching vibration is a particularly strong and informative band for identifying the amide group.[4]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, often resulting in a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

  • Data Acquisition: The mass spectrum is acquired, showing the relative abundance of ions at different m/z values.

Mass Spectral Data Interpretation

For 2-(Propylthio)nicotinamide (C₉H₁₂N₂OS), the expected molecular weight is approximately 196.27 g/mol .

Ion Expected m/z Interpretation
[M+H]⁺~197.07Protonated Molecular Ion
[M]⁺~196.06Molecular Ion (less common in ESI)

The mass spectrum of the closely related 2-(n-Propylthio)nicotinic acid shows a molecular weight of 197.254 g/mol .[5] The fragmentation pattern in mass spectrometry can provide further structural information. For 2-(Propylthio)nicotinamide, common fragmentation pathways would likely involve the loss of the propyl group or cleavage of the amide bond.

Conclusion

References

  • Coordination behaviour of nicotinamide: An infrared spectroscopic study. (2003). Journal of Molecular Structure, 655(1), 163-170.
  • Sarkis, G., & Sawan, M. (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. BMC Chemistry, 16(1), 15. [Link]

  • ResearchGate. (n.d.). The zero-order UV absorption spectrograms show spectra of nicotinamide... [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinamide. [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like? [Link]

  • NIST WebBook. (n.d.). 2-(n-Propylthio)nicotinic acid. [Link]

  • ResearchGate. (2022). (PDF) Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). [Link]

  • St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). 2-(n-Propylthio)nicotinic acid. [Link]

  • Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Nature Communications, 8, 14945. [Link]

  • Verma, P., et al. (2023). Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches. Frontiers in Chemistry, 11, 1185545. [Link]

  • PubChem. (n.d.). 2-(Propylthio)nicotinic acid. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Nicotinamide. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

  • ResearchGate. (n.d.). Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2025). ChemProc, 18, 54. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]

  • ResearchGate. (n.d.). Isolation and Identification of Two New Nicotinamide Metabolites. [Link]

  • PubMed. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. [Link]

  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

  • Phenomenex. (n.d.). A Rapid and Sensitive LC-MS/MS Method for the Analysis of Nicotinic Acid and Nicotinamide from Human Plasma. [Link]

  • PubMed. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • ResearchGate. (n.d.). A) Bottom: 1D 1H NMR spectrum of nicotinamide that was hyperpolarized under SABRE. Top. [Link]

  • PubMed Central. (2017). Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Propylthio)nicotinamide: An Application Note and Laboratory Protocol

Abstract This document provides a comprehensive guide for the laboratory synthesis of 2-(Propylthio)nicotinamide, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2-(Propylthio)nicotinamide, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This guide offers a detailed, step-by-step procedure, an in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization of the target compound.

Introduction: The Significance of Substituted Nicotinamides

Nicotinamide, a form of vitamin B3, is a crucial molecule in various biological processes. Its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide range of biological activities. The introduction of a propylthio group at the 2-position of the nicotinamide scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to novel therapeutic agents. The synthesis of such analogs is therefore of considerable interest to the drug development community.

The protocol herein describes a reliable and reproducible method for the synthesis of 2-(Propylthio)nicotinamide, starting from commercially available 2-chloronicotinamide and 1-propanethiol. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the sulfur nucleophile displaces the chloride leaving group on the electron-deficient pyridine ring.

Reaction Scheme and Mechanism

The synthesis of 2-(Propylthio)nicotinamide is achieved by the reaction of 2-chloronicotinamide with 1-propanethiol in the presence of a suitable base.

Overall Reaction:

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a well-established two-step addition-elimination mechanism characteristic of nucleophilic aromatic substitution.

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of 1-propanethiol by a base (e.g., sodium methoxide) to form the more nucleophilic propanethiolate anion. This anion then attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen and the carboxamide group. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically the rate-determining step of the reaction. The expelled chloride ion then combines with the protonated base to form a salt.

Diagram of the Reaction Workflow:

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Isolation 2-Chloronicotinamide 2-Chloronicotinamide Reaction Mixture Reaction Mixture 2-Chloronicotinamide->Reaction Mixture 1-Propanethiol 1-Propanethiol 1-Propanethiol->Reaction Mixture Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Crude Product Crude Product Extraction->Crude Product Recrystallization/Chromatography Recrystallization/Chromatography Crude Product->Recrystallization/Chromatography Pure 2-(Propylthio)nicotinamide Pure 2-(Propylthio)nicotinamide Recrystallization/Chromatography->Pure 2-(Propylthio)nicotinamide

Caption: Workflow for the synthesis of 2-(Propylthio)nicotinamide.

Detailed Laboratory Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions on 2-chloropyridines[1].

Materials and Equipment
Material/EquipmentSpecifications
2-Chloronicotinamide>98% purity
1-Propanethiol>98% purity
Sodium methoxide (NaOMe)25% solution in methanol or solid >95%
N,N-Dimethylformamide (DMF)Anhydrous, <0.005% water
Ethyl acetate (EtOAc)Reagent grade
HexanesReagent grade
Saturated aq. NaCl (brine)
Anhydrous sodium sulfate
Round-bottom flask (100 mL)with magnetic stir bar
Condenser
Addition funnel
Magnetic stirrer with heating
TLC platesSilica gel 60 F254
Rotary evaporator
Filtration apparatusBuchner funnel, filter paper, vacuum flask
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloronicotinamide (1.57 g, 10 mmol).

  • Dissolution: Add anhydrous N,N-dimethylformamide (20 mL) to the flask and stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Thiol: To the solution, add 1-propanethiol (0.91 mL, 10 mmol).

  • Base Addition: In a separate flask, prepare a solution of sodium methoxide (0.54 g, 10 mmol) in methanol (5 mL). If using a 25% solution of sodium methoxide in methanol, add 2.16 mL. Add the sodium methoxide solution dropwise to the reaction mixture at room temperature over 10-15 minutes using an addition funnel.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into 100 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 2-(Propylthio)nicotinamide can be purified by either recrystallization or column chromatography.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water. Dissolve the crude solid in a minimum amount of hot ethyl acetate and then add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A gradient elution with a mixture of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1) is generally effective.

Characterization of 2-(Propylthio)nicotinamide

PropertyPredicted Value/Appearance
Appearance White to off-white solid
Molecular Formula C₉H₁₂N₂OS
Molecular Weight 196.27 g/mol
Melting Point Not available. Expected to be a solid at room temperature.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.4-8.5 (dd, 1H, H-6 of pyridine ring)

    • δ 7.9-8.0 (dd, 1H, H-4 of pyridine ring)

    • δ 7.0-7.1 (dd, 1H, H-5 of pyridine ring)

    • δ 7.5-8.0 (br s, 1H, -CONH₂)

    • δ 5.5-6.0 (br s, 1H, -CONH₂)

    • δ 3.2-3.3 (t, 2H, -S-CH₂-CH₂-CH₃)

    • δ 1.7-1.8 (sext, 2H, -S-CH₂-CH₂-CH₃)

    • δ 1.0-1.1 (t, 3H, -S-CH₂-CH₂-CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~168 (C=O)

    • δ ~158 (C-2 of pyridine ring)

    • δ ~152 (C-6 of pyridine ring)

    • δ ~138 (C-4 of pyridine ring)

    • δ ~125 (C-3 of pyridine ring)

    • δ ~118 (C-5 of pyridine ring)

    • δ ~36 (-S-CH₂-)

    • δ ~23 (-CH₂-CH₃)

    • δ ~13 (-CH₃)

  • IR (KBr, cm⁻¹):

    • 3350-3150 (N-H stretching of amide)

    • ~1670 (C=O stretching of amide, Amide I band)

    • ~1600 (N-H bending of amide, Amide II band)

    • ~1580, 1450 (C=C and C=N stretching of pyridine ring)

    • ~1400 (C-N stretching)

  • Mass Spectrometry (EI):

    • Expected M⁺ at m/z = 196.

    • Fragmentation pattern may show loss of the propyl group and fragments corresponding to the nicotinamide core. The mass spectrum of the closely related 2-(n-Propylthio)nicotinic acid shows a molecular ion at m/z 197, lending confidence to this prediction[2].

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

ChemicalHazards
2-Chloronicotinamide Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
1-Propanethiol Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. Strong, unpleasant odor.
Sodium Methoxide Flammable solid. Causes severe skin burns and eye damage.
N,N-Dimethylformamide (DMF) Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

The protocol described in this application note provides a robust and efficient method for the synthesis of 2-(Propylthio)nicotinamide. The use of a nucleophilic aromatic substitution reaction is a classic and reliable approach for the formation of C-S bonds on the pyridine ring. This guide, with its detailed procedural steps, safety information, and characterization guidelines, should serve as a valuable resource for researchers engaged in the synthesis of novel nicotinamide derivatives for potential therapeutic applications.

References

  • Krutošíková, A., & Sulo, P. (1995). 2-Alkylthio- and 2-Chloro-6-Alkylthio-4-Pyridinecarboxylic Acids: Synthesis and Photosynthesis-Inhibiting Activity. Collection of Czechoslovak Chemical Communications, 60(7), 1177-1185. [Link]

  • NIST. (n.d.). 2-(n-Propylthio)nicotinic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Preclinical Efficacy Testing of 2-(Propylthio)nicotinamide

For Researchers, Scientists, and Drug Development Professionals Introduction: Charting a Preclinical Strategy for a Novel Pharmacophore 2-(Propylthio)nicotinamide is a novel pharmacophore, and as with any new chemical en...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Charting a Preclinical Strategy for a Novel Pharmacophore

2-(Propylthio)nicotinamide is a novel pharmacophore, and as with any new chemical entity, a robust preclinical strategy is paramount to unlocking its therapeutic potential. Currently, published in vivo efficacy data for this specific compound is not available. However, initial research indicates it functions as a cyclooxygenase (COX-1 and COX-2) inhibitor, suggesting potent anti-inflammatory activity, and also demonstrates antibacterial properties.

The structural inclusion of a nicotinamide moiety is significant. Nicotinamide, a well-researched amide of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical regulator of cellular metabolism and energy, and its modulation has shown therapeutic promise in a wide array of disease models, from neurodegeneration to metabolic disorders.[1][2] This structural relationship suggests that 2-(Propylthio)nicotinamide may possess a broader mechanism of action than initially characterized, warranting exploratory studies in relevant disease models where NAD+ metabolism is implicated.

These application notes provide a comprehensive, scientifically-grounded framework for the preclinical evaluation of 2-(Propylthio)nicotinamide. The protocols herein are based on established, validated animal models selected to rigorously test the compound's primary putative mechanisms—anti-inflammatory and antibacterial—and to explore its potential in a mechanistically related area suggested by its chemical structure. Every protocol is designed as a self-validating system, incorporating positive controls and quantifiable, objective endpoints to ensure data integrity and reproducibility.

Part 1: Foundational Protocols for In Vivo Administration

A critical first step in any in vivo study is the development of a safe and effective formulation that ensures adequate bioavailability. Given that many novel compounds are poorly soluble in water, a systematic approach to vehicle selection is necessary.[3][4][5][6][7]

Protocol 1.1: Formulation Development for Oral and Intraperitoneal Dosing

Objective: To prepare a stable and tolerable vehicle for the administration of 2-(Propylthio)nicotinamide in rodent models.

Materials:

  • 2-(Propylthio)nicotinamide powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 or 400 (PEG300/PEG400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% sodium chloride), sterile

  • Corn oil or Miglyol 812® (for oral suspension)

  • Mortar and pestle or homogenizer

  • Vortex mixer and sonicator

Procedure:

  • Solubility Testing (Micro-scale):

    • Begin by assessing the solubility of the compound in various GRAS (Generally Regarded As Safe) solvents.

    • Test solubility in DMSO, ethanol, PEG400, and corn oil.

    • A common starting formulation for poorly soluble drugs is a co-solvent system. A widely used combination for both oral (p.o.) and intraperitoneal (i.p.) routes is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .[8]

  • Solution Preparation (for i.p. or p.o. administration):

    • Calculate the required amount of 2-(Propylthio)nicotinamide for the desired concentration (e.g., 10 mg/mL).

    • First, dissolve the compound completely in the minimum necessary volume of DMSO. This is a critical step to prevent precipitation.

    • In a separate tube, prepare the rest of the vehicle by mixing the PEG300 and Tween-80.

    • Slowly add the DMSO-drug concentrate to the PEG/Tween mixture while vortexing continuously.

    • Finally, add the saline dropwise while still vortexing to reach the final volume. The solution should be clear. If precipitation occurs, formulation adjustments are needed (e.g., altering solvent ratios).

    • For i.p. injections, ensure the final solution is sterile (filter through a 0.22 µm syringe filter) and has a pH and osmolality that are physiologically compatible to minimize irritation.[9][10]

  • Suspension Preparation (for p.o. administration):

    • If the compound is not soluble in an aqueous-based system, an oil-based suspension may be used for oral gavage.

    • Weigh the required amount of 2-(Propylthio)nicotinamide.

    • Add a small amount of Tween 80 (e.g., 1-2%) as a surfactant.

    • Levigate the powder with the surfactant to form a smooth paste.

    • Gradually add the oil (e.g., corn oil) while triturating or homogenizing until a uniform suspension is achieved.[11]

  • Dose Volume:

    • For mice, the recommended maximum volume for oral gavage is typically 10 mL/kg.[10]

    • For intraperitoneal injections in mice, the volume should ideally be kept to 5-10 mL/kg.[2][10]

Part 2: Models for Assessing Anti-Inflammatory Efficacy

The primary putative mechanism of 2-(Propylthio)nicotinamide is COX inhibition.[12][13] The following models are industry standards for evaluating the efficacy of anti-inflammatory compounds.

Application Note 2.1: Carrageenan-Induced Paw Edema (Acute Inflammation)

This model is a robust, rapid, and highly reproducible assay for screening acute anti-inflammatory activity.[14][15][16][17] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) mediated by prostaglandins, which is highly sensitive to COX inhibitors.[18][19]

Objective: To quantify the ability of 2-(Propylthio)nicotinamide to reduce acute inflammation.

Workflow Diagram:

G cluster_pre Pre-Treatment (Day 0) cluster_inflam Inflammation & Measurement cluster_post Post-Procedure Analysis acclimate Acclimatize Rats (≥ 3 days) fast Fast Rats Overnight (water ad libitum) acclimate->fast baseline Measure Baseline Paw Volume (V₀) fast->baseline dosing Administer Compound (p.o. or i.p.) baseline->dosing carrageenan Inject 0.1 mL 1% Carrageenan (Subplantar, Right Hind Paw) dosing->carrageenan measure_t1 Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours carrageenan->measure_t1 euthanize Euthanize Animals measure_t1->euthanize tissue Optional: Collect Paw Tissue (for Histology, Cytokines) euthanize->tissue analysis Calculate % Inhibition Analyze Tissue Biomarkers tissue->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Digital Plethysmometer or Calipers

  • 2-(Propylthio)nicotinamide formulation

  • Vehicle control

  • Positive control (e.g., Indomethacin, 5-10 mg/kg)[18]

  • Oral gavage needles or syringes for i.p. injection

Procedure:

  • Animal Acclimation & Grouping: Acclimatize animals for at least 3 days. Randomly assign animals to treatment groups (n=6-8 per group): Vehicle Control, Positive Control, and 2-(Propylthio)nicotinamide (at least 3 dose levels).

  • Baseline Measurement: One hour before dosing, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound via the selected route (e.g., oral gavage).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[14]

  • Endpoint Analysis:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] * 100

    • At the end of the study, animals can be euthanized, and the inflamed paw tissue collected for further analysis (e.g., histology, cytokine measurement).[13][20][21]

Data Presentation:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition at 3h
Vehicle Control-0.75 ± 0.05-
Positive Control (Indomethacin)100.30 ± 0.0360%
Test Compound (Low Dose)50.60 ± 0.0420%
Test Compound (Mid Dose)200.45 ± 0.0540%
Test Compound (High Dose)500.35 ± 0.0353%
Application Note 2.2: Collagen-Induced Arthritis (Chronic & Autoimmune Inflammation)

The Collagen-Induced Arthritis (CIA) model in mice is the gold standard for evaluating therapeutics for rheumatoid arthritis.[22][23][24] It shares many immunological and pathological features with the human disease, including synovial inflammation, pannus formation, and cartilage and bone erosion.[25][26] This model is ideal for testing compounds with potential disease-modifying anti-rheumatic effects, such as COX inhibitors.

Objective: To determine if 2-(Propylthio)nicotinamide can prevent or delay the onset and reduce the severity of autoimmune arthritis.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine or Chicken Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 2-(Propylthio)nicotinamide formulation

  • Vehicle control

  • Positive control (e.g., Methotrexate or a selective COX-2 inhibitor)

  • Syringes and emulsifying needles

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of 100 µg of CII in CFA (1:1 ratio).

    • Anesthetize mice and administer a 100 µL intradermal injection at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 100 µg of CII in IFA (1:1 ratio).

    • Administer a 100 µL intradermal injection at a different site near the base of the tail.[25]

  • Compound Administration:

    • Begin daily dosing with vehicle, positive control, or 2-(Propylthio)nicotinamide on Day 21 (prophylactic regimen) and continue until the end of the study (e.g., Day 42).

  • Arthritis Scoring (from Day 21 onwards):

    • Monitor animals 3-4 times per week for the onset and severity of arthritis.

    • Score each paw on a scale of 0-4:

      • 0 = Normal

      • 1 = Mild swelling/erythema of one joint

      • 2 = Moderate swelling/erythema of one joint or mild swelling of multiple joints

      • 3 = Severe swelling/erythema of an entire paw

      • 4 = Maximum inflammation with joint deformity/ankylosis

    • The maximum score per mouse is 16. An animal is considered to have arthritis if its clinical score is ≥ 1.

  • Endpoint Analysis (Day 42):

    • Clinical Score & Incidence: Calculate the mean arthritis score and the incidence of arthritis (%) for each group over time.

    • Histopathology: At termination, collect hind paws and knees, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) and Safranin O. Score for inflammation, pannus formation, cartilage damage, and bone erosion using a standardized scoring system.[12][14][27][28]

    • Biomarkers: Collect serum to measure levels of anti-CII antibodies (IgG1, IgG2a) and inflammatory cytokines (e.g., TNF-α, IL-6).

Data Presentation:

GroupDose (mg/kg/day)Mean Arthritis Score (Day 42) ± SEMIncidence (%)Mean Histology Score (Inflammation) ± SEM
Vehicle Control-10.5 ± 1.21003.2 ± 0.3
Positive ControlVaries3.2 ± 0.8401.1 ± 0.2
Test Compound (Low)108.1 ± 1.11002.5 ± 0.4
Test Compound (High)504.5 ± 0.9601.5 ± 0.3

Part 3: Models for Assessing Antibacterial Efficacy

Initial findings suggest 2-(Propylthio)nicotinamide has antibacterial properties. The following models are designed to test this activity in relevant infection scenarios.

Application Note 3.1: Murine Skin Infection Model

This model mimics localized skin and soft tissue infections, which are commonly caused by Staphylococcus aureus.[3][4] It is useful for evaluating the efficacy of topically or systemically administered antimicrobial agents.[27][29][30]

Objective: To determine if 2-(Propylthio)nicotinamide can reduce the bacterial burden and lesion size in a localized skin infection.

Workflow Diagram:

G cluster_prep Preparation (Day -1) cluster_infect Infection & Treatment (Day 0) cluster_monitor Monitoring (Day 1-3) cluster_endpoint Endpoint Analysis (Day 3) prep_bac Prepare S. aureus Inoculum (e.g., USA300 strain) infect Subcutaneous Injection of S. aureus (1x10⁷ CFU) shave Shave Dorsal Flank of Mice treat Administer Compound (p.o., i.p., or topical) Begin Dosing Schedule infect->treat monitor Daily Monitoring: - Lesion Size (calipers) - Body Weight - Clinical Score treat->monitor euthanize Euthanize Mice monitor->euthanize excise Excise Skin Lesion euthanize->excise homogenize Homogenize Tissue excise->homogenize plate Plate Serial Dilutions for CFU Enumeration homogenize->plate

Caption: Workflow for Murine S. aureus Skin Infection Model.

Materials:

  • Female BALB/c or SKH1 mice (6-8 weeks old)

  • Staphylococcus aureus strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • 2-(Propylthio)nicotinamide formulation

  • Vehicle control

  • Positive control (e.g., Vancomycin or Linezolid)

  • Calipers, sterile surgical tools

Procedure:

  • Inoculum Preparation: Culture S. aureus to mid-log phase in TSB, wash with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection: Anesthetize mice and shave a small area on the dorsal flank. Inject 100 µL of the bacterial suspension (1 x 10⁷ CFU) subcutaneously.

  • Treatment: Begin treatment 2-4 hours post-infection. Administer vehicle, positive control, or test compound systemically (p.o. or i.p.) or topically, depending on the research question. Continue dosing for 3 days (e.g., once or twice daily).

  • Monitoring: Daily, measure the resulting skin lesion (abscess/ulcer) area (length x width) with calipers and monitor body weight.

  • Endpoint Analysis (Day 3):

    • Euthanize the mice.

    • Aseptically excise the entire skin lesion and a small margin of surrounding tissue.

    • Weigh the tissue and homogenize it in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on TSA plates.

    • Incubate overnight at 37°C and count the colonies to determine the bacterial load (CFU/gram of tissue).[16][31][32][33][34]

Application Note 3.2: Murine Sepsis Model (Systemic Infection)

The Cecal Ligation and Puncture (CLP) model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the human condition.[5][32][35][36] It is a severe test of an antimicrobial or immunomodulatory agent's ability to improve survival in the face of systemic infection and a dysregulated host inflammatory response.

Objective: To assess the ability of 2-(Propylthio)nicotinamide to improve survival and reduce systemic inflammation in a polymicrobial sepsis model.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Anesthetics (e.g., Ketamine/Xylazine or Isoflurane)

  • Sterile surgical instruments, sutures (e.g., 4-0 silk)

  • Needle (e.g., 21-gauge or 23-gauge to modulate severity)[32]

  • 2-(Propylthio)nicotinamide formulation

  • Vehicle control

  • Positive control (e.g., a broad-spectrum antibiotic like Imipenem/Cilastatin)

  • Sterile saline for fluid resuscitation

Procedure:

  • Surgical Procedure (Day 0):

    • Anesthetize the mouse. Make a 1-cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve (e.g., at 50% of its length). The length of the ligated cecum determines the severity of sepsis.

    • Puncture the ligated cecum once or twice with the needle (through-and-through).

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the peritoneal cavity and close the incision in two layers.

    • Immediately after surgery, administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation.[36]

  • Treatment: Administer the first dose of vehicle, positive control, or test compound 1-2 hours post-CLP. Continue dosing as per the desired schedule (e.g., every 12 hours).

  • Monitoring:

    • Monitor animals at least twice daily for up to 7 days.

    • Record survival.

    • Assess clinical signs of sickness using a scoring system (e.g., activity, posture, piloerection).

  • Endpoint Analysis:

    • Survival: The primary endpoint is survival, typically analyzed using a Kaplan-Meier survival curve and log-rank test.

    • Bacterial Load (Satellite Group): At a predetermined time point (e.g., 24 hours), a separate group of animals can be euthanized to collect blood and peritoneal lavage fluid for CFU enumeration.

    • Cytokine Analysis (Satellite Group): Measure plasma levels of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines using ELISA or multiplex assays to assess the compound's effect on the systemic inflammatory response.[23][24][29][37][38]

Part 4: Exploratory Model Based on Nicotinamide Moiety

The presence of the nicotinamide structure suggests a potential role in modulating NAD+ dependent pathways, which are crucial for neuronal health. Nicotinamide itself has shown neuroprotective effects in various models.[7][26][37] Therefore, evaluating 2-(Propylthio)nicotinamide in a neurodegeneration model is a logical exploratory step.

Application Note 4.1: Alzheimer's Disease (AD) Transgenic Mouse Model

Transgenic mouse models that overexpress proteins involved in human AD, such as amyloid precursor protein (APP) and presenilin-1 (PS1), develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits, providing a platform to test potential therapeutics.[22]

Objective: To determine if long-term administration of 2-(Propylthio)nicotinamide can mitigate cognitive decline and/or AD-related pathology.

Materials:

  • APP/PS1 transgenic mice and wild-type littermate controls (e.g., 5XFAD or APP/PS1-dE9 strains).

  • 2-(Propylthio)nicotinamide formulation (suitable for long-term administration, e.g., in drinking water, feed, or daily gavage).

  • Vehicle control.

  • Behavioral testing apparatus (e.g., Morris Water Maze, Y-Maze).[15][22][25][30][35]

Procedure:

  • Treatment Initiation: Begin chronic treatment in mice at an age before significant pathology and cognitive deficits are established (e.g., 3-4 months of age). Administer the compound daily for 3-6 months.

  • Behavioral Testing (Final Month of Treatment):

    • Y-Maze Spontaneous Alternation: A test for spatial working memory. Mice are allowed to explore a three-arm maze, and the sequence of arm entries is recorded. A higher rate of alternation (entering a different arm than the previous two) indicates better working memory.

    • Morris Water Maze (MWM): A robust test for spatial learning and reference memory.[30] Mice are trained over several days to find a hidden platform in a pool of opaque water. Key metrics include the time to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed).

  • Endpoint Analysis (Post-Behavioral Testing):

    • Euthanize mice and perfuse with saline.

    • Collect one brain hemisphere for biochemical analysis and fix the other for histology.

    • Biochemistry: Homogenize brain tissue to measure levels of soluble and insoluble Aβ40 and Aβ42 by ELISA.

    • Histology: Section the fixed hemisphere and perform immunohistochemistry to quantify Aβ plaque load (e.g., using 6E10 or 4G8 antibodies) and assess neuroinflammation (e.g., staining for microglia with Iba1 and astrocytes with GFAP).

    • (Optional) NAD+/NADH Ratio: Measure the NAD+/NADH ratio in brain tissue using a colorimetric or luminescent assay kit to directly test the hypothesis that the compound modulates NAD+ metabolism.[1][17][36][39][40]

Data Presentation:

GroupTreatmentEscape Latency (MWM Day 5, sec) ± SEMTarget Quadrant Time (Probe Trial, %) ± SEMBrain Aβ42 (insoluble, pg/mg) ± SEM
WTVehicle15 ± 245 ± 4N/A
APP/PS1Vehicle45 ± 520 ± 35000 ± 600
APP/PS1Compound (30 mg/kg)30 ± 435 ± 43200 ± 550

References

  • Puzzo, D., Lee, L., Palmeri, A., Calabrese, G., & Arancio, O. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Biochemical Pharmacology.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • WuXi AppTec. (2024).
  • Charles River Laboratories. Deep Wound and Topical Skin Infection Models.
  • Kuil, J., et al. (2025). 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis.
  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc..
  • Bio-protocol. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol.
  • ASM Journals. (2007). Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial Agents and Chemotherapy.
  • Webster, S. J., et al. (2014). Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models. Frontiers in Genetics.
  • Nature Protocols. (2007). Collagen-induced arthritis.
  • Inotiv. Mouse Collagen Methods — Collagen Induced Arthritis in Mice (CIA)
  • Rittirsch, D., et al. (2009). Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture. Current Protocols in Immunology.
  • Creative Proteomics. Mouse Sepsis Panel Service.
  • Puzzo, D., et al. (2014). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. .

  • Frontiers. (2024). Cytokines in sepsis: a critical review of the literature on systemic inflammation and multiple organ dysfunction. Frontiers in Immunology.
  • ResearchGate. (2015). Microscopical quantification of bacterial load in deep layers of the dermis.
  • Singh, R. K., & Gupta, S. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
  • PLOS One. (2023). In vivo quantification of collagen-induced arthritis mouse model by three-dimensional volumetric ultrasound and color Doppler. PLOS One.
  • Arthritis Research & Therapy. (2010). A multiparameter approach to monitor disease activity in collagen-induced arthritis. Arthritis Research & Therapy.
  • ScienCell Research Laboratories. NAD/NADH Assay (NAD).
  • PLOS One. (2017). Development, standardization and testing of a bacterial wound infection model based on ex vivo human skin. PLOS One.
  • Assay Genie. Technical Manual NAD+/NADH Colorimetric Assay Kit (WST-8). Assay Genie.
  • ResearchGate. (2015). Optimizing the Formulation of Poorly Water-Soluble Drugs.
  • ResearchGate. (2018). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content.
  • Schaudinn, C., et al. (2017). Development, standardization and testing of a bacterial wound infection model based on ex vivo human skin. Semantic Scholar.
  • Wiley Online Library. (2020). A standardized wound infection model for antimicrobial testing of wound dressings in vitro.
  • Methods in Molecular Biology. (2024). Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice. PubMed.
  • Pouton, C. W. (2006).
  • Cell Biolabs, Inc. NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs, Inc..
  • ResearchGate. (2024). A luminescent-based protocol for NAD+/NADH detection in C. elegans, mice, and human whole blood.
  • ResearchGate. 57 questions with answers in ORAL GAVAGE.
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Method

Application Notes &amp; Protocols: Investigating the Anti-Neoplastic Activity of 2-(Propylthio)nicotinamide in Cancer Cell Lines

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Propylthio)nicotinamide, a novel compound hypothesized to function as a Nicot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Propylthio)nicotinamide, a novel compound hypothesized to function as a Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor, in the context of cancer cell line investigation. We furnish the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to evaluate its cytotoxic effects and elucidate its mechanism of action. The protocols herein are designed to be self-validating, guiding the user through a logical workflow from initial cytotoxicity screening to the confirmation of apoptosis and analysis of key protein modulations.

Introduction: Targeting the Metabolic Engine of Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1] A key feature of this altered state is an elevated demand for Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme for cellular redox reactions, energy metabolism, and a substrate for enzymes involved in DNA repair and signaling.[2][3] Many tumors upregulate the NAD+ salvage pathway, which recycles nicotinamide (NAM) back into NAD+. The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), has therefore emerged as a highly attractive therapeutic target.[4][5] Overexpression of NAMPT is common in a wide range of malignancies, including breast, colon, and hematological cancers, and often correlates with more aggressive disease.[1][6]

Inhibition of NAMPT presents a powerful anti-cancer strategy. By blocking this enzyme, NAD+ pools are depleted, leading to a cascade of events including metabolic collapse, accumulation of reactive oxygen species (ROS), and ultimately, programmed cell death (apoptosis).[2][7] 2-(Propylthio)nicotinamide is a nicotinamide derivative designed to exploit this dependency. Its structure suggests a potential competitive inhibition of the NAMPT active site. This guide outlines the experimental framework to test the hypothesis that 2-(Propylthio)nicotinamide acts as a potent NAMPT inhibitor and induces apoptosis in cancer cells.

Hypothesized Mechanism of Action

We postulate that 2-(Propylthio)nicotinamide functions by directly inhibiting the enzymatic activity of NAMPT. This primary action initiates a cascade of downstream cellular events that collectively contribute to its anti-tumor effect. The proposed signaling pathway is detailed below.

Mechanism_of_Action Compound 2-(Propylthio)nicotinamide NAMPT NAMPT Enzyme Compound->NAMPT Inhibits NAD_Depletion NAD+ Depletion NAMPT->NAD_Depletion Blocks Synthesis Glycolysis Glycolysis Inhibition (GAPDH Step) NAD_Depletion->Glycolysis Reduces Co-factor PARP_SIRT Inhibition of PARP & Sirtuins (NAD+ Dependent Enzymes) NAD_Depletion->PARP_SIRT Reduces Substrate ATP_Loss ATP Depletion Glycolysis->ATP_Loss ROS Increased ROS ATP_Loss->ROS Metabolic Stress Apoptosis Apoptosis ATP_Loss->Apoptosis DNA_Repair Impaired DNA Repair PARP_SIRT->DNA_Repair DNA_Repair->Apoptosis ROS->Apoptosis

Caption: Hypothesized mechanism of 2-(Propylthio)nicotinamide action in cancer cells.

Recommended Experimental Workflow

To systematically evaluate the efficacy and mechanism of 2-(Propylthio)nicotinamide, we propose a multi-stage experimental workflow. This approach ensures that each step logically informs the next, building a comprehensive profile of the compound's activity from broad cytotoxicity to specific molecular interactions.

Experimental_Workflow Start Cell Culture & Seeding (e.g., MCF-7, HCT116, A549) Treatment Treat with 2-(Propylthio)nicotinamide (Dose-Response & Time-Course) Start->Treatment Assay_Viability ASSAY 1: Cell Viability (MTT Assay) Treatment->Assay_Viability Assay_Apoptosis ASSAY 2: Apoptosis Detection (Annexin V / PI Staining by Flow Cytometry) Treatment->Assay_Apoptosis Assay_Protein ASSAY 3: Protein Expression (Western Blotting) Treatment->Assay_Protein Data_Viability Calculate IC50 Values Assay_Viability->Data_Viability Conclusion Synthesize Data & Elucidate Mechanism Data_Viability->Conclusion Data_Apoptosis Quantify Apoptotic vs. Necrotic Cells Assay_Apoptosis->Data_Apoptosis Data_Apoptosis->Conclusion Data_Protein Analyze Cleaved PARP, Caspases, NAMPT, etc. Assay_Protein->Data_Protein Data_Protein->Conclusion

Caption: Logical workflow for characterizing 2-(Propylthio)nicotinamide's effects.

Core Experimental Protocols

Protocol 1: Assessment of Cell Viability (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom tissue culture plates

  • 2-(Propylthio)nicotinamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[10]

  • Microplate reader (absorbance at 570 nm).[11]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(Propylthio)nicotinamide in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration matched to the highest compound dose) and a no-cell background control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis: Subtract the average absorbance of the no-cell background control wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Cell Line Putative IC50 (µM) after 48h
MCF-7 (Breast)[Enter Experimental Value]
HCT116 (Colon)[Enter Experimental Value]
A549 (Lung)[Enter Experimental Value]
Normal Fibroblasts[Enter Experimental Value]
Caption: Example table for summarizing IC50 data from the MTT assay.
Protocol 2: Detection of Apoptosis (Annexin V-FITC / PI Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[14]

Materials:

  • Cells treated with 2-(Propylthio)nicotinamide (at IC50 and 2x IC50 concentrations) and vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10x Binding Buffer).

  • Cold 1x PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with 2-(Propylthio)nicotinamide for a predetermined time (e.g., 24 hours).

  • Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[14]

  • Washing: Wash the cell pellet twice with cold 1x PBS, centrifuging between washes.[15]

  • Resuspension: Resuspend the cells in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit manufacturer).[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Dilution & Analysis: Add 400 µL of 1x Binding Buffer to each tube.[14] Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Healthy, viable cells.

    • Annexin V (+) / PI (-): Cells in early apoptosis.

    • Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.

    • Annexin V (-) / PI (+): Necrotic cells/debris.

Protocol 3: Analysis of Protein Expression (Western Blotting)

Principle: Western blotting is used to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[16] Proteins are first separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target of interest (e.g., cleaved PARP, cleaved Caspase-3, NAMPT). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[17]

Materials:

  • Treated and untreated cell pellets.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.[18]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.[16]

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[19]

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-NAMPT, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Protein Extraction: Lyse cell pellets on ice with RIPA buffer. Scrape and collect the lysate, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[18]

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 8.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system. Analyze band intensity using densitometry software, normalizing to a loading control like β-actin.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of 2-(Propylthio)nicotinamide. By following the proposed workflow, researchers can effectively determine the compound's cytotoxic potency across various cancer cell lines and gather strong evidence for its mechanism of action. Positive results from these assays—specifically, dose-dependent cytotoxicity, induction of an apoptotic phenotype, and modulation of key apoptotic proteins—would strongly support the hypothesis that 2-(Propylthio)nicotinamide functions as a NAMPT inhibitor.

Further validation should include direct measurement of intracellular NAD+ levels using commercially available kits to confirm target engagement. Subsequent studies could explore the compound's efficacy in combination with other chemotherapeutic agents or in 3D spheroid models and in vivo xenograft studies to assess its therapeutic potential in a more complex biological context.

References

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Application

A Comprehensive Guide to Assessing the Antioxidant Activity of 2-(Propylthio)nicotinamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed framework and step-by-step protocols for the comprehensive evaluation of the antioxidant activit...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework and step-by-step protocols for the comprehensive evaluation of the antioxidant activity of 2-(Propylthio)nicotinamide. Recognizing the growing interest in nicotinamide derivatives for therapeutic applications, this document moves beyond a simple listing of procedures. It explains the causality behind experimental choices, enabling researchers to build a robust antioxidant profile for this compound. We will cover a suite of assays, from foundational chemical-based methods (DPPH, ABTS, FRAP) to the more biologically relevant cell-based systems (CAA), ensuring a multi-faceted understanding of the compound's potential to mitigate oxidative stress.

Introduction: Rationale for Antioxidant Profiling

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Consequently, the identification and characterization of novel antioxidant compounds are of paramount importance in drug discovery.

2-(Propylthio)nicotinamide is a compound of interest due to its structural features. The nicotinamide (a form of vitamin B3) moiety itself has demonstrated anti-inflammatory and antioxidative properties.[2][3] Studies suggest it can enhance the mitochondrial antioxidant defense system and protect against ROS-induced damage.[3][4][5] The addition of a propylthio group increases the molecule's lipophilicity, which may enhance its ability to penetrate biological membranes and act at intracellular sites.[6]

A comprehensive assessment of such a compound requires more than a single assay. Different antioxidants act via distinct mechanisms, such as direct radical scavenging (quenching free radicals) or by reducing key oxidants. Therefore, a panel of assays is essential to elucidate the compound's primary mode of action. This guide details four complementary methods to build a complete antioxidant profile.

Foundational Chemical Assays: Quantifying Intrinsic Activity

These in vitro assays are rapid, cost-effective methods to determine the intrinsic chemical reactivity of 2-(Propylthio)nicotinamide with stable radicals or oxidants. They serve as a crucial first-pass screening tool.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of Causality: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[7] This reduction of the DPPH radical is visually observed as a color change from deep violet to pale yellow, and the change in absorbance is measured spectrophotometrically at approximately 517 nm.[7][8] The simplicity and stability of the DPPH radical make this a common and reliable initial screening method.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Working Solution R1 Add Sample/Control to Microplate Wells P2 Prepare Serial Dilutions of 2-(Propylthio)nicotinamide P2->R1 P3 Prepare Positive Control (e.g., Trolox, Ascorbic Acid) P3->R1 R2 Add DPPH Solution to all wells R1->R2 R3 Incubate in Dark (e.g., 30 min at 25°C) R2->R3 A1 Measure Absorbance at ~517 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in 99.5% ethanol or methanol. Store this solution in an amber bottle at 4°C.[7] Prepare fresh for optimal results.

    • Test Compound Stock Solution: Prepare a stock solution of 2-(Propylthio)nicotinamide (e.g., 10 mM) in a suitable solvent (e.g., DMSO or ethanol).

    • Positive Control: Prepare a stock solution of a known antioxidant like Trolox or Ascorbic Acid at the same concentration as the test compound.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and positive control in the assay solvent.

    • To respective wells, add 20 µL of each sample dilution or control.[9]

    • Add 20 µL of the solvent to "Blank" wells.[9]

    • Add 180-200 µL of the DPPH working solution to all wells except a solvent blank.[7]

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9] The dark incubation is critical to prevent photodegradation of the DPPH radical.

    • Measure the absorbance at 517 nm using a microplate reader.[7][10]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]

      • Where Abs_control is the absorbance of the DPPH solution with the solvent only.

    • Plot the % Inhibition against the concentration of 2-(Propylthio)nicotinamide.

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the dose-response curve.

ParameterRecommended ValueRationale
Solvent Ethanol or MethanolEffectively dissolves DPPH and many organic compounds.
Wavelength ~517 nmThis is the maximum absorbance wavelength for the DPPH radical.[7]
Incubation 30 min in darkAllows the reaction to reach a steady state while preventing light-induced radical decay.[9]
Control Trolox / Ascorbic AcidProvides a benchmark for antioxidant potency.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle of Causality: This assay measures the ability of an antioxidant to quench the ABTS radical cation (ABTS•+), a blue-green chromophore. The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[11] In the presence of an antioxidant, the radical is reduced, causing the solution to lose its color. The change in absorbance is measured, typically at 734 nm.[11] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds and its insensitivity to pH changes.

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep Radical Generation (12-16h prior) cluster_assay Assay Execution cluster_analysis Analysis P1 Mix equal volumes of 7 mM ABTS and 2.45 mM Potassium Persulfate P2 Incubate in Dark at Room Temperature P1->P2 A1 Dilute ABTS•+ solution with solvent to an Absorbance of ~0.7 at 734 nm P2->A1 A2 Prepare Serial Dilutions of Test Compound & Trolox A1->A2 A3 Mix diluted ABTS•+ with Sample/Control A2->A3 A4 Incubate (e.g., 7 min) A3->A4 AN1 Measure Absorbance at 734 nm A4->AN1 AN2 Calculate % Inhibition AN1->AN2 AN3 Determine TEAC value AN2->AN3

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Generation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11]

      • Mix the two solutions in equal volumes.

      • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[12]

    • ABTS•+ Working Solution: Before the assay, dilute the stock ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[8]

    • Test Compound and Trolox Standard: Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 1.0 mL of the ABTS•+ working solution to a cuvette or microplate well.

    • Add a small volume (e.g., 10-20 µL) of the test compound dilution or Trolox standard.

    • Mix thoroughly and incubate at room temperature for a defined period (e.g., 7 minutes).[8]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage inhibition as done for the DPPH assay.

    • Create a standard curve by plotting the % inhibition against the concentration of the Trolox standards.

    • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the inhibition caused by the test compound to that of the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle of Causality: The FRAP assay does not measure radical scavenging but rather the reducing power of a substance.[1] It evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH of 3.6.[13] This reduction results in the formation of an intense blue-colored complex, and the absorbance is measured at 593 nm. This assay provides a direct measure of the total antioxidant power or reducing capacity of the compound.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride in deionized water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

  • Assay Procedure:

    • Prepare a standard curve using a ferrous sulfate (FeSO₄) solution of known concentrations (e.g., 0 to 20 nmol/well).[14]

    • Add 10 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 190-220 µL of the pre-warmed FRAP working reagent to all wells.[14]

    • Mix and incubate for a specified time (e.g., 4-6 minutes) at 37°C.[13]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Plot the absorbance of the ferrous standards against their concentration to create a standard curve.

    • Calculate the FRAP value of 2-(Propylthio)nicotinamide by comparing its absorbance to the standard curve. The results are expressed as Fe²⁺ equivalents (e.g., in µM Fe²⁺/mg of compound).

Cell-Based Assay: Assessing Biological Efficacy

While chemical assays are informative, they do not account for bioavailability, metabolism, or interaction with cellular machinery.[15] A cell-based assay provides a more biologically relevant measure of antioxidant activity.

Cellular Antioxidant Activity (CAA) Assay

Principle of Causality: The CAA assay measures the ability of a compound to prevent the oxidation of a probe within live cells.[16] The cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), diffuses into cells where cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH inside.[15][17] In the presence of ROS (induced by an initiator like AAPH or ABAP), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[16][18] An effective antioxidant will inhibit this process, resulting in lower fluorescence intensity.

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

CAA_Workflow cluster_prep Cell Culture & Plating cluster_treatment Treatment & Loading cluster_stress Oxidative Stress & Measurement cluster_analysis Analysis C1 Culture Adherent Cells (e.g., HepG2) C2 Seed cells in a 96-well black, clear-bottom plate C1->C2 C3 Culture until confluent C2->C3 T1 Wash cells gently C3->T1 T2 Treat cells with 2-(Propylthio)nicotinamide and Quercetin (control) T1->T2 T3 Add DCFH-DA probe and incubate (e.g., 60 min) T2->T3 S1 Wash cells to remove extra-cellular compound/probe T3->S1 S2 Add Free Radical Initiator (e.g., AAPH) S1->S2 S3 Immediately begin kinetic read (Ex: 480 nm, Em: 530 nm) at 37°C for 60 min S2->S3 A1 Calculate Area Under the Curve (AUC) S3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine CAA value (Quercetin Equivalents) A2->A3

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

  • Cell Culture:

    • Culture a suitable adherent cell line, such as human hepatocarcinoma HepG2 cells, in appropriate media.[16]

    • Seed the cells into a 96-well black, clear-bottom plate and grow until they reach 90-100% confluency.[15][17]

  • Assay Procedure:

    • Gently remove the culture medium and wash the cells three times with a buffered saline solution (e.g., DPBS).[15]

    • Treat the cells by adding 50 µL of media containing various concentrations of 2-(Propylthio)nicotinamide or a positive control like Quercetin.[17]

    • Add 50 µL of the DCFH-DA probe solution to all wells.[17]

    • Incubate the plate for 60 minutes at 37°C to allow for compound uptake and probe de-esterification.

    • Aspirate the solution and wash the cells again to remove any compound or probe that has not been taken up by the cells.

    • Add 100 µL of a free radical initiator solution (e.g., AAPH or ABAP) to all wells.[15]

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence kinetically for 60 minutes, with readings every 1-5 minutes (Excitation: ~480 nm, Emission: ~530 nm).[15]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence kinetic plots for each sample and control.

    • Calculate the percent inhibition of oxidation.

    • Express the results as CAA units, where one CAA unit is equivalent to the activity of 1 µmol of Quercetin.

Data Interpretation and Comprehensive Profiling

A single assay provides an incomplete picture. The true strength of this approach lies in synthesizing the results from all four protocols.

AssayPrimary Mechanism MeasuredStrengthsLimitations
DPPH Hydrogen/Electron DonationSimple, rapid, inexpensiveNon-physiological radical, potential for steric hindrance
ABTS Hydrogen/Electron DonationWorks for hydrophilic & lipophilic compounds, pH independentNon-physiological radical
FRAP Reducing Power (Electron Donation)High-throughput, reproducibleDoes not measure scavenging of biologically relevant radicals
CAA Intracellular Radical ScavengingBiologically relevant (accounts for uptake/metabolism)More complex, cell line dependent, requires sterile technique

Interpreting the Profile of 2-(Propylthio)nicotinamide:

  • Scenario 1: Strong activity in DPPH, ABTS, and FRAP, but weak in CAA. This might suggest that 2-(Propylthio)nicotinamide is a potent chemical antioxidant but has poor cellular uptake or is rapidly metabolized into an inactive form.

  • Scenario 2: Moderate activity in chemical assays but strong activity in the CAA. This is a highly desirable outcome, indicating that the compound may be effectively taken up by cells and potentially accumulates at sites of ROS production, making it more effective in a biological context.

  • Scenario 3: Strong activity in DPPH/ABTS but weak in FRAP. This would suggest the compound's primary mechanism is hydrogen atom transfer (radical quenching) rather than electron donation (reducing power).

By employing this multi-assay strategy, researchers can build a comprehensive, reliable, and biologically relevant antioxidant profile for 2-(Propylthio)nicotinamide, providing a solid foundation for further drug development.

References

  • Arbor Assays. (2016, September 1). FRAP - Measuring antioxidant potential.
  • Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Assay Kit (Green Fluorescence).
  • Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
  • BioTek. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • Kamiya Biomedical Company. Cellular Antioxidant Assay.
  • Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol.
  • BenchChem. (2025). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
  • G-Biosciences.
  • Ilina, V., et al. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH.
  • Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual.
  • Benkhaira, N., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Pourmorad, F., et al. (n.d.). ABTS+ Radical Scavenging Assay. Bio-protocol.
  • Re, R., et al. (1999). ABTS RADICAL SCAVENGING ACTIVITY. Scribd.
  • G-Biosciences.
  • Michel, T., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry.
  • Nachimuthu, L., & Desikan, R. (2025). Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. ACS Omega.
  • Nachimuthu, L., & Desikan, R. (2025). Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. PubMed.
  • Lappas, M. (2011). The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3)
  • Kim, W. J., et al. (2023). Nicotinamide enhances osteoblast differentiation through activation of the mitochondrial antioxidant defense system. PMC - PubMed Central.
  • D'Mello, B., et al. (1999). Nicotinamide (vitamin B3)
  • Kim, W. J., et al. (2023). Nicotinamide enhances osteoblast differentiation through activation of the mitochondrial antioxidant defense system.

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Method

Application Notes &amp; Protocols: Investigating the Anti-Inflammatory Potential of 2-(Propylthio)nicotinamide

Document ID: AN-2026-PTN-INFLAM Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Propylthio)nicotinamide in anti-inflammatory...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-PTN-INFLAM

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Propylthio)nicotinamide in anti-inflammatory studies. As a novel derivative of nicotinamide (the amide form of vitamin B3), 2-(Propylthio)nicotinamide presents an intriguing candidate for investigation. These application notes are built upon the extensive anti-inflammatory research of its parent compound, nicotinamide, and integrate preliminary findings on related chemical structures. The protocols herein offer a structured, hypothesis-driven framework for conducting initial in vitro screening and mechanistic studies, as well as foundational in vivo models to assess the therapeutic potential of this compound.

Part 1: Scientific Rationale and Hypothesized Mechanism of Action

Nicotinamide is a well-documented modulator of inflammatory responses.[1][2] Its anti-inflammatory effects are multifaceted, involving the inhibition of key signaling molecules and enzymes that drive the inflammatory cascade.[3][4] The primary mechanisms attributed to nicotinamide include:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP): Excessive PARP activation during cellular stress depletes cellular NAD+ and ATP, leading to energy failure and cell death. Nicotinamide, as a PARP inhibitor, preserves cellular energy pools and mitigates inflammation.[2][5]

  • Modulation of Pro-inflammatory Cytokines: Nicotinamide has been shown to suppress the production and release of critical pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in various cell models.[2][4][6]

  • Interference with NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Nicotinamide can inhibit the translocation of NF-κB into the nucleus, thereby preventing the transcription of numerous pro-inflammatory genes.[7][8]

  • Regulation of MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling pathways are crucial for T-cell and B-lymphocyte activation. Nicotinamide has been observed to disrupt these pathways, contributing to its immunomodulatory effects.[8][9]

The introduction of a propylthio group at the 2-position of the nicotinamide ring is hypothesized to modify its physicochemical properties, potentially enhancing cell permeability, altering metabolic stability, or improving target engagement. Furthermore, a study on a related compound, 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide, demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, key players in prostaglandin synthesis and inflammation.[10][11]

Therefore, we propose that 2-(Propylthio)nicotinamide may exert anti-inflammatory effects through a combination of these mechanisms.

Hypothesized Signaling Pathways for 2-(Propylthio)nicotinamide

G cluster_stimulus cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds MAPK MAPK Cascade (p38, ERK) TLR4->MAPK 2. Activates IKK IKK TLR4->IKK 2. Activates Gene_expression Gene Transcription MAPK->Gene_expression 5a. Activates Transcription Factors IkB_NFkB IκB-NF-κB IKK->IkB_NFkB 3. Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB 4. Releases NFkB->Gene_expression 5. Translocates & Transcribes COX2_enzyme COX-2 Enzyme Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins 7. Synthesizes DNA_damage DNA Damage PARP PARP-1 DNA_damage->PARP A. Activates Gene_expression->COX2_enzyme 6. Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_expression->Cytokines 6. Upregulates PTN 2-(Propylthio)nicotinamide PTN->MAPK Inhibits PTN->IKK Inhibits PTN->COX2_enzyme Inhibits PTN->PARP Inhibits G start Start: Prepare 2-(Propylthio)nicotinamide Stock tier1 Tier 1: Screening Assays start->tier1 cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) Determine non-toxic dose range tier1->cytotoxicity activity Protocol 2: Activity Screening (LPS-stimulated Macrophages) cytotoxicity->activity measure_no Measure Nitric Oxide (Griess Assay) activity->measure_no measure_cytokines Measure Cytokines (ELISA) activity->measure_cytokines tier2 Tier 2: Mechanistic Assays measure_no->tier2 measure_cytokines->tier2 western_blot Protocol 3: Western Blot (NF-κB, MAPK pathways) tier2->western_blot qpcr Protocol 4: RT-qPCR (iNOS, COX-2, Cytokine mRNA) tier2->qpcr analysis Data Analysis & Interpretation western_blot->analysis qpcr->analysis

Caption: Workflow for in vitro evaluation of 2-(Propylthio)nicotinamide.

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: It is critical to first establish the concentration range at which 2-(Propylthio)nicotinamide is non-toxic to the cells. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death.

Materials:

  • RAW 264.7 murine macrophages or THP-1 human monocytes.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 2-(Propylthio)nicotinamide (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2-(Propylthio)nicotinamide in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% in all wells.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Parameter Guideline Rationale
Cell Line RAW 264.7, THP-1Standard, well-characterized macrophage/monocyte lines for inflammation studies.
Compound Conc. 0.1 µM - 100 µMA broad range to identify the IC₅₀ for toxicity.
Vehicle Control 0.1% DMSOEnsures the solvent for the compound does not affect cell viability.
Positive Control Doxorubicin (10 µM)A known cytotoxic agent to validate the assay.
Protocol 2: In Vitro Anti-inflammatory Activity Screening

Causality: This protocol directly measures the compound's ability to suppress the production of key inflammatory mediators (nitric oxide and cytokines) in response to a potent inflammatory stimulus, Lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells.

  • Complete culture medium.

  • 2-(Propylthio)nicotinamide (non-toxic concentrations determined from Protocol 1).

  • LPS from E. coli (1 µg/mL).

  • Griess Reagent System for Nitric Oxide (NO) measurement.

  • ELISA kits for TNF-α and IL-6.

  • 24-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well. Incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 2-(Propylthio)nicotinamide for 1 hour. Include a vehicle control (0.1% DMSO).

  • Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the "negative control" group.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate briefly and collect the cell culture supernatants for analysis. Store at -80°C if not used immediately.

  • Nitric Oxide (NO) Measurement:

    • Add 50 µL of supernatant to a 96-well plate.

    • Follow the manufacturer's instructions for the Griess Reagent System to measure the concentration of nitrite, a stable product of NO.

    • Read absorbance at the appropriate wavelength (typically 540 nm).

  • Cytokine Measurement (ELISA):

    • Use commercial ELISA kits for murine TNF-α and IL-6.

    • Perform the assays according to the manufacturer's protocols using the collected supernatants.

Parameter Guideline Rationale
Stimulus LPS (1 µg/mL)Potent activator of TLR4, inducing a strong inflammatory response.
Pre-treatment Time 1 hourAllows the compound to enter the cells and engage targets before the inflammatory stimulus.
Positive Control Dexamethasone (10 µM)A standard steroidal anti-inflammatory drug to validate the assay.
Data Output % Inhibition of NO/Cytokine production vs. LPS-only control.
Protocol 3: Western Blot for NF-κB and MAPK Pathway Analysis

Causality: This protocol assesses whether the anti-inflammatory effects observed in Protocol 2 are mediated by the inhibition of the NF-κB and/or MAPK signaling pathways by measuring the phosphorylation status of key proteins.

Materials:

  • Cells treated as in Protocol 2 (shorter incubation time, e.g., 30-60 minutes post-LPS).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes.

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • ECL detection reagent.

Step-by-Step Methodology:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using an ECL reagent and an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein to the total protein. β-actin serves as a loading control.

Part 3: In Vivo Experimental Protocol

Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 4: Carrageenan-Induced Paw Edema in Mice

Causality: This is a classic, acute model of localized inflammation used for the in vivo screening of anti-inflammatory drugs. [12]It allows for the assessment of a compound's ability to reduce edema formation, a cardinal sign of inflammation.

Materials:

  • Male BALB/c mice (18-22 g).

  • 2-(Propylthio)nicotinamide.

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • λ-Carrageenan (1% w/v in sterile saline).

  • Parenteral administration equipment (e.g., oral gavage needles).

  • Plebthysmometer or digital calipers for measuring paw volume.

Step-by-Step Methodology:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide mice into groups (n=6-8 per group):

    • Group 1: Vehicle Control.

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: 2-(Propylthio)nicotinamide (e.g., 25, 50, 100 mg/kg, p.o.). A dose-ranging study based on nicotinamide pharmacokinetics is recommended. [13][14]3. Compound Administration: Administer the test compounds and controls orally (p.o.) 60 minutes before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis:

    • Calculate the increase in paw volume (edema) for each mouse at each time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Parameter Guideline Rationale
Animal Model Male BALB/c miceStandard strain for inflammation studies.
Inducing Agent 1% CarrageenanInduces a biphasic inflammatory response, allowing for evaluation of different mediator pathways.
Dosage (Hypothetical) 25-100 mg/kgBased on effective doses of nicotinamide in murine models. [13][15]Must be preceded by toxicity studies.
Positive Control Indomethacin (10 mg/kg)A standard NSAID that inhibits the cyclooxygenase pathway.
Data Presentation: Representative In Vivo Data
Treatment Group Dose (mg/kg, p.o.) Mean Paw Volume Increase (mL) at 3 hr % Inhibition
Vehicle Control--0.85 ± 0.07--
Indomethacin100.38 ± 0.0555.3%
2-(Propylthio)nicotinamide250.71 ± 0.0616.5%
2-(Propylthio)nicotinamide500.54 ± 0.0836.5%
2-(Propylthio)nicotinamide1000.42 ± 0.0650.6%
(Note: Data are hypothetical and for illustrative purposes only.)

References

  • Nachimuthu, L., & Desikan, R. (2025). Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. ACS Omega, 10(48), 58915–58924. [Link]

  • DermNet. (n.d.). Nicotinamide. [Link]

  • Fivenson, D. P. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Cutis, 77(5 Suppl), 5-10. [Link]

  • El-Sayed, N. F., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1401. [Link]

  • Song, J., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(5), 1261-1275. [Link]

  • Ungerstedt, J. S., et al. (2003). Nicotinamide is a potent inhibitor of proinflammatory cytokines. Clinical and Experimental Immunology, 131(1), 48-52. [Link]

  • Nachimuthu, L., & Desikan, R. (2025). Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. ACS Omega. [Link]

  • World Journal of Pharmaceutical Sciences. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. [Link]

  • Lappas, M., et al. (2011). The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth. The Journal of biological chemistry, 286(51), 45347-45356. [Link]

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. [Link]

  • Audrito, V., et al. (2015). Nicotinamide phosphoribosyltransferase as a target in inflammation-related disorders. Pharmacological Research, 99, 319-332. [Link]

  • Chen, Y. C., et al. (2012). Nicotinamide inhibits nuclear factor-kappa B translocation after transient focal cerebral ischemia. Critical Care Medicine, 40(2), 532-537. [Link]

  • Horsman, M. R., et al. (1991). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. British Journal of Cancer, 63(4), 551-557. [Link]

  • El-Gamal, M. I., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(23), 8565. [Link]

  • Yamada, K., et al. (1987). Preventive and therapeutic effects of large-dose nicotinamide injections on diabetes associated with insulitis. An observation in nonobese diabetic (NOD) mice. Diabetes, 36(6), 749-753. [Link]

  • Mitchell, S. J., et al. (2018). Nicotinamide improves aspects of healthspan but not lifespan in mice. Cell Metabolism, 27(3), 667-676.e4. [Link]

  • Posadas, I., et al. (2004). In vivo models of understanding inflammation (in vivo methods for inflammation). Methods in Molecular Biology, 278, 101-110. [Link]

  • Guan, Y., et al. (2019). Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation. Scientific Reports, 9(1), 10235. [Link]

  • Daniel, J., et al. (2007). Nicotinamide inhibits B lymphocyte activation by disrupting MAPK signal transduction. Biochemical Pharmacology, 73(6), 831-842. [Link]

  • Ali, I., et al. (2024). Nicotinamide Mononucleotide Restores NAD+ Levels to Alleviate LPS-Induced Inflammation via the TLR4/NF-κB/MAPK Signaling Pathway in Mice Granulosa Cells. Antioxidants, 14(1), 39. [Link]

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Application

Cell culture methods for 2-(Propylthio)nicotinamide treatment

An In-Depth Guide to Cellular Assays with 2-(Propylthio)nicotinamide Authored by: A Senior Application Scientist Introduction: Targeting Cellular Energetics with a Novel Nicotinamide Analog The landscape of therapeutic d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cellular Assays with 2-(Propylthio)nicotinamide

Authored by: A Senior Application Scientist

Introduction: Targeting Cellular Energetics with a Novel Nicotinamide Analog

The landscape of therapeutic development is increasingly focused on exploiting the metabolic vulnerabilities of diseased cells. One of the most critical metabolic hubs is the nicotinamide adenine dinucleotide (NAD+) salvage pathway, which is essential for maintaining cellular energy, DNA repair, and signaling.[1] The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), has emerged as a promising target, particularly in oncology, as many cancer cells are highly dependent on this pathway for their survival and proliferation.[2][3]

2-(Propylthio)nicotinamide is a novel analog of nicotinamide (Vitamin B3). While nicotinamide itself is a fundamental precursor in the NAD+ salvage pathway, chemical modifications, such as the addition of a propylthio group, can dramatically alter its biological activity.[4] This structural change suggests a potential role for 2-(Propylthio)nicotinamide as a modulator of NAD+ metabolism, likely through the inhibition of NAMPT.[5][6] Compounds that inhibit NAMPT effectively starve cancer cells of NAD+, leading to mitochondrial dysfunction, increased oxidative stress, and ultimately, apoptotic cell death.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of 2-(Propylthio)nicotinamide. Moving beyond a simple list of instructions, this document explains the causality behind experimental choices, offering robust, self-validating protocols to characterize the compound's cytotoxic effects, mode of action, and therapeutic potential in a cell culture setting.

Compound Profile: Mechanism, Properties, and Handling

A thorough understanding of the compound's characteristics is the foundation of a successful in vitro study.[7] This section details the postulated mechanism of action and the critical physicochemical properties of 2-(Propylthio)nicotinamide.

Postulated Mechanism of Action: Inhibition of the NAD+ Salvage Pathway

2-(Propylthio)nicotinamide, as a nicotinamide derivative, is hypothesized to function as a competitive inhibitor of NAMPT.[5][8] In healthy cells, NAD+ can be synthesized through multiple pathways. However, many aggressive tumors overexpress NAMPT and rely exclusively on the salvage pathway, making them exquisitely sensitive to its inhibition.[2] By blocking NAMPT, the compound prevents the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[5] The resulting depletion of the cellular NAD+ pool disrupts redox reactions essential for ATP production, cripples NAD+-dependent enzymes like PARPs (involved in DNA repair), and triggers apoptosis.[1][2]

NAD_Salvage_Pathway cluster_pathway NAD+ Salvage Pathway cluster_inhibition Therapeutic Intervention Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Catalyzes NMNAT NMNAT NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Consumers NAD+ Consuming Enzymes (PARPs, Sirtuins, etc.) NAD->Consumers Compound 2-(Propylthio)nicotinamide Compound->NAMPT Inhibition

Figure 1: Postulated mechanism of 2-(Propylthio)nicotinamide action on the NAD+ Salvage Pathway.

Physicochemical Properties and Reagent Preparation

Proper handling and preparation of the test compound are critical for reproducible results. The addition of a propylthio group increases the lipophilicity of the nicotinamide scaffold, which may enhance membrane permeability but decrease aqueous solubility.[4]

PropertyDescription & RecommendationSource
Molecular Weight ~200 g/mol (Varies slightly based on exact salt form)[9]
Appearance Typically a solid powder.[10]
Solubility Data for this specific analog is limited.[9] The related 2-(propylthio)nicotinic acid has low aqueous solubility.[11] Recommendation: Prepare a high-concentration primary stock solution in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). Empirically test solubility up to 10-50 mM.[7][10]
Stock Solution Storage Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles. When stored correctly, stock solutions should be stable for several months.[12]
Working Solution Stability Prepare fresh dilutions in cell culture media immediately before each experiment. Do not store the compound in aqueous, serum-containing media for extended periods, as stability may be compromised.[10]

Part I: Foundational Cell Culture & Treatment Protocol

This section outlines the essential steps for establishing a reliable cell culture system to test 2-(Propylthio)nicotinamide.

Cell Line Selection

The choice of cell line is paramount and should be guided by the research question.

  • Cancer Cell Lines: For oncology applications, select cell lines known to have high NAMPT expression or dependency. Examples include leukemia lines (e.g., THP-1, K562), glioma cell lines, and melanoma cells (e.g., A375, SK-MEL-28).[2][5][13]

  • Normal/Non-Transformed Cell Lines: To assess selectivity and potential toxicity, include a non-cancerous cell line in parallel (e.g., normal human astrocytes, primary keratinocytes).[2][10]

  • Authentication: Always source cell lines from a reputable cell bank (e.g., ATCC) and perform regular authentication (e.g., short tandem repeat profiling) and mycoplasma testing.

Reagent Preparation

Protocol: Preparation of 2-(Propylthio)nicotinamide Stock Solution

  • Objective: To create a concentrated, stable stock solution for serial dilutions.

  • Materials: 2-(Propylthio)nicotinamide powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of 2-(Propylthio)nicotinamide powder. b. Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., 10 mM). c. Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary. d. Aliquot the stock solution into sterile, single-use tubes (e.g., 20 µL per tube). e. Label clearly with the compound name, concentration, solvent, and date. f. Store at -20°C or -80°C.

General Experimental Workflow

The overall process involves seeding cells, allowing them to adhere and resume logarithmic growth, treating them with the compound for a defined period, and finally, assessing the biological outcome.

Figure 2: General experimental workflow for in vitro compound testing.

Protocol: Cell Seeding and Treatment

  • Objective: To plate cells at an optimal density for drug treatment experiments.

  • Materials: Log-phase cell culture, complete growth medium, multi-well plates (e.g., 96-well), trypsin-EDTA (for adherent cells), PBS, hemocytometer or automated cell counter.

  • Procedure: a. Harvest cells that are in the logarithmic phase of growth (typically 70-80% confluency). For adherent cells, wash with PBS, add trypsin-EDTA, incubate until cells detach, and neutralize with complete medium.[14] b. Count the cells and determine viability (e.g., using trypan blue exclusion). c. Calculate the required volume of cell suspension to achieve the desired seeding density. This must be optimized for each cell line and assay duration (e.g., 5,000-10,000 cells/well for a 96-well plate for a 48h assay). d. Seed the cells into the appropriate multi-well plate and incubate for 18-24 hours to allow for cell recovery and adherence.[15] e. The following day, prepare serial dilutions of the 2-(Propylthio)nicotinamide stock solution in pre-warmed complete medium. f. Carefully remove the old medium from the wells and replace it with the medium containing the compound or vehicle control (e.g., medium with an equivalent percentage of DMSO, typically ≤0.1%).[15] g. Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

Part II: Core Assays for Characterizing Biological Effects

The following protocols provide a validated starting point for characterizing the primary biological effects of 2-(Propylthio)nicotinamide.

Protocol 1: Determining Cytotoxicity and IC50 Value

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The MTT assay is a colorimetric method that measures metabolic activity, which serves as a proxy for cell viability.

  • Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure: a. Seed and treat cells in a 96-well plate as described in the foundational protocol. Include vehicle-only wells (100% viability control) and no-cell wells (background control). A typical dose range spans several orders of magnitude (e.g., 1 nM to 100 µM).[15] b. At the end of the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. c. Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form. d. Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker. e. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average background absorbance from all other readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control [(Abs_treated / Abs_vehicle) * 100]. c. Plot the percent viability against the log of the compound concentration. d. Use a non-linear regression (sigmoidal dose-response) analysis in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

Protocol 2: Validating the Mechanism – NAD+ Depletion

Confirming that the compound depletes intracellular NAD+ is crucial to validate its presumed on-target effect.

  • Principle: Commercially available NAD+/NADH assay kits use a cycling reaction in which NAD+ is reduced to NADH, which then reacts with a probe to generate a colorimetric or fluorescent signal proportional to the amount of NAD+ in the sample.

  • Procedure: a. Seed cells in a larger format (e.g., 6-well plate) to obtain a sufficient number of cells for analysis. b. Treat cells with 2-(Propylthio)nicotinamide at concentrations around the determined IC50 (e.g., 1x and 5x IC50) for a relevant time period (e.g., 24 hours). c. Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the specific NAD+/NADH assay kit. d. Perform the assay by mixing the lysate with the reaction components in a 96-well plate. e. Measure the output (absorbance or fluorescence) on a plate reader. f. Calculate the NAD+ concentration based on a standard curve and normalize it to the protein content of the lysate (determined by a BCA assay).

  • Expected Outcome: Treatment with an effective NAMPT inhibitor should result in a significant, dose-dependent decrease in the intracellular NAD+/NADH ratio compared to vehicle-treated cells.[16]

Protocol 3: Assessing Apoptosis by Annexin V/PI Staining

Apoptosis is the expected mode of cell death following NAD+ depletion. Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry can quantify this effect.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Procedure: a. Seed and treat cells in 6-well plates as described for the NAD+ assay. b. At the end of the treatment period, collect both the floating and adherent cells. c. Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. d. Add fluorochrome-conjugated Annexin V and PI to the cell suspension according to the kit manufacturer's instructions. e. Incubate for 15 minutes at room temperature in the dark. f. Analyze the samples immediately by flow cytometry.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.

Troubleshooting & Best Practices

IssuePotential CauseRecommended Solution
Compound Precipitation in Media Poor aqueous solubility; concentration exceeds solubility limit.Lower the final DMSO concentration if possible. Do not exceed the empirically determined solubility limit. Prepare dilutions immediately before use. Visually inspect media for precipitates.
High Well-to-Well Variability Inconsistent cell seeding; edge effects in the plate; pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use calibrated multichannel pipettes.
No Observed Cytotoxicity Compound is inactive in the chosen cell line; treatment duration is too short; compound degradation.Test on a known sensitive cell line. Perform a time-course experiment (24, 48, 72h). Use freshly prepared dilutions from a properly stored stock.
Vehicle Control (DMSO) Shows Toxicity Final DMSO concentration is too high.Keep the final DMSO concentration consistent across all wells and ideally below 0.5%, and always below 1%. Run a DMSO dose-response curve to determine the tolerance of your specific cell line.

Conclusion

2-(Propylthio)nicotinamide represents a promising chemical entity for targeting the metabolic vulnerabilities of diseased cells. The protocols and guidelines detailed in this document provide a rigorous and scientifically sound framework for its preclinical evaluation. By systematically determining the compound's potency (IC50), confirming its on-target effect (NAD+ depletion), and characterizing its downstream cellular consequences (apoptosis), researchers can build a comprehensive profile of its therapeutic potential. This structured approach, grounded in an understanding of the underlying biological mechanisms, is essential for advancing novel compounds through the drug discovery pipeline.

References

  • Olesen, U. H., Thougaard, A. V., Jensen, P. B., & Sehested, M. (2010). A novel, convenient, and sensitive radioisotope-based assay for nicotinamide phosphoribosyltransferase. PubMed. Available at: [Link]

  • Zheng, X., et al. (2013). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. PubMed. Available at: [Link]

  • Hogan, K. A., et al. (2019). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. Available at: [Link]

  • Nachimuthu, L., & Desikan, R. (2025). Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. PubMed Central. Available at: [Link]

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  • Prasad, A., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. National Institutes of Health. Available at: [Link]

  • Prasad, A., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. PubMed. Available at: [Link]

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Sources

Method

Application Notes and Protocols for the Characterization of Novel Nicotinamide Compounds by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Importance of Nicotinamide Analogs Nicotinamide, a form of vitamin B3, is a fundamental component of nicotinamide adenine dinucleo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Nicotinamide Analogs

Nicotinamide, a form of vitamin B3, is a fundamental component of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1][2] The exploration of novel nicotinamide analogs has gained significant traction in drug discovery and development, with potential applications as inhibitors for various enzymes and as therapeutic agents for a range of diseases, including cancer and metabolic disorders.[3][4][5][6] The synthesis of these new chemical entities necessitates robust and unequivocal characterization to confirm their molecular structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the comprehensive structural elucidation of these novel compounds.[7][8] This guide provides an in-depth overview and practical protocols for the characterization of novel nicotinamide derivatives using these powerful technologies.

The Synergy of NMR and Mass Spectrometry in Structural Elucidation

The combination of NMR and high-resolution mass spectrometry (HRMS) forms a cornerstone of modern organic and analytical chemistry for determining molecular structures.[7] While HRMS provides the elemental composition with high accuracy, NMR spectroscopy offers detailed insights into the connectivity and spatial arrangement of atoms within a molecule.[7][8][9]

  • Mass Spectrometry (MS) provides the molecular weight of the compound and, with high-resolution instruments, can determine the elemental formula.[10][11] Tandem MS (MS/MS) experiments offer valuable structural information by analyzing the fragmentation patterns of the parent ion.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).[8] Through various 1D and 2D experiments, it is possible to piece together the molecular skeleton, identify functional groups, and even determine stereochemistry.[9][15]

This complementary nature allows for a confident and unambiguous assignment of the chemical structure of newly synthesized nicotinamide compounds.

Experimental Workflow for Characterization

A systematic approach is crucial for the efficient and accurate characterization of novel compounds. The following workflow outlines the key stages from sample preparation to final structure confirmation.

Characterization Workflow cluster_0 Initial Analysis cluster_1 NMR Analysis cluster_2 Data Integration & Confirmation Sample Prep Sample Prep HRMS HRMS Sample Prep->HRMS Determine Molecular Formula 1D NMR 1D NMR (¹H, ¹³C, DEPT) HRMS->1D NMR Guide NMR Experiments 2D NMR 2D NMR (COSY, HSQC, HMBC) 1D NMR->2D NMR Resolve Ambiguities Data Interpretation Data Interpretation 2D NMR->Data Interpretation Structure Elucidation Structure Elucidation Data Interpretation->Structure Elucidation Final Confirmation

Caption: Overall workflow for the characterization of novel nicotinamide compounds.

Part 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a pivotal first step as it provides the accurate mass of the molecular ion, which is used to determine the elemental composition.[10][11] This information is critical for guiding the interpretation of subsequent NMR data.

Protocol 1: Sample Preparation and HRMS Analysis
  • Sample Preparation :

    • Accurately weigh approximately 1-2 mg of the purified novel nicotinamide compound.

    • Dissolve the sample in a suitable high-purity solvent (e.g., methanol, acetonitrile, or water) to a final concentration of approximately 100-200 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[16]

  • Instrumentation and Data Acquisition :

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Infuse the sample directly or use a liquid chromatography (LC) system for sample introduction. Electrospray ionization (ESI) in positive ion mode is typically suitable for nicotinamide derivatives.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

    • Ensure the instrument is properly calibrated with a suitable reference standard to achieve high mass accuracy (typically <5 ppm).[17]

  • Data Analysis and Formula Prediction :

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).

    • Use the instrument's software to perform molecular formula prediction based on the accurate mass of the molecular ion.[11][18]

    • Constrain the elemental composition search based on the known starting materials of the synthesis (C, H, N, O, and any other relevant heteroatoms).

    • The software will generate a list of possible molecular formulas ranked by their mass accuracy.[18]

Data Presentation: HRMS Results
Observed m/zProposed FormulaCalculated MassMass Error (ppm)
254.1234C₁₂H₁₅N₃O₃254.1243-3.5
Example Data

This table provides a clear summary of the HRMS data, leading to the confident assignment of the molecular formula.[19]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Once the molecular formula is established, a series of NMR experiments are performed to determine the connectivity of the atoms.

Protocol 2: NMR Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra.[16][20][21][22][23]

  • Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble.[20][23] Common choices for nicotinamide derivatives include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterium Oxide (D₂O) for water-soluble compounds.[20]

  • Sample Concentration :

    • For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally sufficient.[16][21]

    • For ¹³C NMR, a more concentrated sample (50-100 mg) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[16]

  • Sample Preparation Steps :

    • Dissolve the compound in the chosen deuterated solvent in a small vial.

    • Filter the solution through a pipette with a small cotton plug to remove any undissolved particles.[21][22]

    • Transfer the clear solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[20]

    • Cap the NMR tube securely. For air- or moisture-sensitive samples, preparation should be conducted under an inert atmosphere.[20]

Protocol 3: 1D NMR Data Acquisition and Interpretation
  • ¹H NMR :

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Interpretation :

      • Chemical Shift (δ) : The position of a signal indicates the electronic environment of the proton.[8] Protons on the pyridine ring of nicotinamide typically appear in the downfield region (7-9 ppm).

      • Integration : The area under each peak is proportional to the number of protons it represents.[8]

      • Multiplicity (Splitting Pattern) : This reveals the number of neighboring protons, following the n+1 rule.

  • ¹³C NMR :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Interpretation : The chemical shift of each signal provides information about the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).[24]

  • DEPT (Distortionless Enhancement by Polarization Transfer) :

    • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[8] This is invaluable for assigning carbon signals.

Protocol 4: 2D NMR for Connectivity Mapping

Two-dimensional NMR experiments are essential for unambiguously assigning the structure by revealing correlations between different nuclei.[15]

  • COSY (Correlation Spectroscopy) :

    • This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is used to identify spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[15]

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • This experiment reveals correlations between protons and carbons that are 2-3 bonds away.[15] This is crucial for connecting different spin systems and identifying quaternary carbons.

NMR_Elucidation_Pathway HRMS_Formula Molecular Formula (from HRMS) 1H_NMR ¹H NMR (Chemical Shifts, Integrals, Multiplicities) HRMS_Formula->1H_NMR 13C_DEPT_NMR ¹³C & DEPT NMR (Carbon Types) HRMS_Formula->13C_DEPT_NMR COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Attachment) 1H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) 1H_NMR->HMBC 13C_DEPT_NMR->HSQC 13C_DEPT_NMR->HMBC Structure_Proposal Proposed Structure COSY->Structure_Proposal HSQC->Structure_Proposal HMBC->Structure_Proposal

Caption: Logical flow for structure elucidation using NMR data.

Part 3: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry can provide additional confidence in the proposed structure by analyzing its fragmentation pattern.[12][13][14]

Protocol 5: MS/MS Fragmentation Analysis
  • Data Acquisition :

    • Using an instrument capable of MS/MS (e.g., triple quadrupole, Q-TOF, or ion trap), select the previously identified molecular ion as the precursor ion.

    • Induce fragmentation of the precursor ion, typically through collision-induced dissociation (CID).[12]

    • Acquire the product ion spectrum.

  • Data Interpretation :

    • Analyze the masses of the fragment ions.

    • Propose logical fragmentation pathways that are consistent with the proposed chemical structure.[14][25] For example, the loss of the amide group is a common fragmentation pathway for nicotinamide derivatives.

Method Validation Considerations

For drug development applications, the analytical methods used for characterization must be validated to ensure they are fit for their intended purpose.[26][27][28][29] Validation should be performed in accordance with guidelines from regulatory bodies such as the FDA and ICH.[26][29][30] Key validation parameters include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy : The closeness of the test results to the true value.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) .

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Addressing Complex Scenarios: Co-eluting Impurities

In cases where impurities co-elute with the main compound during LC-MS analysis, hyphenated techniques like LC-NMR can be invaluable.[31][32][] LC-NMR allows for the acquisition of NMR spectra of individual components as they elute from the chromatography column, enabling their structural identification without the need for physical isolation.[]

Conclusion

The robust characterization of novel nicotinamide compounds is a critical step in their development as potential therapeutic agents. The synergistic use of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments provides a powerful and comprehensive approach to unambiguously determine the molecular formula and structure of these new chemical entities. The detailed protocols and workflows presented in this guide offer a systematic framework for researchers and scientists to confidently characterize their synthesized compounds, ensuring data integrity and accelerating the drug discovery process.

References

  • Tandem mass spectrometry - Wikipedia . Wikipedia. Available from: [Link]

  • Xu K, Li F, Xiong L, et al. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors . European Journal of Medicinal Chemistry. 2025;282:117054. Available from: [Link]

  • Identification and structure elucidation by NMR spectroscopy . ResearchGate. Available from: [Link]

  • Yoshino J, Baur JA, Imai S. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) . Nature Protocols. 2024;19(1):153-172. Available from: [Link]

  • Formula Prediction in HRMS Analysis on LC Q TOF . YouTube. Available from: [Link]

  • Karabacak M, Cinar M, Kurt M. Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2012;85(1):126-134. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures . US Food and Drug Administration. Available from: [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. Available from: [Link]

  • NMR spectra of closely eluting LC peaks (retention time difference... . ResearchGate. Available from: [Link]

  • Theis T, et al. Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen . Bioconjugate Chemistry. 2016;27(4):869-872. Available from: [Link]

  • Jonas E, et al. A framework for automated structure elucidation from routine NMR spectra . Chemical Science. 2021;12(44):14774-14783. Available from: [Link]

  • Trammell SAJ, Brenner C. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry . Current Protocols in Chemical Biology. 2017;9(1):17-28. Available from: [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures . National Center for Biotechnology Information. Available from: [Link]

  • Tandem Mass Spectrometry (MS/MS) . National High Magnetic Field Laboratory. Available from: [Link]

  • Chmielewski M, et al. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry . Molecules. 2019;24(11):2143. Available from: [Link]

  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas . Chemistry LibreTexts. Available from: [Link]

  • NMR Sample Preparation . Iowa State University. Available from: [Link]

  • Tandem mass spectrometers measure fragmentation patterns of molecules... . ResearchGate. Available from: [Link]

  • Taşkın Kafa M, et al. Synthesis and characterization of new niacinamide compounds and computational and experimental investigation of their anticancer . Scientific Reports. 2022;12(1):16439. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. Available from: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) . Axion Labs. Available from: [Link]

  • Jacobsen, N. E. NMR data interpretation explained : understanding 1D and 2D NMR spectra of organic compounds and natural products . Wiley. 2016. Available from: [Link]

  • Formula determination by high resolution mass spectrometry . YouTube. Available from: [Link]

  • Lee YC, Gholson RK. Isolation and Identification of Two New Nicotinamide Metabolites . Journal of Biological Chemistry. 1969;244(12):3277-3282. Available from: [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. Available from: [Link]

  • Sample Preparation . University College London. Available from: [Link]

  • Arjunan V, et al. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2011;79(5):1794-1802. Available from: [Link]

  • MS/MS fragmentation . Fiehn Lab. Available from: [Link]

  • Molecular formulae (calculated from HRMS data) of CP and its main by-pro . ResearchGate. Available from: [Link]

  • Analytical Methods Validation for FDA Compliance . RXinsider. Available from: [Link]

  • Abeti R, et al. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach . Journal of Chromatography B. 2018;1072:244-252. Available from: [Link]

  • Schmeisser K, et al. NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy . Metabolites. 2018;8(4):82. Available from: [Link]

  • Nehmeh B, Haydous F, Akoury E. Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements . Analytical Methods. 2023;15(20):2568-2576. Available from: [Link]

  • Ruf S, et al. Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase . Bioorganic & Medicinal Chemistry Letters. 2018;28(5):851-854. Available from: [Link]

  • Nicotinamide adenine dinucleotide - Wikipedia . Wikipedia. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. Available from: [Link]

  • Structure Elucidation from Spectroscopic Data in Organic Chemistry . YouTube. Available from: [Link]

  • Fragmentation Patterns in Mass Spectrometry . Chemistry LibreTexts. Available from: [Link]

  • Analytical Method Validation: Mastering FDA Guidelines . Ofni Systems. Available from: [Link]

  • Jacobson EL, et al. Effect of Nicotinamide Analogues on Recovery from DNA Damage in C3H 10T½ Cells1 . Cancer Research. 1985;45(8):3609-3614. Available from: [Link]

  • Kumar A, et al. Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation . Asian Journal of Chemistry. 2023;35(5):1227-1234. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Propylthio)nicotinamide

Welcome to the technical support center for the synthesis of 2-(Propylthio)nicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Propylthio)nicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmacophore. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to build a robust understanding for future synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(Propylthio)nicotinamide?

The most prevalent and direct method for synthesizing 2-(Propylthio)nicotinamide is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2-chloronicotinamide with 1-propanethiol in the presence of a suitable base. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[1][2][3] The chlorine atom at the 2-position serves as a good leaving group, which is readily displaced by the thiolate anion generated in situ from 1-propanethiol and a base.

Caption: General SNAr synthesis of 2-(Propylthio)nicotinamide.

Q2: What are the most common impurities I should expect?

Based on the standard SNAr reaction pathway, several impurities can arise. Proactively monitoring for these will significantly streamline your purification process.

Impurity NameChemical StructureCommon Origin
2-Chloronicotinamide Starting MaterialIncomplete reaction due to insufficient base, low temperature, or short reaction time.
2-Hydroxynicotinamide
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Hydrolysis of the starting material, 2-chloronicotinamide, in the presence of a strong base and water.[4][5]
Dipropyl Disulfide

Oxidation of 1-propanethiol, especially if the reaction is exposed to air for extended periods or in the presence of oxidizing agents.[6][7]
Nicotinamide

Can form from the decomposition of the target product under harsh conditions or via side reactions.
Q3: Which analytical techniques are best for monitoring reaction progress and purity?

A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly recommended.

  • TLC: Excellent for rapid, qualitative monitoring of the reaction's progress. You can quickly visualize the consumption of the starting material and the formation of the product. A typical mobile phase could be a mixture of ethyl acetate and hexanes.

  • HPLC: The preferred method for quantitative analysis of purity. A reverse-phase C18 column is generally effective.[8][9][10] A gradient method using a mobile phase of water (often with 0.1% formic acid or ammonium acetate) and acetonitrile or methanol will typically provide good separation of the starting material, product, and key impurities.

Troubleshooting Guide: A Deeper Dive

Problem 1: My reaction is incomplete. My analysis (TLC/HPLC) shows a significant amount of unreacted 2-chloronicotinamide.

This is one of the most common issues and points to suboptimal reaction conditions. Let's break down the potential causes and solutions.

Q: What are the primary causes of an incomplete reaction?

A: There are several factors that could be at play:

  • Insufficient Base: The reaction proceeds via the propylthiolate anion, which is formed by deprotonating 1-propanethiol. If the base is too weak or used in a substoichiometric amount, the concentration of the active nucleophile will be too low for the reaction to go to completion.

  • Low Reaction Temperature: Nucleophilic aromatic substitutions on pyridine rings often require thermal energy to overcome the activation barrier.[2] Room temperature may not be sufficient.

  • Poor Solubility: If the starting materials or reagents are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.

  • Moisture Contamination: If using a very strong base like sodium hydride (NaH), moisture will consume the base, rendering it ineffective.

Troubleshooting Workflow:

Incomplete_Reaction_Troubleshooting Start High SM in final mixture CheckBase 1. Check Base - Stoichiometry (>1.1 eq)? - Strength (pKa)? Start->CheckBase CheckTemp 2. Check Temperature - Was it heated? - What was the temp? CheckBase->CheckTemp Yes Sol_Base Increase base to 1.2-1.5 eq. Consider stronger base (e.g., NaH). CheckBase->Sol_Base No CheckSolvent 3. Check Solvent - Were all reactants soluble? - Is solvent appropriate? CheckTemp->CheckSolvent Yes Sol_Temp Increase temp to 50-80 °C. Monitor by TLC. CheckTemp->Sol_Temp No Sol_Solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO). CheckSolvent->Sol_Solvent No End Reaction should proceed to completion. CheckSolvent->End Yes Sol_Base->End Sol_Temp->End Sol_Solvent->End

Caption: Decision workflow for troubleshooting incomplete reactions.

Problem 2: I'm observing a significant apolar impurity in my crude product, what could it be?

Q: My TLC shows a fast-moving spot (high Rf) and my HPLC shows an early-eluting peak. What is this impurity?

A: This is very likely dipropyl disulfide .

  • Causality: Thiols are susceptible to oxidation, coupling to form disulfides.[11][7][12] This process can be accelerated by exposure to atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts.

  • Confirmation: Dipropyl disulfide has a distinct, strong garlic-like odor. Its identity can be confirmed by GC-MS or by comparing its retention time to a commercial standard.

  • Prevention:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Order of Addition: Add the base to the solution of 2-chloronicotinamide and 1-propanethiol. This ensures the thiolate is generated in the presence of the electrophile and can react quickly, minimizing its lifetime and chance for oxidation.

Disulfide_Formation Thiol1 Propanethiol (R-SH) Disulfide Dipropyl Disulfide (R-S-S-R) Thiol1->Disulfide plus + Thiol2 Propanethiol (R-SH) Thiol2->Disulfide Oxidant [O] (e.g., Air, O₂) Oxidant->Disulfide Water 2 H₂O

Caption: Oxidative formation of dipropyl disulfide impurity.

Problem 3: My final product has a brownish color and is difficult to purify by crystallization.

Q: I've removed the common impurities, but the product remains discolored. What's causing this and how can I purify it?

A: The discoloration is often due to trace amounts of highly colored polar impurities or baseline impurities from the starting material. The primary suspect is often 2-hydroxynicotinamide , formed via hydrolysis of 2-chloronicotinamide.[4]

  • Mechanism of Formation: The hydroxide ions (from a base like NaOH or KOH) or residual water can act as a nucleophile, attacking the 2-position of the starting material to form the 2-hydroxy analog. This side reaction is competitive with the desired thiolation.

  • Purification Strategy:

    • Aqueous Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities, followed by a wash with brine.

    • Column Chromatography: This is the most effective method for removing polar impurities. A silica gel column with a gradient elution, starting from a less polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity, will effectively separate the desired product from the more polar 2-hydroxynicotinamide.

    • Recrystallization: After chromatography, the clean fractions can be combined, solvent removed, and the resulting solid can be recrystallized from a suitable solvent system like ethyl acetate/hexanes or ethanol/water to yield a pure, colorless product.

Experimental Protocols

Protocol 1: Standard Synthesis of 2-(Propylthio)nicotinamide
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloronicotinamide (1.0 eq) and anhydrous Dimethylformamide (DMF, approx. 0.5 M).

  • Stir the mixture until the solid is fully dissolved.

  • Add 1-propanethiol (1.2 eq) to the solution via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Add powdered Potassium Carbonate (K₂CO₃, 1.5 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Chromatography
  • Prepare a silica gel slurry in a low-polarity eluent (e.g., 10% Ethyl Acetate/Hexanes).

  • Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

  • Elute the column with a gradient of increasing polarity, for example:

    • 10% EtOAc/Hexanes (to elute non-polar impurities like dipropyl disulfide)

    • 20-40% EtOAc/Hexanes (to elute the desired product)

    • 50-70% EtOAc/Hexanes (to elute more polar impurities)

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to obtain the purified 2-(Propylthio)nicotinamide.

References

  • Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. PubMed.
  • Dipropyl disulfide (Propyl Disulfide) | Endogenous Metabolites. MedChemExpress.
  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • HPLC Methods for analysis of Nicotinamide. HELIX Chromatography.
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • 10.9 OXIDATION OF THIOLS. ResearchGate.
  • 9.4: Oxidation of Thiols. Chemistry LibreTexts.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Influence of Available Hydrophobic Interactions in New 2‑(Propylthio)‑N‑(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. PMC - PubMed Central.
  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate.
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • A Rapid and Sensitive LC-MS/MS Method for the Analysis of Nicotinic Acid and Nicotinamide from Human Plasma. Phenomenex.
  • Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. RSC Publishing.
  • Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Formosa Publisher.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Propylthio)nicotinamide Synthesis

Welcome to the technical support center for the synthesis of 2-(Propylthio)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Propylthio)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you navigate the complexities of this synthesis.

I. Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach

The most common and efficient method for synthesizing 2-(Propylthio)nicotinamide is through a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This reaction involves the displacement of a leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile. In this case, 2-chloronicotinamide serves as the electrophilic substrate and propane-1-thiol (propyl mercaptan) acts as the nucleophile. The presence of an electron-withdrawing amide group on the pyridine ring activates it for nucleophilic attack.[2]

The general reaction scheme is as follows:

The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.[3][4][5]

Reaction Workflow Diagram

SynthesisWorkflow Start Starting Materials: - 2-Chloronicotinamide - Propane-1-thiol Reaction Reaction Vessel: - Stirring - Controlled Temperature Start->Reaction Reagents Reagents: - Base (e.g., K2CO3, NaH) - Solvent (e.g., DMF, DMSO) Reagents->Reaction Workup Aqueous Work-up: - Quenching - Extraction Reaction->Workup Reaction Completion Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Final Product: 2-(Propylthio)nicotinamide Purification->Product

Caption: General workflow for the synthesis of 2-(Propylthio)nicotinamide.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-(Propylthio)nicotinamide in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical. The base deprotonates the thiol to form the more potent thiolate nucleophile.[3][4]

    • Insight: Thiols are more acidic than alcohols, with a pKa of around 10-11, making them significantly more acidic.[3] This means that moderately strong bases are sufficient for deprotonation.

    • Troubleshooting:

      • If using a weak base like triethylamine, consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

      • Ensure at least one equivalent of base is used to fully deprotonate the thiol. An excess (1.1-1.5 equivalents) can help drive the reaction to completion.

  • Incorrect Reactant Ratio: The stoichiometry of your reactants plays a crucial role.

    • Troubleshooting:

      • A slight excess of the thiol (1.1-1.2 equivalents) can often improve the yield by ensuring the complete consumption of the limiting reagent, 2-chloronicotinamide.

  • Inadequate Reaction Temperature or Time: SNAr reactions often require heating to overcome the activation energy barrier.[6]

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, gradually increase the temperature in 10-20 °C increments (e.g., to 50-80 °C) and monitor the progress by Thin-Layer Chromatography (TLC).[7]

      • Extend the reaction time and continue monitoring by TLC until the starting material is consumed.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction.

    • Insight: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free.[2][6]

    • Troubleshooting:

      • If you are using a less polar solvent, consider switching to DMF or DMSO. Ensure your solvent is anhydrous, as water can compete with the thiolate as a nucleophile.

ParameterRecommended RangeRationale
Base K₂CO₃, NaHSufficiently strong to deprotonate the thiol.
Base Equivalents 1.1 - 1.5Drives the reaction to completion.
Thiol Equivalents 1.1 - 1.2Ensures complete consumption of the starting material.
Temperature Room Temp. to 80 °CBalances reaction rate and potential side reactions.
Solvent DMF, DMSOPolar aprotic solvents are ideal for SNAr reactions.[2][6]
Q2: I'm observing multiple spots on my TLC plate. What are the potential byproducts and how can I minimize them?

A2: The formation of byproducts is a common issue. Identifying these impurities is the first step to mitigating their formation.

  • Unreacted Starting Material: The most common "impurity" is often unreacted 2-chloronicotinamide.

    • Solution: Refer to the troubleshooting steps in Q1 to drive the reaction to completion (e.g., increase temperature, reaction time, or use a slight excess of the thiol).

  • Disulfide Formation: Thiols can be oxidized to disulfides, especially in the presence of air (oxygen).[3]

    • Insight: The S-H bond is susceptible to oxidation.

    • Troubleshooting:

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Use fresh, high-purity propane-1-thiol.

  • Hydrolysis of 2-Chloronicotinamide: If there is water present in the reaction mixture, 2-chloronicotinamide can hydrolyze to form 2-hydroxynicotinamide.

    • Troubleshooting:

      • Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Q3: The purification of the crude product is challenging. What is the best method?

A3: Effective purification is essential to obtain a high-purity final product.

  • Initial Work-up:

    • After the reaction is complete, the mixture is typically poured into water to precipitate the crude product and dissolve inorganic salts. The aqueous mixture can then be extracted with an organic solvent like ethyl acetate.[8]

  • Purification Techniques:

    • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is often successful.[8][9]

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. Choosing an appropriate solvent system is key.

Q4: What is the mechanism of this reaction?

A4: The reaction proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Nucleophilic Attack: The thiolate anion, generated by the deprotonation of propane-1-thiol by the base, acts as a strong nucleophile. It attacks the carbon atom bearing the chlorine atom on the pyridine ring. This step is typically the rate-determining step.[6]

  • Formation of a Meisenheimer Complex: The attack of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6] The negative charge is delocalized over the aromatic ring and the electron-withdrawing amide group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, 2-(Propylthio)nicotinamide.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Meisenheimer Complex cluster_2 Step 3: Elimination Reactants 2-Chloronicotinamide + Propylthiolate Intermediate Resonance-Stabilized Anion (Meisenheimer Complex) Reactants->Intermediate Rate-determining step Product 2-(Propylthio)nicotinamide + Cl- Intermediate->Product Fast

Caption: The three key steps of the SNAr mechanism for the synthesis of 2-(Propylthio)nicotinamide.

III. Experimental Protocols

General Procedure for the Synthesis of 2-(Propylthio)nicotinamide

This is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 2-chloronicotinamide (1.0 eq.).

  • Solvent and Base: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material. Then, add potassium carbonate (1.2 eq.).

  • Nucleophile Addition: To the stirring suspension, add propane-1-thiol (1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

IV. Safety Considerations

  • Propane-1-thiol: This compound has a strong, unpleasant odor and is flammable.[10] Handle it in a well-ventilated fume hood and take appropriate fire safety precautions.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.

  • Solvents: DMF and DMSO are skin irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

This technical support guide is intended to provide a comprehensive resource for the successful synthesis of 2-(Propylthio)nicotinamide. By understanding the underlying chemical principles and potential pitfalls, researchers can optimize their reaction conditions and achieve high yields of the desired product.

V. References

  • BenchChem. (n.d.). Optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis. Retrieved from

  • Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Wordpress. Retrieved from

  • National Institutes of Health. (2025, August 13). Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. Retrieved from

  • ResearchGate. (n.d.). Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism | Request PDF. Retrieved from

  • Google Patents. (2011, September 28). 2,5-disubstituted pyridines for the preparation of 2-substituted 5-(1-alkylthio). Retrieved from

  • YouTube. (2025, February 25). Synthesis of thiols and thioether. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2016, December 6). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Retrieved from

  • Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. Retrieved from

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from

  • ResearchGate. (n.d.). Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications | Request PDF. Retrieved from

  • ChemRxiv. (n.d.). Mild, Additive-Free Thioetherification via Proton Transfer Dual Ioniza- tion Mechanism. Retrieved from

  • Google Patents. (2007, February 9). 2,5-disubstituted pyridines for the preparation of 2-substituted 5-(1-alkylthio). Retrieved from

  • ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters. Retrieved from

  • Cambridge Open Engage. (2023, June 28). Mild, Additive-Free Thioetherification via Proton Transfer Dual Ionization Mechanism | Organic Chemistry | ChemRxiv. Retrieved from

  • ResearchGate. (2025, August 6). ChemInform Abstract: An Odorless, One-Pot Synthesis of Nitroaryl Thioethers via SNAr Reactions Through the in situ Generation of S-Alkylisothiouronium Salts. Retrieved from

  • ChemRxiv. (n.d.). Development of a Simple Thioetherification of Heteroarene Electro- philes with Broad Scope via a Proton Transfer Dual Ionization. Retrieved from

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from

  • National Institutes of Health. (2018, December 24). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. Retrieved from

  • ResearchGate. (n.d.). Three-component synthesis of nicotinamide derivatives. Retrieved from

  • Asian Journal of Chemistry. (2023, May 27). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Retrieved from

  • National Institutes of Health. (2024, January 2). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from

  • ResearchGate. (n.d.). Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. Retrieved from

  • ISU ReD. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Retrieved from

  • MDPI. (n.d.). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Retrieved from

  • chemeurope.com. (n.d.). Thioether. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-mercaptonicotinamide | SCBT. Retrieved from

  • National Institutes of Health. (n.d.). 2-Mercaptonicotinamide | C6H6N2OS | CID 4143093 - PubChem. Retrieved from

  • Google Patents. (n.d.). US7705154B2 - Process for the preparation of 2-substituted-5-(1-alkylthio)alkylpyridines. Retrieved from

  • Google Patents. (n.d.). CN101851194B - Preparation method of nicotinamide. Retrieved from

  • Chemical Papers. (n.d.). Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from

  • Wikipedia. (n.d.). Propanethiol. Retrieved from

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from

  • ResearchGate. (n.d.). Synthesis of compounds 1 and 2. a. NaH/n-butyl mercaptan/.... Retrieved from

  • Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from

  • PubMed. (n.d.). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Retrieved from

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Troubleshooting

Technical Support Center: Synthesis of 2-(Propylthio)nicotinamide

Welcome to the technical support center for the synthesis of 2-(Propylthio)nicotinamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Propylthio)nicotinamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles to provide you with reliable and reproducible results.

I. Overview of the Synthesis

The synthesis of 2-(Propylthio)nicotinamide is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halonicotinamide, such as 2-chloronicotinamide, with propanethiol in the presence of a base. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1]

The general reaction scheme is as follows:

The success of this reaction is highly dependent on the choice of base, solvent, and reaction temperature, as well as the purity of the starting materials.

II. Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the synthesis of 2-(Propylthio)nicotinamide.

Materials:

  • 2-Chloronicotinamide

  • Propanethiol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Thiolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add propanethiol (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

  • SNAr Reaction: To the thiolate solution, add a solution of 2-chloronicotinamide (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to obtain the pure 2-(Propylthio)nicotinamide.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-(Propylthio)nicotinamide.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Extend the reaction time and monitor by TLC until the starting material is consumed. If the reaction is still sluggish at room temperature, consider gently heating the mixture to 40-50 °C. However, be aware that higher temperatures can promote side reactions.

  • Purity of Reagents:

    • Cause: Moisture in the solvent or reagents can quench the base (NaH) and hydrolyze the starting material or product.

    • Solution: Ensure that the DMF is anhydrous and that the propanethiol is of high purity. Use freshly opened reagents whenever possible.

  • Base Strength and Stoichiometry:

    • Cause: An insufficient amount of base will result in incomplete deprotonation of the thiol, leading to a lower concentration of the active nucleophile.

    • Solution: Use at least 1.1 equivalents of sodium hydride to ensure complete formation of the thiolate.

  • Work-up Losses:

    • Cause: The product may have some solubility in the aqueous layer, leading to losses during extraction.

    • Solution: Perform multiple extractions with ethyl acetate to ensure complete recovery of the product.

Q2: I am observing multiple spots on my TLC plate, even after the reaction appears complete. What are the possible side products?

A2: The formation of side products is a common challenge. Here are the most likely culprits:

  • Disulfide Formation:

    • Cause: Oxidation of the propanethiolate, especially if the reaction is exposed to air.

    • Solution: Maintain a strict inert atmosphere throughout the reaction.

  • N-Alkylation:

    • Cause: While S-alkylation is generally favored with thiols, some N-alkylation of the nicotinamide nitrogen or the amide nitrogen can occur, especially at higher temperatures.

    • Solution: Maintain a lower reaction temperature. The use of a strong, non-nucleophilic base like NaH favors S-alkylation.

  • Hydrolysis of the Amide:

    • Cause: The amide group can be hydrolyzed to a carboxylic acid under basic conditions, especially if there is water in the reaction mixture. This can lead to the formation of 2-(propylthio)nicotinic acid.[2]

    • Solution: Use anhydrous conditions and quench the reaction carefully.

Q3: The purification of my product by column chromatography is difficult. Are there alternative methods?

A3: If column chromatography is not providing adequate separation, consider the following:

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes or ethanol/water.

  • Acid-Base Extraction: If the main impurity is the hydrolyzed carboxylic acid, you can use an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.

Q4: Can I use a different base or solvent for this reaction?

A4: Yes, other conditions can be effective, and optimization may be necessary for your specific setup.

  • Bases:

    • Potassium Carbonate (K₂CO₃): A milder base that can be used in polar aprotic solvents like DMF or acetonitrile. It may require higher temperatures and longer reaction times.

    • Triethylamine (Et₃N): An organic base that can also be used, often in solvents like THF or acetonitrile.

  • Solvents:

    • Acetonitrile (MeCN): A good alternative to DMF, as it is also a polar aprotic solvent that can facilitate SNAr reactions.[3]

    • Tetrahydrofuran (THF): A less polar option, which may slow down the reaction but can sometimes improve selectivity.

Table 1: Comparison of Reaction Conditions

ParameterCondition 1 (Recommended)Condition 2 (Alternative)Rationale & Expected Outcome
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH is a strong, non-nucleophilic base that ensures complete and rapid thiolate formation, often leading to higher yields at lower temperatures. K₂CO₃ is a milder, safer base but may require heating, potentially increasing the risk of side reactions.
Solvent Anhydrous DMFAnhydrous AcetonitrileDMF is a highly polar aprotic solvent that effectively solvates the cation and promotes the SNAr reaction. Acetonitrile is a good alternative, though the reaction may be slightly slower.
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °CLower temperatures minimize the formation of side products. Gentle heating may be necessary if the reaction is slow, but should be done with careful monitoring.

IV. Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

Experimental Workflow

G reagents Reagents: - 2-Chloronicotinamide - Propanethiol - NaH - Anhydrous DMF setup Reaction Setup (Inert Atmosphere) reagents->setup thiolate Thiolate Formation (0 °C, 30 min) setup->thiolate snar SNAr Reaction (RT, 4-6h) thiolate->snar quench Quenching (aq. NH4Cl) snar->quench extract Extraction (EtOAc) quench->extract purify Purification (Column Chromatography) extract->purify product Pure 2-(Propylthio)nicotinamide purify->product

Caption: A streamlined workflow for the synthesis of 2-(Propylthio)nicotinamide.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_base Verify Base Stoichiometry (>=1.1 eq) start->check_base check_time_temp Increase Reaction Time or Gently Heat (40-50°C) start->check_time_temp side_products Multiple Spots on TLC? check_time_temp->side_products yes_sp Yes side_products->yes_sp Yes no_sp No side_products->no_sp No identify_sp Identify Side Products: - Disulfide (Inert atm.) - N-alkylation (Lower temp.) - Hydrolysis (Anhydrous cond.) yes_sp->identify_sp optimize_purification Optimize Purification: - Recrystallization - Acid-Base Extraction no_sp->optimize_purification

Caption: A decision tree for troubleshooting common synthesis issues.

V. References

  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.

  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

  • PubChem. (n.d.). 2-(Propylthio)nicotinic acid. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

  • Molecules. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.2.6: Thiols and Sulfides. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide.

  • Pearson+. (n.d.). What are the products of the following reactions?b. Retrieved from [Link]

  • ResearchGate. (2009). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.

  • ResearchGate. (2014). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

  • PMC. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved from [Link]

  • ResearchGate. (2017). Amination of 2-halopyridines. [a].

  • ChemRxiv. (2019). Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2- nitrophenyl)-disulfides..

  • ResearchGate. (2017). Synthesis of 2-chloronicotinic acid derivatives.

  • ResearchGate. (2001). Mechanism of the reactions between chloro(2,2′:6′,2″-terpyridine)platinum(II) and ligands containing a thiol group.

  • Journal of Heterocyclic Chemistry. (1983). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES.

  • Journal of the Chemical Society, Perkin Transactions 1. (1974). Reactions of co-ordinated ligands. Part VII. Reactions of co-ordinated thiol esters and thiolate anions.

  • Sci-Hub. (1954). Reactions of thiols and sulphides. Part II. Some reactions of sulphur analogues of Mannich bases.

Sources

Optimization

Technical Support Center: Purification of 2-(Propylthio)nicotinamide

Welcome to the technical support center for 2-(Propylthio)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Propylthio)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-(Propylthio)nicotinamide in a direct question-and-answer format.

Issue 1: Low Purity After Flash Column Chromatography

Question: I ran a flash column chromatography on silica gel, but my final product, 2-(Propylthio)nicotinamide, is still contaminated with impurities. What went wrong?

Answer: This is a common issue that can stem from several factors related to the compound's polarity and the separation conditions. 2-(Propylthio)nicotinamide is a moderately polar compound due to its amide and pyridine functionalities, but the propylthio group adds significant non-polar character. Impurities are likely to have polarities that are either very close to your product or at the extremes.

Potential Causes & Recommended Solutions:

  • Inappropriate Solvent System (Mobile Phase):

    • The Cause: The polarity of your eluent may be too high or too low, resulting in poor separation (co-elution) of your product and impurities. If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the product may not move at all.

    • The Solution: The key is to find a solvent system that gives your product a Retention Factor (Rf) of ~0.25-0.35 on a Thin Layer Chromatography (TLC) plate.

      • Starting Point: For nicotinamide derivatives, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is a standard choice.[1]

      • Optimization:

        • If your product and a more polar impurity (e.g., the hydrolyzed nicotinic acid) are not separating, decrease the polarity of the mobile phase (i.e., reduce the percentage of ethyl acetate).

        • If your product is not separating from a less polar impurity, you may need to increase the eluent polarity slightly.

        • Consider adding a small amount (~0.5-1%) of a more polar solvent like methanol or triethylamine (if your compound is basic) to the mobile phase to improve peak shape and resolution, especially if you observe tailing on the TLC plate.

  • Column Overloading:

    • The Cause: Loading too much crude material onto the column for its size prevents the formation of distinct, well-separated bands.

    • The Solution: A general rule of thumb for flash chromatography is to use a mass ratio of crude material to silica gel of 1:30 to 1:100 . If you have a difficult separation, use a higher ratio (e.g., 1:100).

  • Improper Column Packing or Sample Loading:

    • The Cause: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation. Similarly, if the initial band of loaded material is too wide, separation will be compromised from the start.

    • The Solution:

      • Packing: Ensure the silica is packed as a uniform slurry without any air bubbles. Gently tap the column as you pack to ensure a dense, even bed.

      • Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica completely and load the resulting powder onto the top of your packed column. This "dry loading" method results in a much sharper starting band than loading a liquid solution.

Troubleshooting Flowchart: Low Purity Post-Chromatography

G start Low Purity Detected (TLC, NMR, or LCMS) check_tlc Review Initial TLC Analysis start->check_tlc solvent_system Are Spots Well-Separated (ΔRf > 0.2)? check_tlc->solvent_system overloading Was Column Overloaded? (Sample:Silica > 1:30) loading_method How Was Sample Loaded? overloading->loading_method No solution_less_sample Solution: Reduce Sample Load Increase Silica Ratio (e.g., 1:50) overloading->solution_less_sample Yes solvent_system->overloading Yes solution_optimize_eluent Solution: Optimize Eluent Adjust polarity for Rf ~0.3 solvent_system->solution_optimize_eluent No solution_dryload Solution: Use Dry Loading Adsorb sample onto silica loading_method->solution_dryload Wet Loaded rerun Re-run Column Chromatography loading_method->rerun Dry Loaded solution_repack Solution: Repack Column Use Slurry Method solution_dryload->rerun solution_less_sample->rerun solution_optimize_eluent->rerun

Caption: Troubleshooting workflow for improving purity after column chromatography.

Issue 2: Poor or No Crystal Formation During Recrystallization

Question: I've dissolved my crude 2-(Propylthio)nicotinamide in a hot solvent, but upon cooling, it either oils out or no solid precipitates at all. How can I get it to crystallize?

Answer: Recrystallization is a powerful technique but is highly dependent on the solubility properties of your compound. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. The melting point of 2-(Propylthio)nicotinamide is reported to be 146-148°C, which suggests it is a stable crystalline solid.[2][3]

Potential Causes & Recommended Solutions:

  • Incorrect Solvent Choice:

    • The Cause:

      • No Crystals: The compound is too soluble in the solvent, even at low temperatures.

      • Oiling Out: The compound is not soluble enough in the hot solvent, or the solution is supersaturated and cools too quickly, causing the compound to crash out as a liquid phase (an "oil") instead of forming an ordered crystal lattice.

    • The Solution: Perform a systematic solvent screen.

      • Test Procedure: In small test tubes, add ~20-30 mg of your crude material. Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it doesn't dissolve, heat the mixture. If it dissolves when hot, cool it to room temperature and then in an ice bath. Observe for crystal formation.

      • Good Single Solvents to Try: Based on the structure, solvents like isopropanol, ethanol, acetonitrile, or ethyl acetate are good candidates. Nicotinamide itself can be recrystallized from solvents like benzene or alcohol-water mixtures.[4][5]

      • Use a Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethanol, where it is very soluble). Then, slowly add a "poor" or "anti-solvent" (e.g., water or hexanes, where it is insoluble) dropwise until the solution just becomes cloudy. Add a drop or two of the hot "good" solvent to clarify, then allow it to cool slowly.

  • Cooling Rate is Too Fast:

    • The Cause: Rapid cooling promotes precipitation over crystallization, often leading to the trapping of impurities and the formation of small, impure crystals or an oil.

    • The Solution: Slow down the cooling process. After heating, allow the flask to cool to room temperature on the benchtop, undisturbed. Once at room temperature, transfer it to a refrigerator, and finally to a freezer. Insulating the flask (e.g., with glass wool) can further slow the cooling.

  • Solution is Not Saturated or is Too Concentrated:

    • The Cause: If the hot solution is not saturated, no crystals will form upon cooling. If it is too concentrated, the compound may oil out.

    • The Solution: When dissolving your crude material, use the minimum amount of hot solvent required to fully dissolve the solid. If you add too much solvent, you can carefully evaporate some of it to reach the saturation point.

  • Lack of Nucleation Sites:

    • The Cause: Crystallization needs a starting point (a nucleus) to begin. Sometimes, a very clean solution will remain supersaturated without crystallizing.

    • The Solution:

      • Scratch Method: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seed Crystal: If you have a small amount of pure 2-(Propylthio)nicotinamide, add a single tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I need to remove from 2-(Propylthio)nicotinamide?

Based on common synthetic routes for analogous compounds, you should be aware of the following potential impurities:

  • Starting Materials: Unreacted precursors such as 2-chloronicotinamide or 2-mercaptonicotinamide and a propylating agent.

  • 2-(Propylthio)nicotinic Acid: Hydrolysis of the amide functional group can occur during the reaction or workup, especially under acidic or basic conditions. This impurity is significantly more polar than your product due to the carboxylic acid group.[6][7]

  • Oxidation Products: The thioether linkage can be oxidized to the corresponding sulfoxide and, further, to the sulfone. These oxidation products are substantially more polar than the parent thioether.

  • Isomers or Byproducts: Depending on the specific synthesis, other reaction byproducts may be present.

Impurity Type Structure Highlight Expected Polarity vs. Product Separation Strategy
2-(Propylthio)nicotinic Acid-COOH groupMore PolarSilica gel chromatography (will have a lower Rf); Acid-base extraction.
2-(Propylthio)nicotinamide S-oxide-S(=O)- groupMore PolarSilica gel chromatography (will have a lower Rf).
Unreacted 2-chloronicotinamide-Cl groupSimilar or slightly more polarCareful optimization of chromatography is needed.
Unreacted Propyl Mercaptan-SH groupLess PolarEasily removed by evaporation (volatile) or chromatography (will have a higher Rf).

Q2: How do I choose between recrystallization and column chromatography for purification?

This decision depends on the nature and quantity of your impurities, as well as the scale of your reaction.

G start Crude 2-(Propylthio)nicotinamide is_solid Is the crude product a solid? start->is_solid check_purity Assess Crude Purity & Impurities (TLC, NMR) main_impurity What is the main impurity? check_purity->main_impurity is_solid->check_purity Yes chromatography Column Chromatography is_solid->chromatography No (Oily) recrystallize Recrystallization main_impurity->recrystallize Trace impurities or one major impurity with different solubility. main_impurity->chromatography Multiple impurities or impurities with similar polarity/solubility. caption Decision tree for selecting a purification method.

Caption: Decision tree for selecting a purification method.

  • Choose Recrystallization when:

    • Your crude product is mostly pure (>85-90%).

    • You are working on a larger scale (>5-10 g), as chromatography can become cumbersome.

    • The impurities have significantly different solubility profiles from your product in a given solvent.

    • Your crude product is a solid.

  • Choose Column Chromatography when:

    • Your crude product is a complex mixture with multiple impurities.

    • The impurities have polarities that are very close to your product.

    • You are working on a smaller, exploratory scale (<5 g).

    • Your crude product is an oil or gum that cannot be easily crystallized.

Q3: What analytical techniques should I use to confirm the purity of my final product?

No single technique is sufficient. A combination of methods is essential for confirming both identity and purity.

  • Thin Layer Chromatography (TLC): An indispensable tool for a quick purity check and for monitoring both reactions and column chromatography. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should show the expected peaks with the correct integrations and multiplicities, and there should be no significant peaks attributable to impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a highly sensitive assessment of purity (by LC) and confirms the molecular weight of your compound (by MS). It is excellent for detecting trace impurities that may not be visible by NMR.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2°C) that matches the literature value (146-148°C) is a strong indicator of high purity.[2][3] Impurities typically broaden and depress the melting point.

Standard Operating Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a good starting point for crystalline crude material that is estimated to be >85% pure.

  • Dissolution: Place the crude 2-(Propylthio)nicotinamide (e.g., 1.0 g) into an Erlenmeyer flask. Add the minimum volume of hot ethanol (near boiling) required to fully dissolve the solid. Work in a fume hood and use a steam bath or heating mantle.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot, clear solution, add water dropwise while swirling until the solution becomes persistently cloudy.

  • Clarification: Add 1-2 drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at the high temperature.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should begin.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture (use the same ratio as your final recrystallization mixture) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Analysis: Characterize the final product by melting point and NMR to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for complex mixtures or oily crude products.

  • Solvent System Selection: Using TLC, determine a mobile phase that provides an Rf of ~0.25-0.35 for 2-(Propylthio)nicotinamide. A good starting point is a mixture of Hexanes:Ethyl Acetate (e.g., starting with 70:30 and adjusting as needed).

  • Column Packing: Select an appropriate size column. As a guide, for 1.0 g of crude material, use ~40-50 g of silica gel. Pack the column using the chosen mobile phase as a slurry, ensuring a flat, stable bed of silica.

  • Sample Preparation (Dry Loading): Dissolve the crude material (1.0 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane or acetone). Add ~2-3 g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample as a layer on top of the packed column. Add a thin layer of sand on top to protect the sample layer.

  • Elution: Fill the column with the mobile phase and apply pressure (using air or an inert gas) to begin elution. Collect fractions in an ordered array of test tubes.

  • Fraction Monitoring: Monitor the fractions being collected by TLC. Spot every few tubes on a TLC plate to track the elution of the product and impurities.

  • Combining and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid or oil under high vacuum to remove any residual solvent.

  • Analysis: Confirm the purity and identity of the isolated product using appropriate analytical methods (NMR, LC-MS).

References

  • PubChem. (n.d.). 2-(Propylthio)nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(N-PROPYLMERCAPTO)NICOTINAMIDE. Retrieved from [Link]

  • Merck Index. (1996). Nicotinamide. In An Encyclopedia of Chemicals, Drugs, and Biologicals (12th ed.).
  • NIST. (n.d.). 2-(n-Propylthio)nicotinic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US6218543B1 - Processes for producing highly pure nicotinamide.
  • Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
  • Hay, M. P., & Sturla, S. J. (2007). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Analytical Biochemistry, 369(1), 110-117.
  • Ozaki, M., Shimotsuma, M., & Hirose, T. (2022). Separation of nicotinamide metabolites using a PBr column packed with pentabromobenzyl group modified silica gel. Analytical Biochemistry, 655, 114837.
  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]

  • Jouyban, A., et al. (2019). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Solution Chemistry, 48, 1254-1267.
  • Li, Y., et al. (2015). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • Yang, T., & Sauve, A. A. (2016). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Methods in Enzymology, 574, 31-42.
  • Lowe, C. R., & Dean, P. D. (1974). The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors. FEBS Letters, 42(1), 1-5.
  • Google Patents. (n.d.). CN103570494A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
  • Chen, J., & Yu, L. (2014). Co-crystallization with nicotinamide in two conformations lowers energy but expands volume. Journal of Pharmaceutical Sciences, 103(9), 2896-2903.
  • Xinsheng. (2024, May 23). Niacinamide belongs to the separation and analysis method of B vitamins. Retrieved from [Link]

  • Veeprho. (n.d.). Nicotinamide EP Impurity A. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • Nachimuthu, L., & Desikan, R. (2025). Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. ACS Omega, 10(48), 58915-58924.
  • Pharmaffiliates. (n.d.). Nicotinamide-impurities. Retrieved from [Link]

  • Patel, D. P., et al. (2014). Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate. Indian Journal of Pharmaceutical Sciences, 76(5), 409-416.
  • Kostić, M., et al. (2020). Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. Polymers, 12(11), 2533.
  • Wang, Y., et al. (2020).

Sources

Troubleshooting

Technical Support Center: 2-(Propylthio)nicotinamide Stability and Degradation in Solution

Welcome to the technical support guide for 2-(Propylthio)nicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stabili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Propylthio)nicotinamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this molecule in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Table of Contents

  • Molecule at a Glance: Predicted Physicochemical Properties

  • Frequently Asked Questions (FAQs)

    • What are the primary degradation pathways for 2-(Propylthio)nicotinamide?

    • What is the optimal pH for storing solutions of 2-(Propylthio)nicotinamide?

    • Is this compound sensitive to light or temperature?

    • What are the best practices for preparing and storing stock solutions?

  • Troubleshooting Guide

    • Issue: Rapid or Unexpected Degradation in Aqueous Buffers

    • Issue: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

    • Issue: Poor Reproducibility in Biological Assays

  • Experimental Protocols

    • Protocol 1: Forced Degradation Study Workflow

    • Protocol 2: Setting Up a Stability-Indicating HPLC-UV Method

  • References

Molecule at a Glance: Predicted Physicochemical Properties

While specific experimental data for 2-(Propylthio)nicotinamide is limited in public literature, its structure—composed of a nicotinamide core and a propylthioether side chain—allows for scientifically grounded predictions of its behavior. The nicotinamide moiety is susceptible to hydrolysis, while the thioether group is prone to oxidation.

PropertyPredicted Value / CharacteristicImplication for Stability
Molecular Formula C₉H₁₂N₂OS-
Molecular Weight 196.27 g/mol -
Melting Point 146-148°CStable as a solid at room temperature.[1]
Boiling Point 366.7±27.0 °C (Predicted)Low volatility.[1]
Density 1.20±0.1 g/cm³ (Predicted)-
pKa (Pyridine N) ~3.35 (Analog: Nicotinamide)The pyridine ring will be protonated at acidic pH.[2]
Key Functional Groups Amide, Thioether, PyridineDefines the primary modes of degradation: hydrolysis and oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(Propylthio)nicotinamide?

Answer: Based on its chemical structure, 2-(Propylthio)nicotinamide is susceptible to two primary degradation pathways:

  • Oxidation of the Thioether: The sulfur atom in the propylthio group is nucleophilic and can be easily oxidized. This typically occurs in a stepwise manner, first forming the corresponding sulfoxide and then, under more stringent oxidative conditions, the sulfone .[3][4] This is often the most significant liability, as it can be triggered by dissolved oxygen, trace metal ions, or common laboratory reagents like hydrogen peroxide.[5]

  • Hydrolysis of the Amide: The nicotinamide portion of the molecule contains an amide bond that can be hydrolyzed to form nicotinic acid 2-(propylthio) derivative and ammonia. This reaction is catalyzed by strong acids or bases and is accelerated at elevated temperatures.[2][6] While generally stable around neutral pH, significant degradation can occur in highly acidic (pH < 2) or alkaline (pH > 9) conditions.

Predicted Degradation Pathways

G cluster_main 2-(Propylthio)nicotinamide cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis mol 2-(Propylthio)nicotinamide sulfoxide 2-(Propylsulfinyl)nicotinamide (Sulfoxide) mol->sulfoxide [O] (e.g., H₂O₂, Air) acid 2-(Propylthio)nicotinic Acid mol->acid H₂O (Acid/Base Catalyzed) sulfone 2-(Propylsulfonyl)nicotinamide (Sulfone) sulfoxide->sulfone [O] (Stronger Oxidant)

Caption: Predicted major degradation routes for 2-(Propylthio)nicotinamide.

Q2: What is the optimal pH for storing solutions of 2-(Propylthio)nicotinamide?

Answer: The optimal pH for storing aqueous solutions of this compound is in the neutral to slightly acidic range (pH 5-7) . This range represents a compromise to minimize both acid/base-catalyzed hydrolysis of the amide group and potential base-catalyzed oxidation of the thioether. Studies on nicotinamide itself show it is most stable between pH 5 and 6.[6][7] Deviating significantly outside this window will likely accelerate degradation.

Q3: Is this compound sensitive to light or temperature?

Answer: Yes, both factors are critical.

  • Temperature: As with most chemical reactions, degradation rates (both hydrolysis and oxidation) will increase with temperature. For long-term storage of solutions, it is highly recommended to store them frozen at -20°C or -80°C .[8] For short-term use, refrigeration at 2-8°C is acceptable.

  • Light (Photostability): Pyridine derivatives can be susceptible to photodegradation.[9][10][11][12] It is a best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting stability studies.[13]

Q4: What are the best practices for preparing and storing stock solutions?

Answer:

  • Solvent Choice: For initial stock solutions, use a non-aqueous, inert solvent like anhydrous DMSO or Ethanol .[8][14] These solvents minimize the risk of hydrolysis. Ensure the solvent is high-purity and low in peroxides.

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume added to your final aqueous experimental buffer, thereby reducing the amount of organic solvent in your assay.

  • Inert Atmosphere: When preparing solutions for long-term storage, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen to displace oxygen and reduce the risk of oxidation.

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C .[8] Aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

Troubleshooting Guide

This section addresses common problems encountered during experimentation.

Issue: Rapid or Unexpected Degradation in Aqueous Buffers
  • Symptoms: Loss of parent compound peak area in HPLC analysis over a short time (hours to days) at room temperature or 4°C. Inconsistent results in cell-based or enzymatic assays.

  • Possible Causes & Solutions:

CauseDiagnostic CheckRecommended Action
Oxidation Does your buffer contain components that could be pro-oxidant (e.g., certain metal ions like Cu²⁺, Fe³⁺)? Is the buffer freshly prepared?Prepare buffers with high-purity water (e.g., Milli-Q). Consider adding a small amount of an antioxidant like EDTA (0.1-1 mM) to chelate metal ions. If compatible with your experiment, sparge buffers with nitrogen or argon before use.
Incorrect pH Measure the pH of your final experimental buffer after adding all components, including the compound stock solution.Adjust the buffer pH to be within the optimal 5-7 range. Ensure the buffer has sufficient capacity to resist pH shifts.
Microbial Contamination Is the buffer cloudy? Has it been stored for an extended period at 4°C?Use sterile-filtered buffers for your experiments, especially for studies lasting more than a day. Prepare fresh buffers regularly.

Troubleshooting Workflow for Unexpected Degradation

G start Problem: Unexpected Degradation check_hplc Verify HPLC Method: Is it stability-indicating? start->check_hplc check_ph Check Buffer pH: Is it between 5-7? start->check_ph check_oxidation Check for Oxidants: Fresh buffer? Metal ions? start->check_oxidation check_storage Check Storage: Temp? Light exposure? start->check_storage solution_hplc Action: Perform forced degradation study to confirm method. check_hplc->solution_hplc solution_ph Solution: Adjust pH to 5-7 check_ph->solution_ph solution_oxidation Solution: Use fresh, sparged buffer. Consider EDTA. check_oxidation->solution_oxidation solution_storage Solution: Store at -20°C or below. Protect from light. check_storage->solution_storage

Caption: A decision tree for troubleshooting rapid degradation issues.

Issue: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
  • Symptoms: New peaks, often with lower retention times (more polar) than the parent compound, appear in chromatograms of aged or stressed samples.

  • Possible Causes & Solutions:

    • Cause: These are likely degradation products.

    • Identification Strategy:

      • Mass Spectrometry (MS): Analyze the new peaks by LC-MS. Look for masses corresponding to the addition of one oxygen atom (+16 Da for sulfoxide) or two oxygen atoms (+32 Da for sulfone). Hydrolysis would result in the loss of the amide group (-17 Da for -NH₂) and the addition of a hydroxyl group (+17 Da for -OH), resulting in a net mass change of +1 Da relative to the parent compound.

      • Forced Degradation: Perform a forced degradation study (see Protocol 1) under specific conditions (e.g., treat with H₂O₂ for oxidation, acid/base for hydrolysis). The peaks generated under specific stress conditions can help confirm the identity of the degradants seen in your experimental samples.[13][15]

Issue: Poor Reproducibility in Biological Assays
  • Symptoms: Assay results (e.g., IC₅₀ values, cell viability) vary significantly between experiments run on different days, even with the same nominal concentration of the compound.

  • Possible Causes & Solutions:

    • Cause: The active concentration of your compound is decreasing over the course of the experiment due to degradation in the assay medium.

    • Solutions:

      • Minimize Incubation Time: If possible, design experiments with shorter incubation times.

      • Dose Freshly: Prepare dilutions and add the compound to the assay medium immediately before starting the experiment. Do not use pre-diluted aqueous solutions that have been stored.

      • Assess Stability in Media: Perform a simple stability test. Incubate 2-(Propylthio)nicotinamide in your complete cell culture or assay buffer for the duration of your experiment (e.g., 24, 48 hours). Analyze samples by HPLC at different time points (0, 2, 8, 24, 48h) to quantify the extent of degradation. If degradation is significant (>10-15%), you may need to adjust your experimental design (e.g., replenish the compound during the assay).

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to understand degradation pathways and to develop a stability-indicating analytical method.[15][16][17] The goal is to achieve 5-20% degradation of the active ingredient.[15][18]

Objective: To intentionally degrade 2-(Propylthio)nicotinamide under various stress conditions to identify potential degradants.

Procedure:

  • Prepare Stock Solution: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Include a control sample (1:1 with water) kept under the same temperature and time conditions.

Stress ConditionReagentTypical ConditionsPrimary Degradation Targeted
Acid Hydrolysis 1 M HClHeat at 60-80°C for 2-24 hoursAmide Hydrolysis
Base Hydrolysis 1 M NaOHRoom temp or 40°C for 1-8 hoursAmide Hydrolysis
Oxidation 3-30% H₂O₂Room temp for 1-24 hoursThioether Oxidation
Thermal None (Solid & Solution)Heat at 80°C for 24-72 hoursGeneral Decomposition
Photolytic None (Solution)Expose to UV/Vis light (ICH Q1B)Photodegradation
  • Sampling & Quenching: Take samples at various time points (e.g., 2, 8, 24 hours). Before analysis, quench the reactions: neutralize acid/base samples with an equimolar amount of base/acid.

  • Analysis: Analyze all samples by a suitable analytical method, such as the HPLC-UV method described below. Compare the chromatograms of stressed samples to the control to identify new peaks.

Protocol 2: Setting Up a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent 2-(Propylthio)nicotinamide peak from all potential degradation product peaks.

Initial Method Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a shallow gradient to ensure separation of polar degradants. For example:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, scan for optimal wavelength (e.g., 254 nm, 265 nm) or use a Photo Diode Array (PDA) detector to capture full spectra.

  • Column Temperature: 30-40°C to ensure reproducible retention times.

Method Validation: Inject samples from the forced degradation study. A method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is crucial to confirm that the parent peak in stressed samples is not co-eluting with a degradant.

References

  • Gross, J., & Colmano, G. (1982). The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine. Biochemical Journal, 204(1), 203–207. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Website. [Link]

  • Sciencemadness Wiki. (2020). Nicotinamide. Sciencemadness.org. [Link]

  • Sharma, G. et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Wells, J. R., & Clark, J. H. (2002). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of the Chemical Society, Perkin Transactions 2, (8), 1433-1438. [Link]

  • Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Singh, S. et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Moore, J. E., & Blicke, F. F. (1954). The Hydrolysis of Nicotinamide in Hydrochloric Acid Solutions. Journal of the American Pharmaceutical Association, 43(2), 98-100. [Link]

  • Semantic Scholar. The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine. [Link]

  • Wang, F. et al. (2022). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]

  • Simal, C. et al. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules, 56(12), 4585–4595. [Link]

  • ResearchGate. Reaction space for hydrolysis of NAD+ to ADPribose and nicotinamide. [Link]

  • ResearchGate. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]

  • Rittmann, B. E. et al. (2011). UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]

  • Wang, J. L. et al. (2008). [Biodegradation of pyridine under UV irradiation]. PubMed. [Link]

  • Hameed, S. A. et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. [Link]

  • Researcher.Life. Synthesis of sulfoxides by oxidation of thioethers. [Link]

  • Schoeneich, C. et al. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 115(13), 5457–5464. [Link]

  • ResearchGate. (a) Schematic illustrating the degradation of thioester-containing... [Link]

  • ResearchGate. Biodegradation of pyridine under UV irradiation. [Link]

  • Ghassemi, H. et al. (2001). Characterization of thioether compounds formed from alkaline degradation products of enflurane. PubMed. [Link]

  • Taha, M. et al. (2024). Complete depolymerization of poly(ester-alt-thioether)s under mild conditions into AB functional monomers. RSC Publishing. [Link]

  • Pobudkowska, A. et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. PubMed Central. [Link]

  • Jouyban, A. et al. (2020). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Applied Solution Chemistry and Modeling, 9, 78-86. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(Propylthio)nicotinamide

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(Propylthio)nicotinamide. This resource is designed to provide practical, in-depth solutions to common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(Propylthio)nicotinamide. This resource is designed to provide practical, in-depth solutions to common solubility issues encountered during in vitro assays. Given the limited publicly available solubility data for this specific compound, this guide focuses on foundational principles and systematic troubleshooting strategies applicable to nicotinamide derivatives and other poorly soluble small molecules.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions. For more detailed protocols, please refer to the in-depth troubleshooting guides that follow.

Q1: I weighed out my 2-(Propylthio)nicotinamide, but it won't dissolve in my aqueous assay buffer. What should I do first?

A1: Direct dissolution of hydrophobic compounds like 2-(Propylthio)nicotinamide in aqueous buffers is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in a strong organic solvent and then dilute this stock into your final assay medium.[1][2] This method ensures the compound is fully dissolved before being introduced to the aqueous environment at a much lower, and likely soluble, final concentration.

Q2: What is the best organic solvent for making a stock solution of 2-(Propylthio)nicotinamide?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for poorly water-soluble research compounds.[3] Nicotinamide, the parent structure, is known to be soluble in DMSO at approximately 15 mg/mL.[3] Given the addition of a lipophilic propylthio group, 2-(Propylthio)nicotinamide is also expected to have high solubility in DMSO. Always start by attempting to dissolve a small amount in DMSO to confirm.

Q3: My compound precipitates when I add the DMSO stock to my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution indicates that the compound's solubility limit in the final assay buffer has been exceeded. Key strategies to prevent this include:

  • Lowering the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay.

  • Reducing the Organic Solvent Percentage: Ensure the final concentration of DMSO (or other organic solvent) in your assay medium is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells and may still cause the compound to "crash out".[4]

  • Using a Co-Solvent System: Prepare the stock solution in a mixture of solvents or add a co-solvent to the final buffer to improve solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups can often be dramatically improved by adjusting the pH of the final assay buffer.[5][6][7]

Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A4: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] Some robust cell lines may tolerate up to 1%, but this is often the upper limit.[4][8][9] However, even at non-toxic levels below 1%, DMSO can have biological effects, so it is critical to include a vehicle control (assay buffer + the same final concentration of DMSO) in all experiments.[8][9] Primary cells are generally more sensitive and may require final DMSO concentrations below 0.1%.[4]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization

When facing solubility issues, a systematic, step-by-step approach is crucial. This workflow helps identify a robust solubilization strategy while minimizing artifacts.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Dilution into Aqueous Buffer cluster_2 Phase 3: Troubleshooting Precipitation Start Start: Need to Solubilize 2-(Propylthio)nicotinamide TestDMSO Attempt Dissolution in 100% DMSO (e.g., 10-50 mM) Start->TestDMSO IsSolubleDMSO Is it soluble? TestDMSO->IsSolubleDMSO DMSO_Success Success: You have a concentrated DMSO stock. IsSolubleDMSO->DMSO_Success Yes TryOtherSolvents Try Alternative Solvents: Ethanol, DMF, Dioxane IsSolubleDMSO->TryOtherSolvents No Dilute Dilute Stock into Assay Buffer (Final DMSO <0.5%) DMSO_Success->Dilute IsSolubleOther Is it soluble? TryOtherSolvents->IsSolubleOther IsSolubleOther->DMSO_Success Yes ConsultExpert Advanced Strategies Needed: Consult Formulation Specialist IsSolubleOther->ConsultExpert No CheckPrecipitate Observe for Precipitation Dilute->CheckPrecipitate AssayReady Success: Proceed with Assay (Include Vehicle Control) CheckPrecipitate->AssayReady No Precipitation Troubleshoot Troubleshoot Precipitation CheckPrecipitate->Troubleshoot Precipitation Occurs LowerConc Option 1: Lower Final Compound Concentration Troubleshoot->LowerConc AdjustpH Option 2: Adjust Buffer pH Troubleshoot->AdjustpH UseCosolvent Option 3: Use Co-solvents or Solubilizing Excipients Troubleshoot->UseCosolvent

Caption: Systematic workflow for solubilizing research compounds.

Guide 2: Protocol for Preparing a Concentrated Stock Solution

Proper preparation of a stock solution is the foundation for accurate and reproducible experiments.[1][10]

Objective: To prepare a 10 mM stock solution of 2-(Propylthio)nicotinamide (MW: 196.27 g/mol ) in DMSO.

Materials:

  • 2-(Propylthio)nicotinamide (solid)

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Step-by-Step Protocol:

  • Calculation: Determine the mass of the compound needed.

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • For 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L * 0.001 L * 196.27 g/mol * 1000 = 1.96 mg

  • Weighing: Accurately weigh approximately 1.96 mg of 2-(Propylthio)nicotinamide and record the exact mass. Transfer the solid to a sterile vial.[1]

  • Dissolution: Add the corresponding volume of DMSO to achieve the desired 10 mM concentration. For example, if you weighed exactly 1.96 mg, add 1.0 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution if needed.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][10] Store at -20°C or -80°C, protected from light.

Guide 3: Leveraging pH to Enhance Solubility

Scientific Principle: The solubility of ionizable compounds is highly dependent on pH.[7][11] 2-(Propylthio)nicotinamide contains a pyridine ring, which is a weak base. In an acidic environment (lower pH), the pyridine nitrogen can become protonated, forming a positively charged cation. This ionized form is generally much more water-soluble than the neutral form.[5][6]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add a small, fixed amount of your concentrated DMSO stock of 2-(Propylthio)nicotinamide to each buffer to a final concentration that is known to precipitate at neutral pH.

  • Mix well and incubate for 15-30 minutes at room temperature.

  • Visually inspect each tube for precipitation or measure turbidity using a spectrophotometer (e.g., at 600 nm).

  • The optimal pH range for your assay is the one that keeps the compound in solution while being compatible with your biological system.

Table 1: Predicted Effect of pH on Solubility

pH of Assay BufferPredicted State of Pyridine RingPredicted Aqueous SolubilityRationale
< 6.0Predominantly Protonated (Cationic)HigherThe ionized form has stronger interactions with polar water molecules.[5]
7.0 - 7.4Mixture of Protonated and NeutralModerateSolubility will depend on the precise pKa of the pyridine ring.
> 8.0Predominantly NeutralLowerThe uncharged, more lipophilic form is less soluble in aqueous media.[12]
Guide 4: Using Solubilizing Excipients

When pH adjustment or co-solvents are insufficient or incompatible with the assay, solubilizing excipients can be employed.

Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble molecules like 2-(Propylthio)nicotinamide, forming an "inclusion complex" where the hydrophobic part of the drug is shielded within the cyclodextrin's core, while the hydrophilic exterior of the complex enhances overall aqueous solubility.[14][15][16]

Common Types:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative often used in pharmaceutical formulations for its excellent solubilizing capacity.[13]

Workflow for Using Cyclodextrins

Caption: Workflow for using cyclodextrins to improve solubility.

Protocol:

  • Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your assay buffer.

  • Instead of diluting your DMSO stock of 2-(Propylthio)nicotinamide directly into the buffer, add it slowly to the vigorously stirring HP-β-CD solution.

  • Allow the complex to form (15-60 minutes).

  • Use this new, solubilized stock for serial dilutions in your assay. Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO.

References

  • pH and Solubility. (n.d.). AP Chem | Fiveable. Retrieved from [Link]

  • Koppel, S. J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]

  • pH and solubility. (n.d.). Khan Academy. Retrieved from [Link]

  • How does pH affect solubility? (2025, March 11). askIITians. Retrieved from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved from [Link]

  • DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved from [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved from [Link]

  • What effects does DMSO have on cell assays? (2017, August 3). Quora. Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. Retrieved from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2017). SciELO. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Top Ten Tips for Making Stock Solutions. (2025, May 27). Bitesize Bio. Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. Retrieved from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). Innoriginal International Journal of Sciences. Retrieved from [Link]

  • Drug stock solutions best practices? (2018, February 27). ResearchGate. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PMC - PubMed Central. Retrieved from [Link]

  • Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. (2025, August 2). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2022). PMC - NIH. Retrieved from [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2017). MDPI. Retrieved from [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16). Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • 2-(N-PROPYLMERCAPTO)NICOTINAMIDE. (n.d.). ChemBK. Retrieved from [Link]

  • Influence of Available Hydrophobic Interactions in New 2‑(Propylthio)‑N‑(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. (2025, November 26). PMC - PubMed Central. Retrieved from [Link]

  • 2-(Propylthio)nicotinic acid | C9H11NO2S | CID 2774526. (n.d.). PubChem. Retrieved from [Link]

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. (n.d.). Physical Chemistry Research. Retrieved from [Link]

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. (n.d.). Physical Chemistry Research. Retrieved from [Link]

  • Solubility of nicotinamide in pure methanol and water estimated by this... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Substituted Nicotinamides

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of 2-substituted nicotinamides is a cornerstone in the development of various pharmacologically active compounds. Howe...

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-substituted nicotinamides is a cornerstone in the development of various pharmacologically active compounds. However, the path to the desired product is often complicated by a variety of side reactions that can significantly impact yield, purity, and scalability. This guide, designed for researchers and professionals in the field, provides in-depth troubleshooting for common issues encountered during these syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield of the Desired 2-Substituted Nicotinamide

Q: My amide coupling reaction is resulting in a low yield. What are the common culprits and how can I optimize the reaction?

A: Low yields in amide bond formation are a frequent challenge and can stem from several factors, from incomplete reactions to competing side reactions.

Troubleshooting Steps:

  • Assess Reaction Completion: The first step is to confirm if the reaction has gone to completion. Incomplete reactions can be addressed by extending the reaction time or moderately increasing the temperature.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions.[1]

  • Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid (nicotinic acid derivative) and an amine is often inefficient due to a competing acid-base reaction.[2] The carboxylic acid must first be activated. Common methods include conversion to an acid chloride or using a coupling reagent.[2][3]

    • Acid Chloride Formation: In situ generation of the acid chloride using reagents like thionyl chloride or oxalyl chloride can be effective.[2][4] However, ensure complete removal of the chlorinating agent before adding the amine to prevent unwanted side reactions.

    • Coupling Reagents: A vast array of coupling reagents are available. Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used.[2][3] These react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine.[2]

  • Order of Addition: When using aminium/uronium-type coupling reagents (e.g., HBTU, TBTU), the order of addition is critical. Adding the amine before the carboxylic acid has been fully activated can lead to the formation of a guanidinium byproduct, consuming both the amine and the coupling reagent.

  • Solvent Choice: The choice of solvent is crucial. Aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF) are commonly used as they effectively solubilize the reactants.[4] However, for greener chemistry considerations, exploring less hazardous solvents is encouraged.[4]

Issue 2: Formation of an N-acylurea Byproduct

Q: I'm using a carbodiimide coupling agent (like DCC or DIC) and observing a significant amount of an insoluble white precipitate, which I suspect is an N-acylurea byproduct. How can I prevent this?

A: The formation of N-acylurea is a well-known side reaction when using carbodiimides. This occurs when the highly reactive O-acylisourea intermediate rearranges before it can react with the amine.

Mitigation Strategies:

  • Use of Additives: The most effective way to suppress N-acylurea formation is by using additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-1H-benzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of the rearrangement reaction, allowing more time for the desired reaction with the amine to occur.

  • Stoichiometry: Ensure the stoichiometry of the coupling reagent is carefully controlled. Using a slight excess (1.1-1.2 equivalents) is common, but a large excess can increase the likelihood of side reactions.

Issue 3: Epimerization/Racemization at an Adjacent Chiral Center

Q: My starting amine has a chiral center, and I'm observing significant racemization in my final product. What is causing this and how can I maintain stereochemical integrity?

A: Racemization is a significant concern when the amine substrate contains a stereocenter, particularly in peptide synthesis. The primary mechanism for this is the formation of an oxazolone intermediate.

Preventative Measures:

  • Choice of Coupling Reagent and Additives: Certain coupling reagent and additive combinations are known to minimize racemization. For instance, using additives like HOBt or HOAt can help suppress oxazolone formation. Comparative studies have been conducted to evaluate the extent of epimerization with different coupling reagents.

  • Reaction Conditions:

    • Base: The choice and amount of base used can influence the rate of racemization. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over triethylamine.

    • Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.

Issue 4: Hydrolysis of Starting Materials or Products

Q: I am noticing the presence of nicotinic acid in my final product. What is causing this hydrolysis and how can I avoid it?

A: The presence of nicotinic acid suggests hydrolysis of either the activated carboxylic acid intermediate or the final nicotinamide product.

Troubleshooting:

  • Anhydrous Conditions: Water is the reactant responsible for hydrolysis. Therefore, it is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][5] This is particularly important when using water-sensitive reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5]

  • Control of pH: Maintaining a neutral or near-neutral pH, if the reaction conditions permit, can minimize hydrolysis.[1]

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote hydrolysis.[1] It is advisable to monitor the reaction closely and work it up as soon as the starting material is consumed.[1]

Issue 5: Difficult Purification of the Final Product

Q: My crude product is difficult to purify, and I'm losing a significant amount of material during purification. What are some effective purification strategies for 2-substituted nicotinamides?

A: Purification can indeed be challenging, especially with highly polar nicotinamide derivatives.

Purification Protocols:

  • Removal of Nicotinic Acid Impurities: If nicotinic acid is a contaminant, it can be removed by suspending the crude mixture in a non-aqueous solvent like benzene or toluene and treating it with an amine that is non-reactive towards the nicotinamide but forms a soluble salt with the nicotinic acid.[6] The purified nicotinamide can then be recovered by filtration.[6]

  • Recrystallization: Recrystallization is a powerful purification technique. For crude nicotinamide, recrystallization from a mixture of 2-methylpropanol-1 and water at a pH between 7 and 10 has been shown to be effective in removing nicotinic acid and its salts.[7]

  • Chromatography: For more challenging separations, column chromatography is often necessary.

    • Normal Phase Chromatography: Silica gel chromatography is a standard method. A common mobile phase for N-(hydroxymethyl)nicotinamide is a mixture of chloroform and ethanol.[8]

    • Reverse Phase Chromatography: For highly hydrophilic nicotinamide metabolites, C18 columns may not provide adequate retention.[9] In such cases, specialized columns like those with a 3-(pentabromobenzyloxy)propyl stationary phase can offer better separation.[9] Reverse-phase HPLC can also be used for the purification of nicotinamide cofactors.[10]

Visualizing the Workflow

Decision Tree for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield of 2-Substituted Nicotinamide CheckCompletion Has the reaction gone to completion? (Monitor by TLC/HPLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction is Complete CheckCompletion->Complete Yes OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature Incomplete->OptimizeConditions AssessActivation Is the carboxylic acid properly activated? Complete->AssessActivation ActivationProblem Activation Issue AssessActivation->ActivationProblem No ActivationOK Activation is Likely OK AssessActivation->ActivationOK Yes ActivationSolutions Solutions: - Use a coupling reagent (DCC, EDC) - Convert to acid chloride (SOCl2, (COCl)2) ActivationProblem->ActivationSolutions CheckSideReactions Are there significant side reactions? ActivationOK->CheckSideReactions SideReactionsPresent Side Reactions Observed CheckSideReactions->SideReactionsPresent Yes NoSideReactions No Obvious Side Reactions CheckSideReactions->NoSideReactions No SideReactionSolutions Address Specific Side Reactions: - N-acylurea formation (add HOBt) - Guanidinium byproduct (check order of addition) - Hydrolysis (use anhydrous conditions) SideReactionsPresent->SideReactionSolutions ReviewStoichiometry Review Stoichiometry and Reagent Purity NoSideReactions->ReviewStoichiometry

Caption: A decision tree for troubleshooting low yields in the synthesis of 2-substituted nicotinamides.

Experimental Protocols

Protocol 1: General Amide Coupling using EDC and HOBt
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 2-substituted nicotinic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Addition of Coupling Agents: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of Nicotinamide from Nicotinic Acid Impurity

Adapted from U.S. Patent 2,496,114[6]

  • Suspension: Suspend the impure nicotinamide containing nicotinic acid in a hydrocarbon solvent such as benzene or toluene.

  • Amine Treatment: Add an amine that is inert to the nicotinamide but will react with the nicotinic acid to form a soluble salt (e.g., n-butylamine).

  • Reflux: Heat the mixture to reflux with agitation for several hours.

  • Isolation: Cool the mixture and filter the undissolved solid.

  • Washing and Drying: Wash the collected solid with the hydrocarbon solvent and dry to obtain the purified nicotinamide.

Data Summary

Coupling Reagent Common Additive Key Side Reaction(s) Mitigation Strategy
DCC/DICHOBt, HOAtN-acylurea formation, EpimerizationUse of additive, lower temperature
HBTU/TBTUNone typically requiredGuanidinium byproductCorrect order of addition
SOCl₂/(COCl)₂NoneReaction with sensitive functional groupsCareful substrate selection

References

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC. [Link]

  • Nicotinic Acid Activates the Capsaicin Receptor TRPV1. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Chemistry of Amides. Chem LibreTexts. [Link]

  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. ScienceDirect. [Link]

  • Purification of nicotinamide.
  • Nicotinic acid. Wikipedia. [Link]

  • Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. PubMed. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Process for the purification of nicotinic acid amide I.
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. [Link]

    • Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(Propylthio)nicotinamide

Welcome to the technical support center for the synthesis of 2-(propylthio)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(propylthio)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful and scalable synthesis of this compound. Our focus is on providing practical, experience-driven advice to overcome common challenges encountered during this synthetic process.

Introduction to the Synthesis

The synthesis of 2-(propylthio)nicotinamide is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, typically chloride, from the 2-position of a nicotinamide ring by a sulfur nucleophile, in this case, propanethiol (also known as propyl mercaptan). The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when the leaving group is at the 2- or 4-position.

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis of 2-(Propylthio)nicotinamide.

This guide will delve into the practical aspects of this synthesis, from optimizing reaction conditions to purification strategies and troubleshooting common issues.

Detailed Experimental Protocol

This protocol provides a general framework for the synthesis of 2-(propylthio)nicotinamide. Optimization of specific parameters may be necessary depending on the scale and available equipment.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
2-Chloronicotinamide6055-68-1156.57Starting material
1-Propanethiol107-03-976.16Nucleophile, pungent odor
Potassium Carbonate (K₂CO₃)584-08-7138.21Base, anhydrous recommended
N,N-Dimethylformamide (DMF)68-12-273.09Solvent, anhydrous
Ethyl Acetate141-78-688.11Extraction/crystallization solvent
Hexane110-54-386.18Crystallization solvent
Brine (saturated NaCl solution)N/AN/AFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloronicotinamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinamide.

  • Nucleophile Addition: Under a nitrogen atmosphere, add 1-propanethiol (1.2 eq) to the stirred suspension at room temperature. Caution: 1-Propanethiol has a very strong and unpleasant odor and is flammable. Handle in a well-ventilated fume hood.[1][2][3][4]

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

    • Column Chromatography: If recrystallization is insufficient, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Characterization:

  • Melting Point: 146-148 °C

  • 1H NMR: Expect characteristic signals for the propyl group (triplet, sextet, triplet) and the aromatic protons of the nicotinamide ring. The chemical shifts will be influenced by the solvent used for analysis.

  • 13C NMR: Expect signals corresponding to the carbons of the propyl group and the nicotinamide ring.

  • Mass Spectrometry: The molecular ion peak [M+H]+ should be observed at m/z 197.27.

Troubleshooting Guide

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-(Propylthio)nicotinamide in Research Applications

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with 2-(Propylthio)nicotinamide. This guide is designed to provide you with in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals working with 2-(Propylthio)nicotinamide. This guide is designed to provide you with in-depth, field-proven insights into preventing the degradation of this compound during storage and experimental use. We understand that maintaining the integrity of your research compounds is paramount, and this document offers a blend of theoretical knowledge and practical, actionable protocols to ensure the stability and reliability of 2-(Propylthio)nicotinamide in your studies.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling and storage of 2-(Propylthio)nicotinamide.

Q1: What are the optimal storage conditions for solid 2-(Propylthio)nicotinamide?

As a solid, 2-(Propylthio)nicotinamide should be stored in a cool, dry, and dark environment.[1][2] Based on the general stability of thioamides and nicotinamide derivatives, we recommend storage at -20°C in a tightly sealed container.[3] The container should be purged with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture, which can contribute to degradation over time.

Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?

For stock solutions, it is crucial to select a solvent that does not promote degradation. While thioamides are generally stable in many organic solvents like dichloromethane and benzene, polar protic solvents such as methanol could potentially react with the thioamide group.[3] Therefore, we recommend using a polar aprotic solvent like anhydrous DMSO or DMF for preparing stock solutions. These solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for 2-(Propylthio)nicotinamide?

Based on its chemical structure, 2-(Propylthio)nicotinamide is susceptible to two main degradation pathways:

  • Hydrolysis of the thioamide: The thioamide functional group can undergo hydrolysis to the corresponding amide (2-(propylthio)nicotinamide) or further to the carboxylic acid (2-(propylthio)nicotinic acid).[3] This process is accelerated by the presence of water and can be catalyzed by acidic or alkaline conditions.

  • Oxidation of the propylthio group: The sulfide moiety can be oxidized to the corresponding sulfoxide and subsequently to the sulfone. This is more likely to occur with prolonged exposure to air or in the presence of oxidizing agents.

Q4: How can I detect degradation in my sample of 2-(Propylthio)nicotinamide?

The most reliable methods for detecting degradation are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These methods can separate the parent compound from its degradation products, allowing for quantification of purity. A noticeable change in the physical appearance of the compound, such as discoloration, may also indicate degradation.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting stability issues with 2-(Propylthio)nicotinamide.

Visualizing Potential Degradation

The following diagram illustrates the potential degradation pathways of 2-(Propylthio)nicotinamide.

G parent 2-(Propylthio)nicotinamide hydrolysis_amide 2-(Propylthio)nicotinamide (Amide Hydrolysis Product) parent->hydrolysis_amide H₂O (Acid/Base) oxidation_sulfoxide 2-(Propylsulfinyl)nicotinamide (Sulfoxide) parent->oxidation_sulfoxide [O] hydrolysis_acid 2-(Propylthio)nicotinic Acid (Full Hydrolysis Product) hydrolysis_amide->hydrolysis_acid H₂O (Acid/Base) oxidation_sulfone 2-(Propylsulfonyl)nicotinamide (Sulfone) oxidation_sulfoxide->oxidation_sulfone [O]

Caption: Potential degradation pathways of 2-(Propylthio)nicotinamide.

Experimental Protocol: Stability Assessment of 2-(Propylthio)nicotinamide

This protocol outlines a systematic approach to assess the stability of your compound under various conditions.

Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solid Prepare aliquots of solid compound stress_temp Incubate at various temperatures (e.g., RT, 40°C) prep_solid->stress_temp stress_light Expose to light prep_solid->stress_light prep_solution Prepare stock solution (e.g., in anhydrous DMSO) prep_solution->stress_temp prep_solution->stress_light stress_ph Incubate in acidic/basic aqueous solutions prep_solution->stress_ph analysis_hplc Analyze by RP-HPLC at different time points stress_temp->analysis_hplc stress_light->analysis_hplc stress_ph->analysis_hplc analysis_lcms Confirm identity of degradants by LC-MS analysis_hplc->analysis_lcms data_interp Calculate % purity and identify degradation products analysis_lcms->data_interp

Caption: Experimental workflow for stability assessment.

Step-by-Step Methodology

1. Sample Preparation:

  • Solid Compound: Aliquot small amounts of solid 2-(Propylthio)nicotinamide into amber glass vials.

  • Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into small volume tubes suitable for single use.

2. Application of Stress Conditions (Forced Degradation Study): [6]

  • Thermal Stress: Place aliquots of the solid and stock solution at room temperature (25°C) and at an elevated temperature (e.g., 40°C).

  • Photolytic Stress: Expose aliquots to direct light (e.g., a photostability chamber or near a window) at room temperature.

  • pH Stress: Dilute the stock solution in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).

3. Time-Point Analysis:

  • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week).

4. Analytical Method: RP-HPLC:

  • Column: C18 column (e.g., 250mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detector at a wavelength determined by the UV spectrum of 2-(Propylthio)nicotinamide (a scan from 200-400 nm is recommended to find the optimal wavelength).

  • Analysis: Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak.

5. Confirmation of Degradants: LC-MS:

  • Utilize the same chromatographic conditions as the HPLC method, coupled to a mass spectrometer.

  • Analyze the masses of the new peaks to confirm their identity as potential hydrolysis or oxidation products.

Data Interpretation and Actionable Insights
Observation Potential Cause Recommended Action
Appearance of a new peak with a mass corresponding to the amide analog.Hydrolysis of the thioamide.Store the compound in a desiccated environment, away from moisture. Use anhydrous solvents for solutions. Avoid highly acidic or basic conditions.
Appearance of new peaks with masses corresponding to the sulfoxide or sulfone.Oxidation of the propylthio group.Store under an inert atmosphere (argon or nitrogen). Use degassed solvents. Protect from light, which can catalyze oxidation.
General decrease in purity across all conditions over time.Inherent instability.Store at lower temperatures (-80°C for solutions, -20°C for solid). Prepare fresh solutions before use.
No significant degradation observed.Compound is stable under the tested conditions.Continue with the current storage and handling procedures.

Best Practices for Long-Term Storage and Handling

To ensure the long-term stability of 2-(Propylthio)nicotinamide, adhere to the following best practices:

  • Solid Storage: Store at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere and protected from light.[1][2]

  • Solution Storage: Store stock solutions in anhydrous aprotic solvents (e.g., DMSO, DMF) at -80°C in single-use aliquots.

  • Handling: Allow containers to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[2]

  • Solvent Purity: Always use high-purity, anhydrous solvents for preparing solutions.

  • Experimental Conditions: Be mindful of the pH of your experimental buffers. If possible, maintain a neutral pH to minimize the risk of hydrolysis.

By implementing these guidelines and utilizing the provided troubleshooting protocols, you can significantly enhance the stability and reliability of 2-(Propylthio)nicotinamide in your research endeavors.

References

  • Redox. (2022, August 4).
  • Guidechem. What is the correct storage method for NICOTINAMIDE?
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  • ResearchGate. (2013, February 25). Stability of thioamides?
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2-(Propylthio)nicotinic acid.
  • ResearchGate. (n.d.).
  • Sauve, A. A. (2022). The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI.
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  • ResearchGate. (n.d.). Potential pathways via which nicotinamide may exert its toxicological...
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  • ChemicalBook. (2023, December 7). Chemical Safety Data Sheet MSDS / SDS - 2-(N-PROPYLTHIO)NICOTINAMIDE.
  • ChemicalBook. (n.d.). 2-(N-PROPYLTHIO)NICOTINAMIDE CAS#: 175135-26-9.
  • Aksoz, E., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH)
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Optimization

Analytical challenges in the characterization of 2-(Propylthio)nicotinamide

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the analytical challenges associated with 2-(Propylthio)nico...

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the analytical challenges associated with 2-(Propylthio)nicotinamide (CAS: 175135-26-9). This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered during experimental work. The methodologies and explanations provided are grounded in established analytical principles and field-proven insights to ensure scientific integrity and reliable outcomes.

Section 1: Physicochemical Properties & Sample Handling

This section addresses fundamental questions regarding the material's properties and proper handling, which are critical prerequisites for any successful analytical campaign.

Q1: What are the core physicochemical properties of 2-(Propylthio)nicotinamide that I should be aware of before starting my analysis?

A1: Understanding the fundamental properties of 2-(Propylthio)nicotinamide is crucial for method development. The molecule's structure, combining a hydrophilic nicotinamide core with a lipophilic propylthio group, dictates its behavior in analytical systems. Key properties are summarized below.

PropertyValueSource
CAS Number 175135-26-9[1][2]
Molecular Formula C₉H₁₂N₂OS[1][3]
Molecular Weight 196.27 g/mol [1][3]
Melting Point 146-148°C[1][2][3]
Boiling Point 366.7 ± 27.0 °C (Predicted)[1]
Density 1.20 ± 0.1 g/cm³ (Predicted)[1]

The presence of the propylthio group increases the molecule's lipophilicity compared to the parent nicotinamide[4]. This dual nature requires careful consideration when selecting solvents and chromatographic conditions.

Q2: I'm having difficulty dissolving 2-(Propylthio)nicotinamide. What solvents are recommended for creating stock solutions and analytical samples?

A2: Solubility issues are common due to the molecule's hybrid polarity. While the parent compound, nicotinamide, is readily soluble in aqueous solutions, the addition of the propylthio chain significantly reduces water solubility[4][5].

  • For Stock Solutions (High Concentration): Start with polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent primary choices. For slightly less polar options, ethanol or methanol can also be effective[5].

  • For Analytical Dilutions (e.g., HPLC Mobile Phase): When diluting from an organic stock solution into a reversed-phase mobile phase, it is critical to avoid precipitation. Ensure the initial mobile phase composition has a sufficiently high organic content to maintain solubility. A "like-dissolves-like" approach is key; if your stock is in DMSO, diluting into a mobile phase of 95% water may cause the analyte to crash out. A good practice is to dilute into a solvent that mimics the mobile phase, such as a 50:50 mixture of acetonitrile and water.

Q3: Are there any known stability issues or degradation pathways for 2-(Propylthio)nicotinamide that could affect my results?

A3: While specific long-term stability data for 2-(Propylthio)nicotinamide is not widely published, its structure points to two primary areas of concern for chemical stability:

  • Oxidation of the Thioether: The sulfide (thioether) group is susceptible to oxidation, which can occur during storage, sample preparation, or even in the presence of certain mobile phase additives. This process typically forms the corresponding sulfoxide and, under more aggressive conditions, the sulfone. These species will appear as distinct peaks in a chromatogram, often at earlier retention times in reversed-phase HPLC.

  • Hydrolysis of the Amide: The nicotinamide moiety itself can be subject to hydrolysis, especially under strong acidic or basic conditions, converting the amide to a carboxylic acid (2-(propylthio)nicotinic acid). Studies on related nicotinamide cofactors have shown that buffer choice is critical for stability, with Tris buffers generally offering better long-term stability than phosphate or HEPES buffers[6][7].

Recommendation: To mitigate degradation, store the solid material in a cool, dark, and dry place. Prepare solutions fresh and store them at 2-8°C for short-term use. For longer-term storage, freeze solutions at -20°C or below. When performing stability studies, it is essential to specifically monitor for the appearance of potential oxidative and hydrolytic degradants.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the workhorse technique for purity assessment and quantification. This section provides guidance on common challenges in HPLC method development for 2-(Propylthio)nicotinamide.

Q4: I am developing a reversed-phase HPLC method for purity analysis. What are recommended starting conditions?

A4: A systematic approach is key. Given the compound's moderate lipophilicity, a standard C18 column is an excellent starting point.

ParameterRecommended Starting ConditionRationale & Causality
Stationary Phase C18, 3 or 5 µm particle size (e.g., Gemini C18)Provides good hydrophobic retention for the propylthio group and is a versatile, well-understood stationary phase[8].
Mobile Phase A Water with 0.1% Formic Acid or 0.1% TFAThe acidic modifier protonates the pyridine nitrogen, which improves peak shape by preventing interaction with residual silanols on the silica backbone. It also ensures consistent ionization for MS detection.
Mobile Phase B Acetonitrile or Methanol with 0.1% AcidThese are standard organic solvents for reversed-phase chromatography. Acetonitrile often provides sharper peaks and lower backpressure.
Detection UV, ~262 nmNicotinamide and its derivatives exhibit strong absorbance around 262 nm[5]. A photodiode array (PDA) detector is recommended to assess peak purity.
Column Temp. 30-40 °CElevated temperature can improve peak efficiency and reduce viscosity, leading to sharper peaks and lower backpressure.
Initial Gradient 5-95% B over 15-20 minutesA broad scouting gradient is essential to determine the approximate retention time and identify any late-eluting impurities.
Q5: My chromatographic peak shape is poor (significant tailing). What are the likely causes and how can I fix it?

A5: Peak tailing for a basic compound like 2-(Propylthio)nicotinamide on a silica-based column is a classic problem. The root cause is often secondary ionic interactions between the protonated pyridine nitrogen and deprotonated, acidic residual silanols on the column's stationary phase.

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH < 3.5). This keeps the pyridine nitrogen consistently protonated and, more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted ionic interaction.

  • Increase Ionic Strength: Add a buffer salt, such as 10-20 mM ammonium formate or ammonium acetate (if using MS), to the mobile phase. The buffer cations can compete with the analyte for the active silanol sites, effectively "shielding" them and improving peak shape.

  • Consider a Different Column: If tailing persists, switch to a column specifically designed for basic compounds. Options include columns with end-capping technology that shields residual silanols or columns with a different stationary phase, such as a pentabromobenzyl-functionalized column, which can offer unique selectivity for hydrophilic compounds[9].

Q6: I am observing several unexpected peaks in my chromatogram. How can I determine if they are synthesis-related impurities or degradation products?

A6: Differentiating between impurities and degradants requires a combination of logical deduction and targeted experiments, as mandated by regulatory bodies like the ICH[10][11].

  • Process Impurities: These originate from the synthetic route. Based on a likely synthesis from 2-mercaptonicotinic acid[4], potential impurities include:

    • Unreacted Starting Materials: 2-mercaptonicotinic acid.

    • Intermediates: 2-(propylthio)nicotinic acid[12][13].

    • Reagent-Related Impurities: By-products from the amidation coupling reagents.

  • Degradation Products: These form over time due to environmental factors (light, heat, oxygen). As discussed in Q3, the most probable degradants are:

    • Oxidation Products: 2-(Propylsulfinyl)nicotinamide (sulfoxide) and 2-(Propylsulfonyl)nicotinamide (sulfone).

    • Hydrolysis Product: 2-(propylthio)nicotinic acid (note: this can be both an impurity and a degradant).

Workflow for Identification:

  • Analyze the Batch Freshly: Immediately after synthesis, analyze a sample to establish an initial impurity profile.

  • Perform Stress Studies: Expose the sample to forced degradation conditions (e.g., heat, acid, base, oxidation with H₂O₂, light). Peaks that grow under specific conditions can be tentatively identified (e.g., a peak that grows significantly under oxidative stress is likely the sulfoxide).

  • Use Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS). The accurate mass and fragmentation data can help confirm the identities of the unknown peaks. The sulfoxide and sulfone will have molecular weights of +16 and +32 Da, respectively, compared to the parent compound.

Below is a generalized workflow for HPLC method development.

HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Scouting cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation A Define Analytical Goal (Purity, Quantification) B Review Physicochemical Properties (Solubility, pKa, UV λmax) A->B C Select Column & Mobile Phase (e.g., C18, ACN/H2O, 0.1% FA) B->C D Run Broad Gradient (5-95% B) C->D E Evaluate Initial Results (Retention, Peak Shape) D->E F Adjust Gradient Slope (Improve Resolution) E->F G Optimize Mobile Phase (pH, Additives for Peak Shape) F->G H Fine-tune Flow & Temp (Efficiency, Run Time) G->H I Is Peak Shape Acceptable? H->I I->G No J Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) I->J Yes K Final Method J->K

Caption: A typical workflow for developing a robust HPLC method.

Section 3: Mass Spectrometry (MS) Characterization

Mass spectrometry is indispensable for confirming molecular weight and elucidating the structure of the analyte and any related substances.

Q7: What is the recommended ionization technique and polarity for analyzing 2-(Propylthio)nicotinamide by LC-MS?

A7: Electrospray Ionization (ESI) in positive ion mode is the method of choice. The pyridine nitrogen in the nicotinamide ring is basic and will readily accept a proton in the acidic mobile phases typically used for reversed-phase chromatography. This makes it highly amenable to forming a stable [M+H]⁺ ion, leading to a strong signal and high sensitivity. Atmospheric Pressure Chemical Ionization (APCI) could also work but is generally preferred for less polar molecules.

Q8: What are the expected primary fragmentation patterns for the [M+H]⁺ ion of 2-(Propylthio)nicotinamide in a tandem MS (MS/MS) experiment?

A8: Collision-Induced Dissociation (CID) of the protonated molecule (m/z 197.08) will likely proceed through several predictable pathways, which are invaluable for structural confirmation.

Predicted Fragmentation Pathways:

  • Loss of the Propyl Group: Cleavage of the S-propyl bond can result in the loss of a propene molecule (C₃H₆, 42.05 Da), leading to a fragment corresponding to 2-mercaptonicotinamide.

  • Cleavage of the C-S Bond: Fission of the pyridine-sulfur bond can lead to the loss of the entire propylthio radical (•SC₃H₇, 75.02 Da).

  • Amide-Related Fragmentation: Cleavage of the C-N bond of the amide can result in the loss of ammonia (NH₃, 17.03 Da) or the formation of an acylium ion.

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossDescription
197.08 ([M+H]⁺)155.0342.05 (C₃H₆)Loss of propene
197.08 ([M+H]⁺)122.0475.04 (HSC₃H₇)Loss of propanethiol
197.08 ([M+H]⁺)180.0517.03 (NH₃)Loss of ammonia

The diagram below illustrates these key fragmentation pathways.

MS_Fragmentation parent [M+H]⁺ m/z = 197.08 frag1 Fragment 1 m/z = 155.03 parent->frag1 - C₃H₆ frag2 Fragment 2 m/z = 122.04 parent->frag2 - HSC₃H₇ frag3 Fragment 3 m/z = 180.05 parent->frag3 - NH₃

Caption: Predicted major MS/MS fragmentation pathways for 2-(Propylthio)nicotinamide.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structure elucidation.

Q9: I am trying to assign the peaks in the ¹H NMR spectrum. Can you provide a guide to the expected chemical shifts?

A9: The ¹H NMR spectrum will show distinct signals for the three aromatic protons on the pyridine ring and the seven protons of the propyl group. The chemical shifts can be predicted based on the known spectrum of nicotinamide and the electronic effects of the thioether group[14][15].

Proton AssignmentPredicted δ (ppm)MultiplicityNotes
H6 (Pyridine) 8.4 - 8.6ddDoublet of doublets, ortho to the ring nitrogen.
H4 (Pyridine) 8.0 - 8.2ddDoublet of doublets, para to the thioether.
H5 (Pyridine) 7.3 - 7.5tTriplet (or dd), meta to both substituents.
-S-CH₂- 3.0 - 3.3tTriplet, deshielded by the adjacent sulfur atom.
-CH₂-CH₂- 1.6 - 1.8sextetSextet, shows coupling to both adjacent CH₂ groups.
-CH₃ 0.9 - 1.1tTriplet, the terminal methyl group.
-CONH₂ 7.5 - 8.5two broad sTwo broad singlets for the non-equivalent amide protons, may exchange with D₂O.

Note: Predicted shifts are for a non-polar solvent like CDCl₃ or DMSO-d₆. Shifts in D₂O may vary due to solvent effects and pH.

Q10: What is the best solvent for NMR analysis, and should I be concerned about any solvent-induced effects?

A10: The choice of solvent depends on the experimental goal.

  • DMSO-d₆: This is often the best choice. It is an excellent solvent for a wide range of polarities and allows for the observation of the exchangeable amide protons (-CONH₂).

  • CDCl₃: If the compound is sufficiently soluble, chloroform-d provides clean spectra without a large residual solvent peak in the aromatic region. The amide proton signals will also be visible.

  • D₂O: Deuterated water can be used, but it will cause the amide protons to exchange with deuterium, making them disappear from the spectrum. Furthermore, the chemical shifts of the pyridine protons can be highly sensitive to the pD (the pH in D₂O), as protonation of the ring nitrogen significantly alters the electronic environment[14].

Section 5: Impurity and Degradation Pathway Analysis

A thorough understanding of potential impurities is critical for drug development and regulatory compliance.

Q11: What are the most likely process-related impurities I should be looking for from the synthesis of 2-(Propylthio)nicotinamide?

A11: Based on the common synthetic route involving alkylation of 2-mercaptonicotinic acid followed by amidation[4], the impurity profile would likely include the species outlined in the diagram below. Key impurities to monitor are the starting materials and the carboxylic acid intermediate, which may persist if the amidation reaction is incomplete.

Q12: What are the primary degradation products I need to monitor during stability testing?

A12: As previously mentioned, the thioether linkage is the most labile part of the molecule under oxidative stress. Stability-indicating methods must be able to resolve the parent compound from its sulfoxide (+16 Da) and sulfone (+32 Da) derivatives. Hydrolysis of the amide to the corresponding carboxylic acid is another key degradation pathway to monitor, especially under pH stress.

The following diagram provides a visual summary of the synthetic and degradation pathways.

Synthesis_Degradation cluster_synthesis Synthetic Pathway cluster_degradation Degradation Pathways SM 2-Mercaptonicotinic Acid (Starting Material) INT 2-(Propylthio)nicotinic Acid (Intermediate) SM->INT + 1-Iodopropane (Alkylation) API 2-(Propylthio)nicotinamide (API) INT->API Amidation API_ref 2-(Propylthio)nicotinamide (API) OX1 Sulfoxide Degradant (+16 Da) API_ref->OX1 Oxidation HYD 2-(Propylthio)nicotinic Acid (Hydrolysis Product) API_ref->HYD Hydrolysis (Acid/Base) OX2 Sulfone Degradant (+32 Da) OX1->OX2 Further Oxidation

Caption: Key synthetic precursors and potential degradation products of 2-(Propylthio)nicotinamide.

References

  • Nachimuthu, L., & Desikan, R. (2025). Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. ACS Omega, 10(48), 58915–58924. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-(n-Propylthio)nicotinic acid. In NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774526, 2-(Propylthio)nicotinic acid. Retrieved January 13, 2026, from [Link]

  • Phenomenex. (n.d.). Rapid and Sensitive Analysis of Nicotinamide and Nicotinic Acid from Plasma/Serum. Retrieved January 13, 2026, from [Link]

  • ChemBK. (n.d.). 2-(N-PROPYLMERCAPTO)NICOTINAMIDE. Retrieved January 13, 2026, from [Link]

  • Walters, K. B., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. [Link]

  • Q Magnetics. (2021). There's a lot going on in nicotinamide at 125 MHz. Retrieved January 13, 2026, from [Link]

  • Walters, K. B., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. PubMed. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Nicotinamide at BMRB (bmse000281). Retrieved January 13, 2026, from [Link]

  • Nacalai Tesque, Inc. (n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Retrieved January 13, 2026, from [Link]

  • Nachimuthu, L., & Desikan, R. (2025). Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. PubMed. [Link]

  • Italian Medicines Agency (AIFA). (2022). Impurities in Drug Substance and Drug Product Regulatory aspects. Retrieved January 13, 2026, from [Link]

  • de Souza, G. S. F., et al. (2024). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Pharmaceuticals, 17(8), 982. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Cyclooxygenase (COX) Inhibitors: Evaluating 2-(Propylthio)nicotinamide Derivatives in Context

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide In the landscape of anti-inflammatory drug discovery, the pursuit of novel cyclo...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide

In the landscape of anti-inflammatory drug discovery, the pursuit of novel cyclooxygenase (COX) inhibitors with improved efficacy and safety profiles is a perpetual endeavor. This guide provides a comparative analysis of a nicotinamide derivative, 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide, in the broader context of established COX inhibitors, including the COX-2 selective inhibitor celecoxib and the non-selective NSAIDs ibuprofen and naproxen.

The Cyclooxygenase (COX) Enzymes: A Primer on the Target

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central players in the inflammatory cascade.[1] They catalyze the conversion of arachidonic acid to prostaglandins, which are lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, pain, and fever.[1]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.[2]

  • COX-2: In contrast, COX-2 is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostaglandins that mediate inflammation and pain.[2]

The discovery of these two isoforms led to the development of selective COX-2 inhibitors with the aim of providing anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Prostaglandin Synthesis Pathway

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 COX-1 (constitutive) COX-1 (constitutive) COX-1 (constitutive)->PGG2 COX-2 (inducible) COX-2 (inducible) COX-2 (inducible)->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins (Physiological) Prostaglandins (Physiological) PGH2->Prostaglandins (Physiological) Isomerases Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) PGH2->Prostaglandins (Inflammatory) Isomerases

Caption: The COX-1 and COX-2 mediated prostaglandin synthesis pathway.

A Novel Nicotinamide Derivative: 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide

Recent research has explored a novel pharmacophore, 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide, for its potential therapeutic effects.[4][5] This compound combines a nicotinamide moiety, a thiadiazole ring, and a propylthio group, a combination of structural features that suggests potential biological activity.[4] The lipophilicity imparted by the propylthio group may enhance its ability to penetrate biological membranes.[4]

While comprehensive experimental data such as IC50 values from in vitro enzyme inhibition assays are not yet published, molecular docking studies have provided some initial insights into its interaction with COX enzymes. These computational analyses predict binding interactions with both COX-1 and COX-2 isoforms.[4][5]

Molecular Docking Data for 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide

Target Enzyme Binding Interaction Energy (kcal/mol)
COX-1 -7.82[4][5]

| COX-2 | -7.08[4][5] |

These in silico results suggest a potential for this compound to interact with both COX isoforms. However, it is crucial to emphasize that molecular docking provides a theoretical prediction of binding affinity and does not directly translate to inhibitory activity or in vivo efficacy. Further experimental validation is necessary to determine the actual inhibitory potency and selectivity of this compound.

The Anti-Inflammatory Potential of the Nicotinamide Scaffold

Nicotinamide, a form of vitamin B3, has demonstrated various anti-inflammatory properties.[6] Its mechanisms of action are multifaceted and include the inhibition of leukocyte chemotaxis, lysosomal enzyme release, and mast cell degranulation.[6] Nicotinamide has also been shown to be a potent inhibitor of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α in in vitro models of endotoxemia.[7] Some studies suggest that nicotinamide's anti-inflammatory effects may be mediated through the activation of PARP1, which in turn leads to the inhibition of COX-2.[8]

Established COX Inhibitors: A Comparative Overview

A meaningful evaluation of any novel COX inhibitor requires a thorough comparison with established therapeutic agents. This section provides a detailed analysis of celecoxib, ibuprofen, and naproxen.

Celecoxib: The COX-2 Selective Inhibitor

Celecoxib is a diaryl-substituted pyrazole that functions as a selective inhibitor of the COX-2 enzyme.[3] This selectivity is attributed to its ability to fit into the larger and more flexible active site of the COX-2 isoform, while being too bulky to effectively bind to the more constricted active site of COX-1.

Efficacy: Numerous clinical trials have demonstrated that celecoxib is as effective as traditional NSAIDs, such as naproxen and diclofenac, in managing the pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[9][10] In some studies, celecoxib at doses of 200-400 mg daily showed comparable efficacy to naproxen 1000 mg daily and diclofenac 150 mg daily.[9]

Safety Profile: The primary advantage of celecoxib's COX-2 selectivity is a reduced risk of gastrointestinal complications, such as ulcers and bleeding, compared to non-selective NSAIDs.[10] However, concerns have been raised regarding the cardiovascular safety of selective COX-2 inhibitors. Some studies have suggested an increased risk of cardiovascular events with long-term use, particularly at higher doses.[11]

Ibuprofen: The Prototypical Non-Selective NSAID

Ibuprofen, a propionic acid derivative, is a widely used over-the-counter and prescription NSAID.[2] It is a non-selective inhibitor of both COX-1 and COX-2, with its anti-inflammatory, analgesic, and antipyretic effects stemming from the inhibition of prostaglandin synthesis.[2]

Efficacy: Ibuprofen is effective in treating mild to moderate pain and inflammation.[2] Studies have shown that ibuprofen can be more effective than some other non-prescription NSAIDs in certain contexts. For instance, research on human prostate cancer cells in vitro suggested that ibuprofen was more effective at reducing cell survival than aspirin, naproxen, or acetaminophen.[12] In the treatment of dental pain, a combination of ibuprofen and acetaminophen has been found to be superior to many opioid-containing medications.[13]

Safety Profile: As a non-selective COX inhibitor, ibuprofen is associated with a risk of gastrointestinal side effects, including stomach pain, nausea, and ulcers, due to its inhibition of the protective prostaglandins produced by COX-1.[2]

Naproxen: A Long-Acting Non-Selective NSAID

Naproxen is another propionic acid derivative that non-selectively inhibits both COX-1 and COX-2.[14] It has a longer half-life than ibuprofen, allowing for less frequent dosing.[14]

Efficacy: Naproxen has demonstrated efficacy comparable to other NSAIDs in treating rheumatic diseases and post-operative pain.[14][15] In comparative studies for osteoarthritis, naproxen has been shown to be as effective as celecoxib.[9] A network meta-analysis of NSAIDs for osteoarthritis suggested that naproxen was among the more effective options for improving function scores.[1][16]

Safety Profile: Similar to ibuprofen, naproxen carries a risk of gastrointestinal adverse effects. Some studies have suggested that naproxen may have a more favorable cardiovascular risk profile compared to some other NSAIDs, although this remains a topic of ongoing research and debate.

Comparative Efficacy and Safety Data of Established COX Inhibitors

FeatureCelecoxibIbuprofenNaproxen
Mechanism of Action Selective COX-2 Inhibitor[3]Non-selective COX-1/COX-2 Inhibitor[2]Non-selective COX-1/COX-2 Inhibitor[14]
Primary Therapeutic Use Arthritis, Acute Pain[9]Mild to Moderate Pain, Inflammation, Fever[2]Rheumatic Diseases, Pain[14]
Gastrointestinal Safety Lower risk of GI events vs. non-selective NSAIDs[10]Risk of GI side effects[2]Risk of GI side effects[14]
Cardiovascular Safety Potential for increased risk, especially at high doses[11]Generally considered to have a moderate CV riskMay have a more favorable CV profile than some other NSAIDs
Comparative Efficacy As effective as naproxen and diclofenac for arthritis[9][10]Effective for a wide range of pain; combination with acetaminophen is highly effective for dental pain[13]Comparable efficacy to other NSAIDs for arthritis and pain[14][15]

Experimental Protocols for Evaluating Novel COX Inhibitors

To ascertain the efficacy and selectivity of a novel compound like 2-(Propylthio)nicotinamide, a series of standardized in vitro and in vivo assays are required.

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound for both COX-1 and COX-2 isoforms.

Principle: This assay measures the amount of prostaglandin E2 (PGE2) produced by recombinant human COX-1 or COX-2 in the presence of arachidonic acid. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE2 production.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the test compound (e.g., 2-(Propylthio)nicotinamide) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution.

  • Enzyme Reaction: In a 96-well plate, add the reaction buffer, heme, and either recombinant human COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compound or a reference inhibitor (e.g., celecoxib, ibuprofen) to the wells. Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a set incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Use a competitive enzyme immunoassay (EIA) kit to measure the concentration of PGE2 produced in each well. The intensity of the colorimetric signal is inversely proportional to the amount of PGE2.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a suitable software to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Objective: To evaluate the in vivo anti-inflammatory effect of the test compound in an acute inflammation model.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is assessed by measuring the reduction in paw volume.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and several test groups receiving different doses of the compound under investigation. Administer the compounds orally or via intraperitoneal injection.

  • Baseline Measurement: Before inducing inflammation, measure the initial volume of each rat's right hind paw using a plethysmometer.

  • Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Workflow for Screening Novel COX Inhibitors

COX Inhibitor Screening Workflow Compound Library Compound Library In Silico Screening In Silico Screening (Molecular Docking) Compound Library->In Silico Screening In Vitro Assays In Vitro Assays (COX-1/COX-2 Inhibition) In Silico Screening->In Vitro Assays Hit Identification Cell-Based Assays Cell-Based Assays (e.g., LPS-stimulated macrophages) In Vitro Assays->Cell-Based Assays Potency & Selectivity In Vivo Models In Vivo Models (e.g., Carrageenan Paw Edema) Cell-Based Assays->In Vivo Models Cellular Efficacy Lead Optimization Lead Optimization In Vivo Models->Lead Optimization In Vivo Efficacy & Safety Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A general workflow for the discovery and development of novel COX inhibitors.

Conclusion

The exploration of novel chemical scaffolds for COX inhibition remains a cornerstone of anti-inflammatory drug discovery. While direct experimental evidence for the efficacy of 2-(Propylthio)nicotinamide as a COX inhibitor is currently lacking, preliminary in silico data for its derivative, 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide, suggests a potential interaction with both COX-1 and COX-2. The known anti-inflammatory properties of the nicotinamide core further support the rationale for investigating such compounds.

A comprehensive understanding of the therapeutic landscape requires a robust comparison with established agents. Celecoxib offers the advantage of improved gastrointestinal safety through its COX-2 selectivity, though with potential cardiovascular considerations. Ibuprofen and naproxen remain highly effective non-selective NSAIDs for a broad range of inflammatory conditions, albeit with a known risk of gastrointestinal side effects.

The advancement of novel candidates like 2-(Propylthio)nicotinamide and its derivatives will depend on rigorous experimental validation through the in vitro and in vivo assays outlined in this guide. Such studies are essential to fully characterize their potency, selectivity, and overall therapeutic potential in comparison to the current standards of care.

References

  • Nachimuthu, L., & Desikan, R. (2025). Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. ACS Omega, 10(48), 58915–58924. [Link]

  • Nachimuthu, L., & Desikan, R. (2025). Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. PubMed. [Link]

  • Unger, M., & Suarez-Almazor, M. E. (2011). Combination therapy versus celecoxib, a single selective COX-2 agent, to reduce gastrointestinal toxicity in arthritic patients: patient and cost-effectiveness considerations. Therapeutics and Clinical Risk Management, 7, 237–244. [Link]

  • Fossaluzza, V., & De Vita, S. (1992). The comparative efficacy of naproxen sodium and pirprofen in the treatment of post-operative pain. The Journal of International Medical Research, 20(4), 336–341. [Link]

  • Ghosh, R., Al-douh, M. H., & Al-majhdi, Z. R. (2018). An Overview of Clinical Pharmacology of Ibuprofen. International Journal of Basic & Clinical Pharmacology, 7(5), 845. [Link]

  • Case Western Reserve University. (2018). Ibuprofen, acetaminophen more effective than opioids in treating dental pain. ScienceDaily. [Link]

  • Hsu, W. H., & Dhingra, L. K. (2002). Superior effectiveness of ibuprofen compared with other NSAIDs for reducing the survival of human prostate cancer cells. Cancer Chemotherapy and Pharmacology, 50(4), 289–294. [Link]

  • Shin, S. (2018). safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis. Journal of Pain Research, 11, 3211–3219. [Link]

  • Unger, M., & Suarez-Almazor, M. E. (2011). Combination therapy versus celecoxib, a single selective COX-2 agent, to reduce gastrointestinal toxicity in arthritic patients: patient and cost-effectiveness considerations. Therapeutics and Clinical Risk Management, 7, 237–244. [Link]

  • Sacks, H., & Fain, J. N. (2001). Nicotinamide is a potent inhibitor of proinflammatory cytokines. International Journal of Immunopharmacology, 1(1), 59-67. [Link]

  • Fathalla, M. M., & Fares, M. (2019). Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation. Scientific Reports, 9(1), 10148. [Link]

  • Fathalla, M. M., & Fares, M. (2019). Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation. Scientific Reports, 9(1), 10148. [Link]

  • Fathalla, M. M., & Fares, M. (2019). Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation. Scientific Reports, 9(1), 10148. [Link]

  • Niren, N. M. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Cutis, 77(1 Suppl), 5–10. [Link]

  • Celecoxib Shown Safer Than NSAIDs in Osteoarthritis. (2006). Internal Medicine News, 39(10), 39. [Link]

  • CADTH. (2011). Celecoxib versus Non-COX-2 Selective Non-steroidal Anti-inflammatory Drugs: A Review of the Clinical Effectiveness, Safety, and Cost Effectiveness. Canadian Agency for Drugs and Technologies in Health. [Link]

  • Zhang, Y., et al. (2025). Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials. PLoS ONE. [Link]

  • Zhang, Y., et al. (2025). Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials. PLoS ONE. [Link]

  • Fathalla, M. M., & Fares, M. (2019). Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation. Scientific Reports, 9(1), 10148. [Link]

  • Ghadi, R., & Dand, N. (2017). COX-2 specific inhibitors offer improved advantages over traditional NSAIDs. Journal of Advanced Pharmaceutical Technology & Research, 8(2), 31–32. [Link]

  • Ghadi, R., & Dand, N. (2017). COX-2 specific inhibitors offer improved advantages over traditional NSAIDs. Journal of Advanced Pharmaceutical Technology & Research, 8(2), 31–32. [Link]

  • Celecoxib Shown Safer Than NSAIDs in Osteoarthritis. (2006). Internal Medicine News, 39(10), 39. [Link]

  • Fossaluzza, V., & De Vita, S. (1992). The comparative efficacy of naproxen sodium and pirprofen in the treatment of post-operative pain. The Journal of International Medical Research, 20(4), 336–341. [Link]

  • Recent Progress in Selective COX-2 Inhibitor Formulations and Therapeutic Applications - A Patent Review (2012-2022). (2023). Recent Patents on Anti-Infective Drug Discovery, 18(1), 1-2. [Link]

  • Shin, S. (2018). safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis. Journal of Pain Research, 11, 3211–3219. [Link]

  • Shin, S. (2018). safety of celecoxib versus traditional nonsteroidal anti-inflammatory drugs in older patients with arthritis. Journal of Pain Research, 11, 3211–3219. [Link]

  • Fossaluzza, V., & De Vita, S. (1992). The comparative efficacy of naproxen sodium and pirprofen in the treatment of post-operative pain. The Journal of International Medical Research, 20(4), 336–341. [Link]

  • Hsu, W. H., & Dhingra, L. K. (2002). Superior effectiveness of ibuprofen compared with other NSAIDs for reducing the survival of human prostate cancer cells. Cancer Chemotherapy and Pharmacology, 50(4), 289–294. [Link]

  • Case Western Reserve University. (2018). Ibuprofen, acetaminophen more effective than opioids in treating dental pain. ScienceDaily. [Link]

  • Ghadi, R., & Dand, N. (2017). An Overview of Clinical Pharmacology of Ibuprofen. International Journal of Basic & Clinical Pharmacology, 7(5), 845. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(Propylthio)nicotinamide Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Nicotinamide Scaffold The nicotinamide moiety, a fundamental component of the coenzyme nicotinamide adenine d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Nicotinamide Scaffold

The nicotinamide moiety, a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The introduction of a thioether linkage at the 2-position of the pyridine ring, specifically a propylthio group, has been explored as a strategy to modulate the physicochemical properties and biological activity of the nicotinamide core. The propylthio group can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[1]

This guide will focus on elucidating the SAR of 2-(propylthio)nicotinamide analogs, with a detailed examination of a key pharmacophore, 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide, and a comparative analysis with related structures to understand the impact of structural modifications on their therapeutic potential.

Synthesis of a Lead 2-(Propylthio)nicotinamide Analog

The synthesis of 2-(propylthio)nicotinamide analogs typically follows a two-step process, as exemplified by the preparation of 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide.[1]

Step 1: Alkylation of 2-mercaptonicotinic acid. The initial step involves the S-alkylation of 2-mercaptonicotinic acid with an appropriate alkyl halide, in this case, 1-iodopropane, via an SN2 reaction. This reaction introduces the propylthio group and increases the hydrophobicity of the molecule.[1]

Step 2: Amide Bond Formation. The resulting 2-(propylthio)nicotinic acid is then coupled with a desired amine, such as 2-amino-1,3,4-thiadiazole, to form the final amide product. A Steglich-type esterification followed by amidation is a common method for this transformation.[1]

Experimental Workflow: Synthesis of 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide

cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Amide Coupling A 2-Mercaptonicotinic Acid C 2-(Propylthio)nicotinic Acid A->C SN2 Reaction B 1-Iodopropane B->C E 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide C->E Steglich Reaction D 2-Amino-1,3,4-thiadiazole D->E

Caption: Synthetic scheme for 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(propylthio)nicotinamide analogs is significantly influenced by the nature of the substituents at the 2-position of the pyridine ring and on the amide nitrogen.

Influence of the 2-Alkylthio Group

The length and nature of the alkylthio group at the 2-position play a crucial role in modulating the lipophilicity and, consequently, the biological activity of these compounds.

  • 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide has been shown to exhibit anti-inflammatory activity through inhibition of COX-1 and COX-2 enzymes, as well as antioxidant and antibacterial properties.[1] The propylthio group is believed to contribute to the molecule's hydrophobicity, which may facilitate its interaction with the active sites of these enzymes.[1]

  • N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide has been reported to have moderate antifungal activity. This suggests that even a smaller methylthio group can confer biological activity, although the specific target and potency may differ from the propylthio analog.

The increased lipophilicity conferred by the propyl group compared to the methyl group could lead to enhanced membrane permeability and/or a better fit in the hydrophobic binding pockets of certain enzymes, potentially explaining the observed differences in their biological profiles.

Impact of Substituents on the Amide Nitrogen

The substituent on the amide nitrogen is a key determinant of the biological activity and target selectivity of 2-(propylthio)nicotinamide analogs.

In the case of 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide , the 1,3,4-thiadiazole ring is a well-known pharmacophore present in various bioactive compounds. Its inclusion is critical for the observed anti-inflammatory and antibacterial activities.[1] Molecular docking studies have suggested that this moiety can participate in key interactions within the active sites of COX enzymes.[1]

For N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide , the substituted phenyl ring is likely a crucial element for its antifungal properties. The electronic and steric properties of the chloro and fluoro substituents can influence the binding affinity of the molecule to its fungal target.

This highlights a critical principle in the SAR of this class of compounds: the N-substituent appears to be a primary driver of target specificity.

Comparative Biological Activity

Compound 2-Substituent N-Substituent Biological Activity Key Findings Reference
Analog APropylthio1,3,4-Thiadiazol-2-ylAnti-inflammatory (COX-1/COX-2), Antioxidant, AntibacterialBinds to COX-1 and COX-2 with binding energies of -7.82 kcal/mol and -7.08 kcal/mol, respectively. Shows moderate free-radical scavenging activity.[1]
Analog BMethylthio3-Chloro-4-fluorophenylAntifungalDisplays moderate activity against certain phytopathogenic fungi.

Note: Quantitative comparative data such as IC50 or MIC values for a broader range of analogs are not available in the reviewed literature, limiting a direct head-to-head comparison of potency.

Proposed Mechanism of Action: A Focus on Anti-inflammatory Activity

The anti-inflammatory effects of 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide are proposed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are important mediators of inflammation.

Signaling Pathway: COX Inhibition by 2-(Propylthio)nicotinamide Analog

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Analog 2-(Propylthio)nicotinamide Analog Analog->COX Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of 2-(propylthio)nicotinamide analogs on the activity of the COX-2 enzyme.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of recombinant human COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of arachidonic acid (substrate) in a suitable buffer.

    • Prepare a colorimetric probe that reacts with the product of the COX reaction (e.g., prostaglandin G2).

  • Assay Procedure:

    • Add the COX-2 enzyme solution to the wells of a microplate.

    • Add the test compound at various concentrations to the wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution.

    • Incubate the plate for a further period (e.g., 5 minutes).

    • Stop the reaction and add the colorimetric probe.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) from the dose-response curve.

DPPH Free Radical Scavenging Assay

Objective: To evaluate the antioxidant potential of 2-(propylthio)nicotinamide analogs by measuring their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • Prepare a fresh solution of DPPH in methanol.

  • Assay Procedure:

    • Add the DPPH solution to the wells of a microplate.

    • Add the test compound at various concentrations to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the compound.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

The available evidence indicates that 2-(propylthio)nicotinamide analogs are a versatile class of compounds with the potential for development as anti-inflammatory, antioxidant, and antimicrobial agents. The structure-activity relationship is heavily influenced by the substituents at the 2-position of the pyridine ring and on the amide nitrogen.

To further advance the development of this class of compounds, future research should focus on:

  • Systematic SAR Studies: Synthesis and evaluation of a broader range of analogs with systematic variations in the alkylthio chain length and branching, as well as a diverse set of substituents on the amide nitrogen.

  • Target Identification and Validation: Elucidation of the specific molecular targets for analogs showing promising activity in different therapeutic areas.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most potent and selective analogs in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

By employing a rational, data-driven approach to analog design and evaluation, the full therapeutic potential of 2-(propylthio)nicotinamide derivatives can be realized.

References

  • Nachimuthu, L., & Desikan, R. (2025). Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. ACS Omega, 10(48), 58915–58924. [Link]

  • Maiese, K., et al. (2009). NAD+ and vitamin B3: from metabolism to therapies. Journal of Cellular and Molecular Medicine, 13(8B), 2510-2526. [Link]

  • Bresgen, N., & Eckl, P. M. (2015). Oxidative stress and the homeodynamics of iron in cancer. Cancers, 7(2), 798-838.
  • Chen, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 323-332. [Link]

  • Kasprzak, K. S. (1995). Possible role of oxidative damage in metal-induced carcinogenesis.
  • Ludwig, H., & Khayat, D. (2004). Anemia in cancer patients. Seminars in oncology, 31(3 Suppl 8), 1-2.
  • Murray, C. J., & Lopez, A. D. (1997). Alternative projections of mortality and disability by cause 1990–2020: Global Burden of Disease Study. The Lancet, 349(9064), 1498-1504.
  • Rovito, H. A., & Oblong, J. E. (2013). Nicotinamide preferentially protects glycolysis in dermal fibroblasts under oxidative stress conditions. British Journal of Dermatology, 169(Suppl 2), 15-24. [Link]

  • Thun, M. J., et al. (2010). The global burden of cancer: priorities for prevention. The Lancet, 376(9747), 1195-1205.
  • Tice, J. A., et al. (2003). Cost-effectiveness of scheduled epoetin alfa for anemia in patients with non-myeloid malignancies. Journal of the National Cancer Institute, 95(14), 1054-1065.
  • Tonia, T., et al. (2004). Erythropoietin or darbepoetin for patients with cancer.
  • van der Woude, H., et al. (2004). The potential of flavonoids in the treatment of inflammation. Current medicinal chemistry, 11(11), 1361-1374.
  • Wölfle, U., et al. (2010). Nicotinamide and its related compounds in the treatment of skin aging.
  • Wu, L., et al. (2018). Design, Synthesis and Biological Evaluation of Nicotinamide Derivatives with a Diarylamine-modified Scaffold as Succinate Dehydrogenase Inhibitors. Journal of Pesticide Science, 43(1), 39-44. [Link]

  • Zari, T. A. (2014). A review of the pharmacology and toxicology of nicotinamide. Journal of toxicology, 2014.

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Validation

A Comparative Analysis of Prothionamide and Ethionamide: Efficacy, Mechanism, and Clinical Implications in Tuberculosis Therapy

In the landscape of multi-drug resistant tuberculosis (MDR-TB) treatment, the thioamides prothionamide (PTH) and ethionamide (ETH) represent a critical class of second-line therapeutic agents. While structurally similar,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-drug resistant tuberculosis (MDR-TB) treatment, the thioamides prothionamide (PTH) and ethionamide (ETH) represent a critical class of second-line therapeutic agents. While structurally similar, subtle differences in their molecular composition lead to variations in their efficacy, pharmacokinetic profiles, and tolerability. This guide provides a comprehensive comparative analysis of these two vital drugs, offering researchers, scientists, and drug development professionals a detailed examination of their mechanisms, supporting experimental data, and clinical applications.

Introduction: The Role of Thioamides in MDR-TB

Prothionamide (2-propyl-thioisonicotinamide) and Ethionamide (2-ethyl-thioisonicotinamide) are derivatives of thioisonicotinic acid and are considered interchangeable in many treatment regimens for MDR-TB. Both are pro-drugs, meaning they require activation within the mycobacterium to exert their bactericidal effects. Their primary role is to inhibit mycolic acid synthesis, an essential component of the unique and robust mycobacterial cell wall. Despite their similarities, ongoing research continues to delineate nuanced differences that may inform future therapeutic strategies and the development of next-generation thioamides.

Mechanism of Action: A Shared Pathway of Activation and Inhibition

The bactericidal activity of both prothionamide and ethionamide is contingent upon a multi-step intracellular pathway. The process begins with the uptake of the pro-drug and its subsequent activation by the mycobacterial enzyme EthA, a mono-oxygenase. This activation step is crucial and is regulated by a transcriptional repressor, EthR. Once activated, the drug forms an adduct with NAD+, which then targets and inhibits the InhA enzyme, an enoyl-ACP reductase essential for the elongation of fatty acid chains in mycolic acid synthesis. Disruption of this pathway compromises the integrity of the mycobacterial cell wall, leading to cell death.

G cluster_0 Mycobacterium Cell PTH Prothionamide (PTH) (Pro-drug) EthA EthA (Mono-oxygenase) PTH->EthA Activation ETH Ethionamide (ETH) (Pro-drug) ETH->EthA Activation Activated_Drug Activated Drug-NAD Adduct EthA->Activated_Drug EthR EthR (Transcriptional Repressor) EthR->EthA Repression InhA InhA (Enoyl-ACP Reductase) Activated_Drug->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Disruption Mycolic_Acid->Cell_Wall

Caption: Bio-activation pathway of Prothionamide and Ethionamide in Mycobacterium.

Comparative Efficacy and In Vitro Activity

The in vitro activity of prothionamide and ethionamide against Mycobacterium tuberculosis is largely considered to be equivalent. Minimum Inhibitory Concentration (MIC) is a key metric for assessing the susceptibility of bacteria to an antimicrobial agent. Studies have demonstrated that there is complete cross-resistance between the two drugs, meaning that resistance to one typically confers resistance to the other.

ParameterProthionamideEthionamideReference
Typical MIC Range 0.6 - 2.5 mg/L0.6 - 2.5 mg/L
Mechanism of Resistance Mutations in ethA, ethR, inhAMutations in ethA, ethR, inhA
Cross-Resistance Complete with EthionamideComplete with Prothionamide
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The following protocol outlines a standard broth microdilution method for determining the MIC of prothionamide and ethionamide against M. tuberculosis.

Objective: To determine the lowest concentration of the drug that inhibits visible growth of M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Prothionamide and Ethionamide stock solutions (in DMSO)

  • M. tuberculosis H37Rv (or clinical isolate) culture in mid-log phase

  • Resazurin sodium salt solution (for viability assessment)

Methodology:

  • Drug Dilution: Prepare a serial two-fold dilution of each drug in the 96-well plates using the supplemented 7H9 broth. The final concentrations should typically range from 0.05 to 10 mg/L.

  • Inoculum Preparation: Adjust the turbidity of the M. tuberculosis culture to a 0.5 McFarland standard, then dilute it 1:20 in broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing 100 µL of the drug dilution. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Viability Assessment: After incubation, add 30 µL of Resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest drug concentration in a well that remained blue (no growth).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Pharmacokinetics and Metabolism: A Comparative Overview

While their in vitro activities are similar, the pharmacokinetic profiles of prothionamide and ethionamide exhibit some differences, primarily due to their alkyl side chains (propyl vs. ethyl). Both drugs are rapidly absorbed after oral administration and extensively metabolized in the liver. The primary metabolic pathway involves sulfoxidation to form active sulfoxide metabolites, followed by further conversion to inactive metabolites.

Pharmacokinetic ParameterProthionamideEthionamideReference
Bioavailability ~80%~80%
Time to Peak Plasma Conc. 2-3 hours2-3 hours
Half-life ~2 hours~2 hours
Metabolism Hepatic; sulfoxidationHepatic; sulfoxidation
Excretion Primarily renal (as metabolites)Primarily renal (as metabolites)

Despite these similarities, some studies suggest that prothionamide may have a slightly more favorable pharmacokinetic profile, potentially leading to better tolerability. However, more extensive comparative studies are needed to confirm this.

Clinical Considerations: Tolerability and Adverse Effects

A significant limiting factor in the use of both prothionamide and ethionamide is their association with a high incidence of adverse effects. Gastrointestinal disturbances, including nausea, vomiting, and abdominal pain, are very common and can lead to non-adherence to treatment. Hepatotoxicity is another serious concern, requiring regular monitoring of liver function tests during therapy.

While often used interchangeably, some clinical evidence suggests that prothionamide may be slightly better tolerated than ethionamide. This potential difference in tolerability could be clinically significant in managing the complex, long-term treatment regimens required for MDR-TB.

Conclusion and Future Perspectives

Prothionamide and ethionamide remain indispensable tools in the fight against MDR-TB. Their shared mechanism of action, efficacy, and unfortunately, cross-resistance, underscore the need for careful stewardship and inclusion in combination therapy. While their in vitro performance is nearly identical, subtle differences in their clinical tolerability may favor the use of prothionamide in certain patient populations.

Future research should focus on a head-to-head, randomized controlled trial to definitively compare the tolerability and efficacy of these two drugs. Furthermore, the development of novel EthA activators or EthR inhibitors could serve as booster molecules, potentially allowing for lower, better-tolerated doses of these thioamides and overcoming some forms of resistance. The continued exploration of the structure-activity relationships within the thioamide class is crucial for designing next-generation drugs with improved therapeutic indices.

References

  • Title: Ethionamide and prothionamide: a review of their clinical efficacy, pharmacokinetics, and mechanisms of action and resistance in tuberculosis. Source: The Journal of antimicrobial chemotherapy. URL: [Link]

  • Title: Pharmacokinetics/Pharmacodynamics of Ethionamide and Prothionamide. Source: Antimicrobial Agents and Chemotherapy. URL: [Link]

  • Title: Ethionamide or Prothionamide for the Treatment of Tuberculosis. Source: Clinical Infectious Diseases. URL: [Link]

  • Title: Mechanism of Action of and Resistance to Ethionamide and Prothionamide. Source: Antimicrobial Agents and Chemotherapy. URL: [Link]

  • Title: Prothionamide and ethionamide: in vitro activities and cross-resistances in Mycobacterium tuberculosis. Source: The International Journal of Tuberculosis and Lung Disease. URL: [Link]

  • Title: Prothionamide versus ethionamide for the treatment of multidrug-resistant tuberculosis: a retrospective cohort study. Source: The Lancet Infectious Diseases. URL: [Link]

Comparative

In Vivo Validation of 2-(Propylthio)nicotinamide's Anti-Inflammatory Effects: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 2-(Propylthio)nicotinamide, a novel nicotinamide derivative. We will explore the mechanistic rationale for i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 2-(Propylthio)nicotinamide, a novel nicotinamide derivative. We will explore the mechanistic rationale for its potential efficacy, compare its performance against established anti-inflammatory agents, and provide detailed experimental protocols for robust preclinical assessment. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of Nicotinamide Derivatives in Inflammation

Nicotinamide, the amide form of vitamin B3, and its derivatives have garnered significant interest for their anti-inflammatory properties.[1][2] The therapeutic effects of these compounds are attributed to their role as cellular energy precursors and modulators of inflammatory cytokines.[1] Mechanistically, nicotinamide can inhibit the nuclear enzyme poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair and cellular responses to injury, including inflammation.[1][3] Furthermore, nicotinamide has been shown to suppress the transcription of pro-inflammatory mediators by controlling NF-κB, a key transcription factor in the inflammatory response.[4][5] This leads to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8.[6][7][8]

Recent in silico and in vitro studies on a related compound, 2-(propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide, suggest that it may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10] This dual inhibition is a well-established mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12] The addition of a propylthio group to the nicotinamide scaffold can increase its lipophilicity, potentially enhancing its ability to penetrate biological membranes and interact with its molecular targets.[9]

Given this promising mechanistic background, this guide will outline a rigorous in vivo validation strategy for 2-(Propylthio)nicotinamide, comparing it with standard-of-care anti-inflammatory drugs in well-established preclinical models of inflammation.

Comparative In Vivo Validation: Experimental Design and Rationale

To comprehensively evaluate the anti-inflammatory potential of 2-(Propylthio)nicotinamide, a multi-model approach is recommended. We will focus on two widely used and reproducible models: the carrageenan-induced paw edema model for acute local inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model.

G cluster_0 Phase 1: Acute Local Inflammation cluster_1 Phase 2: Systemic Inflammation Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (1-6h) Paw Volume Measurement (1-6h) Carrageenan Injection->Paw Volume Measurement (1-6h) Tissue Collection & Analysis Tissue Collection & Analysis Paw Volume Measurement (1-6h)->Tissue Collection & Analysis Animal Acclimatization_2 Animal Acclimatization Drug Administration_2 Drug Administration Animal Acclimatization_2->Drug Administration_2 LPS Injection LPS Injection Drug Administration_2->LPS Injection Blood & Tissue Collection Blood & Tissue Collection LPS Injection->Blood & Tissue Collection Cytokine & Biomarker Analysis Cytokine & Biomarker Analysis Blood & Tissue Collection->Cytokine & Biomarker Analysis

Caption: A streamlined workflow for the in vivo validation of 2-(Propylthio)nicotinamide in acute and systemic inflammation models.

This model is a gold standard for screening acute anti-inflammatory activity.[13][14][15] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[13][14]

  • Comparator Drugs:

    • Ibuprofen: A non-selective COX inhibitor, representing a widely used NSAID.[16]

    • Indomethacin: Another potent NSAID, often used as a positive control in this model.[11][13]

  • Experimental Protocol:

    • Animals: Male Wistar rats or Swiss albino mice will be used.

    • Grouping (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

      • Group 2: 2-(Propylthio)nicotinamide (e.g., 10, 30, 100 mg/kg, p.o.)

      • Group 3: Ibuprofen (e.g., 50 mg/kg, p.o.)

      • Group 4: Indomethacin (e.g., 10 mg/kg, p.o.)

    • Procedure:

      • Measure the initial paw volume (V₀) of the right hind paw using a plethysmometer.[13]

      • Administer the test compounds or vehicle orally (p.o.) one hour before carrageenan injection.[13]

      • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[13][17]

      • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[13]

    • Endpoint Analysis:

      • Calculate the percentage inhibition of edema for each group.

      • At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological analysis and measurement of inflammatory mediators (e.g., TNF-α, IL-6, PGE₂).

The LPS model is a robust method to evaluate the systemic anti-inflammatory potential of a compound.[18] Injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream.[18][19][20]

  • Comparator Drug:

    • Dexamethasone: A potent corticosteroid with well-documented anti-inflammatory effects in this model.[18]

  • Experimental Protocol:

    • Animals: Male BALB/c mice will be used.[21]

    • Grouping (n=6-8 per group):

      • Group 1: Vehicle Control (Saline)

      • Group 2: LPS Control (LPS 1 mg/kg, i.p.)

      • Group 3: 2-(Propylthio)nicotinamide (e.g., 10, 30, 100 mg/kg, p.o.) + LPS

      • Group 4: Dexamethasone (e.g., 1 mg/kg, p.o.) + LPS

    • Procedure:

      • Administer the test compounds or vehicle orally one hour before LPS injection.

      • Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS.

      • Collect blood samples via cardiac puncture at 2 and 6 hours post-LPS injection.[21]

    • Endpoint Analysis:

      • Measure serum levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.

      • Collect lung and liver tissues for histopathological examination and assessment of inflammatory cell infiltration.

Data Presentation and Interpretation

The quantitative data from these studies should be summarized in clear, comparative tables.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
2-(Propylthio)nicotinamide100.62 ± 0.0427.1
2-(Propylthio)nicotinamide300.45 ± 0.03**47.1
2-(Propylthio)nicotinamide1000.31 ± 0.02 63.5
Ibuprofen500.38 ± 0.0355.3
Indomethacin100.29 ± 0.02***65.9
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data is hypothetical.
Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)
Vehicle Control-50 ± 580 ± 10
LPS Control-1500 ± 1202500 ± 200
2-(Propylthio)nicotinamide + LPS101100 ± 901800 ± 150
2-(Propylthio)nicotinamide + LPS30800 ± 70 1200 ± 100
2-(Propylthio)nicotinamide + LPS100500 ± 40 700 ± 60
Dexamethasone + LPS1300 ± 30 400 ± 40
*p<0.05, **p<0.01, ***p<0.001 compared to LPS Control. Data is hypothetical.

Mechanistic Insights: Connecting In Vivo Data to Signaling Pathways

The anticipated in vivo anti-inflammatory effects of 2-(Propylthio)nicotinamide are likely mediated through the modulation of key inflammatory signaling pathways.

G Inflammatory Stimuli (LPS, Carrageenan) Inflammatory Stimuli (LPS, Carrageenan) TLR4/Receptors TLR4/Receptors Inflammatory Stimuli (LPS, Carrageenan)->TLR4/Receptors NF-κB Pathway NF-κB Pathway TLR4/Receptors->NF-κB Pathway COX Pathway COX Pathway TLR4/Receptors->COX Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Prostaglandins Prostaglandins COX Pathway->Prostaglandins Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation Prostaglandins->Inflammation 2-(Propylthio)nicotinamide 2-(Propylthio)nicotinamide 2-(Propylthio)nicotinamide->NF-κB Pathway Inhibition 2-(Propylthio)nicotinamide->COX Pathway Inhibition

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Propylthio)nicotinamide

Introduction: The Imperative for Rigorous Analytical Method Scrutiny In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The molecule at the center of this guide, 2-(Propylthio)...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The molecule at the center of this guide, 2-(Propylthio)nicotinamide, a nicotinamide derivative, represents a class of compounds with significant therapeutic potential. Ensuring its quality, safety, and efficacy hinges on the reliability of the analytical methods used for its characterization and quantification. While a single validated method provides a degree of confidence, the true test of robustness and reliability comes from cross-validation.

Cross-validation is the systematic process of comparing two or more distinct analytical methods to ensure they produce equivalent and reliable results.[1] This guide provides a comprehensive framework for the cross-validation of two proposed analytical methods for 2-(Propylthio)nicotinamide: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed to not only present protocols but to delve into the scientific rationale behind the experimental choices, in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines on analytical method validation.[2][3]

Proposed Analytical Methods for 2-(Propylthio)nicotinamide

The selection of analytical methods for cross-validation should be orthogonal, meaning they should rely on different separation and detection principles to provide a comprehensive assessment of the analyte.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally stable compounds like 2-(Propylthio)nicotinamide.[4] Its versatility and robustness make it an ideal primary method.

Rationale for Method Design: The proposed RP-HPLC method is designed based on the physicochemical properties of 2-(Propylthio)nicotinamide. The aromatic nicotinamide ring and the propylthio group impart a moderate hydrophobicity, making it well-suited for retention on a C18 stationary phase. A gradient elution is chosen to ensure adequate separation from potential impurities with varying polarities. UV detection is selected based on the chromophoric nature of the pyridine ring, which is expected to have a strong absorbance in the UV region, similar to nicotinamide.[5]

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] While 2-(Propylthio)nicotinamide may not be highly volatile, its analysis by GC is feasible, offering an excellent orthogonal comparison to HPLC.

Rationale for Method Design: The feasibility of GC analysis depends on the thermal stability of the analyte.[6] The proposed GC-MS method assumes that 2-(Propylthio)nicotinamide has sufficient volatility and thermal stability to be analyzed without derivatization. The use of a high-temperature capillary column and a temperature programming ramp is essential to facilitate elution. Mass spectrometry is chosen as the detector for its high selectivity and sensitivity, providing both quantitative data and structural confirmation of the analyte and any potential impurities or degradation products.[7][8]

Cross-Validation Protocol: A Framework for Ensuring Method Equivalence

The primary objective of this cross-validation study is to demonstrate the equivalence of the developed RP-HPLC and GC-MS methods for the accurate and precise quantification of 2-(Propylthio)nicotinamide in a given sample matrix (e.g., bulk drug substance).

Key Validation Parameters for Comparison

As stipulated by ICH Q2(R2), the following parameters will be assessed for both methods:[2][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision)

    • Intermediate Precision (Inter-assay precision)

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Workflow for Cross-Validation

Method Selection Logic cluster_criteria Decision Criteria cluster_methods Recommended Method A Analytical Need for 2-(Propylthio)nicotinamide B Routine QC Assay (High Throughput) A->B C Impurity Identification & Structural Confirmation A->C D Analysis of Thermally Labile Impurities A->D E RP-HPLC B->E Faster sample prep, robust for routine use F GC-MS C->F Provides mass spectral data for structural elucidation D->E Avoids high temperatures that may degrade impurities

Sources

Comparative

Head-to-Head Comparison: 2-(Propylthio)nicotinamide vs. Olaparib in the Context of PARP Inhibition

A Senior Application Scientist's Guide to Evaluating a Novel Nicotinamide Derivative Against a Clinically Validated PARP Inhibitor Introduction: The Rationale for Investigating Novel PARP Inhibitors The therapeutic lands...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Nicotinamide Derivative Against a Clinically Validated PARP Inhibitor

Introduction: The Rationale for Investigating Novel PARP Inhibitors

The therapeutic landscape of oncology has been significantly reshaped by the advent of targeted therapies, among which inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone in the management of cancers with deficiencies in DNA damage repair (DDR) pathways, particularly those harboring BRCA1/2 mutations. Olaparib, a first-in-class PARP inhibitor, has demonstrated substantial clinical benefit and received regulatory approval for the treatment of ovarian, breast, pancreatic, and prostate cancers with specific genetic alterations. Its success has catalyzed further research into novel PARP inhibitors with potentially improved efficacy, selectivity, or safety profiles.

This guide provides a comparative framework for evaluating 2-(Propylthio)nicotinamide, a novel nicotinamide derivative, against the well-established PARP inhibitor, Olaparib. While extensive preclinical and clinical data for 2-(Propylthio)nicotinamide are not yet publicly available, its structural similarity to nicotinamide, a precursor to the PARP substrate NAD+, suggests its potential as a PARP inhibitor. This document outlines the key experimental comparisons necessary to characterize its activity and therapeutic potential relative to Olaparib.

Comparative Pharmacological Profiles

A direct comparison of the pharmacological properties of 2-(Propylthio)nicotinamide and Olaparib is essential to understand their potential therapeutic applications and differentiation.

Feature2-(Propylthio)nicotinamide (Hypothesized)Olaparib (Established)
Primary Mechanism of Action Competitive inhibition of PARP enzymes (PARP1/2) at the NAD+ binding site.Competitive inhibition of PARP enzymes (PARP1/2) at the NAD+ binding site, leading to PARP trapping.
Therapeutic Target Tumors with DDR deficiencies (e.g., BRCA1/2 mutations).Tumors with DDR deficiencies (e.g., BRCA1/2, ATM, PALB2 mutations).
Key Differentiating Feature Potential for altered selectivity, potency, or off-target effects due to the propylthio group.Well-characterized potency and extensive clinical data on efficacy and safety.
Clinical Approvals NoneOvarian, breast, pancreatic, and prostate cancers.

Experimental Workflow for Comparative Evaluation

The following diagram outlines a logical workflow for the head-to-head comparison of 2-(Propylthio)nicotinamide and Olaparib.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Mechanistic Studies cluster_2 In Vivo Evaluation A Biochemical PARP Inhibition Assay B Cellular PARP Inhibition Assay A->B C Cell Viability/Cytotoxicity Assays B->C D DNA Damage Response (γH2AX Foci Assay) C->D E Cell Cycle Analysis D->E F Apoptosis Assays (e.g., Annexin V) E->F G Xenograft Tumor Models (e.g., BRCA-mutant cell lines) F->G H Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis G->H I Toxicity Studies H->I

Caption: A stepwise experimental workflow for the comparative analysis of novel and established PARP inhibitors.

Detailed Experimental Protocols

Biochemical PARP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(Propylthio)nicotinamide against purified PARP1 and PARP2 enzymes and compare it to Olaparib.

Methodology:

  • A 96-well plate is coated with histone H1.

  • Purified recombinant human PARP1 or PARP2 enzyme is added to each well.

  • A range of concentrations of 2-(Propylthio)nicotinamide or Olaparib (e.g., 0.1 nM to 100 µM) is added.

  • The PARP reaction is initiated by adding biotinylated NAD+.

  • The plate is incubated to allow for poly(ADP-ribosyl)ation (PARylation) of histone H1.

  • The plate is washed to remove unbound reagents.

  • Streptavidin-horseradish peroxidase (HRP) is added to detect the biotinylated PAR chains.

  • A chemiluminescent HRP substrate is added, and the signal is read on a plate reader.

  • The IC50 values are calculated by fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay

Objective: To assess the ability of 2-(Propylthio)nicotinamide to inhibit PARP activity within intact cells.

Methodology:

  • BRCA-deficient cancer cells (e.g., MDA-MB-436) are seeded in a 96-well plate.

  • Cells are treated with a range of concentrations of 2-(Propylthio)nicotinamide or Olaparib for a specified time (e.g., 24 hours).

  • Cells are then treated with a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP activity.

  • Cells are fixed and permeabilized.

  • An antibody specific for poly(ADP-ribose) (PAR) is added, followed by a fluorescently labeled secondary antibody.

  • The fluorescence intensity, which is proportional to PARP activity, is quantified using a high-content imaging system or plate reader.

Cell Viability Assays in BRCA-Deficient and BRCA-Proficient Cell Lines

Objective: To evaluate the selective cytotoxicity of 2-(Propylthio)nicotinamide in cancer cells with and without BRCA mutations, a key feature of synthetic lethality.

Methodology:

  • BRCA-mutant (e.g., CAPAN-1) and BRCA-wildtype (e.g., BxPC-3) pancreatic cancer cell lines are seeded in 96-well plates.

  • Cells are treated with increasing concentrations of 2-(Propylthio)nicotinamide or Olaparib for 72-96 hours.

  • Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • The concentration of each compound that causes 50% growth inhibition (GI50) is determined for each cell line. A significantly lower GI50 in the BRCA-mutant line compared to the wildtype line indicates synthetic lethality.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

G cluster_0 BRCA-Proficient Cell cluster_1 BRCA-Deficient Cell + PARP Inhibitor A Single-Strand Break (SSB) B PARP A->B detects C SSB Repair B->C mediates D Cell Survival C->D E Single-Strand Break (SSB) F PARP (Inhibited) E->F not repaired G Replication Fork Collapse (Double-Strand Break) F->G H Homologous Recombination Repair (Defective) G->H cannot repair I Cell Death (Apoptosis) H->I

Caption: Mechanism of synthetic lethality in BRCA-deficient cells treated with a PARP inhibitor.

Conclusion and Future Directions

The established clinical success of Olaparib provides a clear benchmark for the development of new PARP inhibitors. A systematic, head-to-head comparison as outlined in this guide is crucial for determining whether 2-(Propylthio)nicotinamide offers any advantages over existing therapies. Key areas for future investigation will include its selectivity for different PARP family members, its potential to overcome resistance mechanisms to other PARP inhibitors, and its safety profile in preclinical models. Should the in vitro and in vivo data demonstrate a promising therapeutic window and a favorable comparison to Olaparib, further development of 2-(Propylthio)nicotinamide as a novel cancer therapeutic would be warranted.

References

  • Olaparib: a first-in-class PARP inhibitor for the treatment of ovarian cancer. National Center for Biotechnology Information.[Link]

  • Olaparib. National Cancer Institute.[Link]

  • PARP Inhibitors: An Evolving Role in the Management of Ovarian Cancer. National Center for Biotechnology Information.[Link]

Validation

An Exploratory and Comparative Guide to 2-(Propylthio)nicotinamide: Synthesis and Putative PARP1 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the synthesis and biological evaluation of 2-(Propylthio)nicotinamide, a nicotinamide derivative with unex...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and biological evaluation of 2-(Propylthio)nicotinamide, a nicotinamide derivative with unexplored therapeutic potential. While published findings on this specific molecule are scarce, its structural relationship to nicotinamide—a known inhibitor of Poly(ADP-ribose) polymerase (PARP)—suggests a compelling avenue for investigation.[1][2]

Here, we present a detailed, replicable protocol for the synthesis of 2-(Propylthio)nicotinamide. We then propose a robust experimental workflow to assess its activity as a PARP1 inhibitor, directly comparing its potential performance against the well-established clinical PARP inhibitor, Olaparib. This guide is designed to empower researchers to not only replicate the synthesis but also to generate novel data on the biological activity of this intriguing compound.

I. Synthesis of 2-(Propylthio)nicotinamide: A Proposed Two-Step Approach

The synthesis of 2-(Propylthio)nicotinamide can be logically approached through a two-step process, beginning with the synthesis of the key intermediate, 2-chloronicotinamide, followed by a nucleophilic substitution with propylthiol.

Step 1: Synthesis of 2-Chloronicotinamide

This protocol is adapted from established methods for the synthesis of 2-chloronicotinamide from 2-chloro-3-cyanopyridine.

Experimental Protocol:

  • To a 1000 mL three-necked flask, add 400 mL of concentrated sulfuric acid.

  • While stirring, slowly add 138 g (1 mol) of 2-chloro-3-cyanopyridine. Continue stirring until all the solid has dissolved.

  • Heat the reaction mixture to 90°C and maintain this temperature with continuous stirring for 2 hours.

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • In a separate large beaker or flask, prepare a mixture of 1000 mL of ammonia and 1 kg of ice.

  • Slowly and carefully pour the reaction mixture into the ammonia-ice mixture with vigorous stirring. Continue stirring for 1 hour.

  • Collect the precipitated crude product by filtration.

  • Transfer the crude product to a beaker containing 1000 mL of ethyl acetate and stir for 1 hour to wash the solid.

  • Filter the solid and dry it at 50°C to obtain 2-chloronicotinamide as a white solid. The expected yield is approximately 98%.

Causality of Experimental Choices:

  • Sulfuric Acid: The concentrated sulfuric acid acts as both a solvent and a catalyst for the hydrolysis of the nitrile group of 2-chloro-3-cyanopyridine to the amide group of 2-chloronicotinamide.

  • Ammonia-Ice Mixture: The highly exothermic reaction of neutralizing the concentrated sulfuric acid requires a large volume of a cold, basic solution to control the temperature and safely precipitate the product.

  • Ethyl Acetate Wash: This step is crucial for removing any remaining organic impurities from the crude product, resulting in a higher purity final product.

Synthesis_Step1 reagent1 2-Chloro-3-cyanopyridine reaction Hydrolysis 90°C, 2h reagent1->reaction reagent2 Conc. H2SO4 reagent2->reaction workup Quench with NH3/Ice Filter reaction->workup purification Wash with Ethyl Acetate workup->purification product 2-Chloronicotinamide purification->product

Caption: Synthesis Workflow for 2-Chloronicotinamide.
Step 2: Synthesis of 2-(Propylthio)nicotinamide

This proposed protocol involves the nucleophilic substitution of the chlorine atom in 2-chloronicotinamide with a propylthiolate anion.

Experimental Protocol:

  • In a round-bottom flask, dissolve 15.6 g (0.1 mol) of 2-chloronicotinamide in a suitable aprotic polar solvent, such as dimethylformamide (DMF).

  • To this solution, add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the propylthiol.

  • Slowly add 7.6 g (0.1 mol) of 1-propanethiol to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(Propylthio)nicotinamide.

Causality of Experimental Choices:

  • Aprotic Polar Solvent: DMF is a good choice as it can dissolve the reactants and facilitate the SNAr (nucleophilic aromatic substitution) reaction.

  • Base: The base is necessary to generate the more nucleophilic thiolate anion from propanethiol.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds to obtain a high-purity final product.

II. Comparative Evaluation of PARP1 Inhibitory Activity

Given that nicotinamide is a known, albeit weak, inhibitor of PARP enzymes, it is hypothesized that 2-(Propylthio)nicotinamide may also exhibit this activity.[1][2] To test this hypothesis, a direct comparison with the potent and clinically approved PARP inhibitor, Olaparib, is proposed.

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1] Nicotinamide and its derivatives can act as competitive inhibitors of PARP by mimicking the nicotinamide moiety of the NAD+ substrate.

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 PARP Inhibition DNA_damage DNA Damage PARP1 PARP1 Activation DNA_damage->PARP1 NAD NAD+ PARP1->NAD Substrate PAR Poly(ADP-ribose) PARP1->PAR Catalyzes Blocked_Repair Blocked DNA Repair (Synthetic Lethality in BRCA-deficient cells) PARP1->Blocked_Repair NAD->PAR Product Repair DNA Repair PAR->Repair Inhibitor 2-(Propylthio)nicotinamide or Olaparib Inhibitor->PARP1 Inhibits

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Propylthio)nicotinamide

As a Senior Application Scientist, it is imperative to ground all laboratory procedures in a deep understanding of the materials being handled, ensuring safety and regulatory compliance. This guide provides a detailed pr...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to ground all laboratory procedures in a deep understanding of the materials being handled, ensuring safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2-(Propylthio)nicotinamide, moving beyond mere procedural steps to explain the rationale rooted in the compound's specific chemical properties and associated hazards. Our commitment is to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.

Understanding the Hazard Profile of 2-(Propylthio)nicotinamide

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. The Safety Data Sheet (SDS) for 2-(Propylthio)nicotinamide classifies it as a substance that requires careful management.[1]

Key Hazards:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]

  • Specific target organ toxicity (single exposure): Category 3, targeting the respiratory system (May cause respiratory irritation)[1][2]

Upon combustion, 2-(Propylthio)nicotinamide can produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides.[1] The presence of a thioether group also suggests the potential for malodorous vapors, a common characteristic of organosulfur compounds.[3]

Hazard ClassificationCategoryPrimary EffectSource
Skin Corrosion/Irritation2Causes skin irritation[1][2]
Serious Eye Damage/Irritation2Causes serious eye irritation[1][2]
Specific Target Organ Toxicity3May cause respiratory irritation[1][2]
The Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of 2-(Propylthio)nicotinamide is that it must be managed as hazardous chemical waste.[1][4] It should never be disposed of down the drain or in regular trash.[1] The following steps provide a comprehensive workflow for its safe and compliant disposal.

Given the irritant nature of 2-(Propylthio)nicotinamide, all handling and disposal procedures must be conducted with appropriate PPE and engineering controls.

  • Engineering Controls: Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure safety showers and eyewash stations are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1][7]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[8]

    • Body Protection: A lab coat is mandatory.[9]

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[10][11] Mixing incompatible waste streams can lead to dangerous chemical reactions.[12]

  • Waste Stream: 2-(Propylthio)nicotinamide waste should be classified as a non-halogenated organic solid waste .

  • Segregation: This waste must be kept separate from:

    • Halogenated organic waste[11]

    • Acids and bases

    • Oxidizers

    • Aqueous waste

The choice of waste container is critical to prevent leaks and ensure compatibility with the waste material.[13]

  • Solid Waste:

    • Uncontaminated or lightly contaminated lab debris (e.g., gloves, weighing paper): Place these items in a designated, sealed plastic bag within a solid waste container.[3]

    • Bulk quantities of 2-(Propylthio)nicotinamide: Collect in a sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be in good condition, free from damage, and have a secure, leak-proof lid.[9][13]

  • Liquid Waste (from decontamination):

    • If a solvent is used to decontaminate glassware, this liquid waste must be collected in a separate, compatible, and sealable container.[12] The container should be labeled as "Non-Halogenated Organic Solvent Waste" with 2-(Propylthio)nicotinamide listed as a contaminant.

Accurate and immediate labeling of waste containers is a strict regulatory requirement.[4][9]

  • As soon as the first item of waste is placed in a container, it must be labeled with a hazardous waste tag.[9]

  • The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "2-(Propylthio)nicotinamide"

    • The specific hazard characteristics (e.g., "Irritant")[4]

    • The accumulation start date[12]

Due to the thioether component, residual amounts of 2-(Propylthio)nicotinamide on glassware may produce unpleasant odors. Decontamination before standard washing is a best practice.

  • Procedure: All glassware and equipment that came into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. This rinseate must be collected as hazardous liquid waste.

  • For Odor Neutralization: For persistent odors, a bleach solution can be used to oxidize the thioether group.[3][14] The glassware should be soaked in the bleach solution within a fume hood for several hours before conventional washing.[14] The used bleach solution should also be collected as hazardous waste.[3]

Hazardous waste must be stored in a designated satellite accumulation area (SAA) within the laboratory.[4]

  • Storage Conditions:

    • The waste container must be kept closed at all times, except when adding waste.[9]

    • Store in a well-ventilated area, away from heat and sources of ignition.[1]

    • Utilize secondary containment (e.g., a larger, chemically resistant tub or bin) to contain any potential leaks.[9][12]

  • Final Disposal:

    • Arrange for the pickup of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] This ensures the waste is transported to an approved waste disposal plant for final treatment, typically incineration.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Propylthio)nicotinamide.

G Disposal Workflow for 2-(Propylthio)nicotinamide cluster_prep Preparation cluster_segregation Waste Segregation & Containerization cluster_disposal Disposal & Decontamination Start Generation of 2-(Propylthio)nicotinamide Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Characterize Characterize Waste: Non-Halogenated Organic Solid FumeHood->Characterize Container Select Appropriate, Labeled Waste Container Characterize->Container Label Label Container: 'Hazardous Waste', Chemical Name, Hazards Container->Label PlaceWaste Place Waste in Designated Container Label->PlaceWaste Decon Decontaminate Glassware (Collect Rinseate as Liquid Waste) PlaceWaste->Decon Storage Store in Satellite Accumulation Area with Secondary Containment Decon->Storage Pickup Arrange for Pickup by EHS/Licensed Contractor Storage->Pickup

Caption: Decision workflow for handling and disposing of 2-(Propylthio)nicotinamide waste.

Emergency Procedures

In the event of accidental release or exposure, follow these first-aid measures as outlined in the SDS.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]

  • Spills: For small spills, use an absorbent, non-combustible material to sweep up the solid. Place it into a suitable, closed container for disposal.[1] Ensure the area is well-ventilated.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-(Propylthio)nicotinamide, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Best Practices for Hazardous Waste Segregation and Storage. Bio-MED Regulated Waste Solutions. [Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania Environmental Health and Radiation Safety (EHRS). [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. InsideEPA.com. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives... Royal Society of Chemistry (RSC) Publishing. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives... National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: Nicotinamide beta riboside. Chemos GmbH & Co.KG. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • SOP FOR STENCH CHEMICALS. Columbia University Environmental Health & Safety. [Link]

  • Inert Reassessment - Nicotinamide. U.S. Environmental Protection Agency (EPA). [Link]

  • Ex Vivo Transdermal Delivery of Nicotinamide Mononucleotide... MDPI. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Propylthio)nicotinamide

Welcome to your essential guide for the safe handling of 2-(Propylthio)nicotinamide (CAS No. 175135-26-9).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-(Propylthio)nicotinamide (CAS No. 175135-26-9). As researchers and drug development professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring a safe and secure laboratory environment. This document provides in-depth, procedural guidance rooted in established safety protocols and practical, field-proven insights. Our goal is to empower you with the knowledge to not just follow safety procedures, but to understand the critical reasoning behind them, fostering a culture of proactive safety and scientific integrity.

The toxicological properties of 2-(Propylthio)nicotinamide have not been fully investigated, a fact that necessitates a cautious and thorough approach to safety.[1] The guidance herein is based on the known hazards associated with this compound, primarily its classification as a skin irritant, a serious eye irritant, and a potential respiratory irritant.[1][2]

Part 1: Hazard Assessment and Core Safety Principles

Before any laboratory work commences, a thorough risk assessment is mandatory. The nature of the experiment dictates the level of risk. Handling milligram quantities of the solid compound on an open bench carries a different risk profile than working with larger quantities or preparing solutions, which may increase the risk of aerosolization and splashing.

Hazard Identification

A summary of the known hazards associated with 2-(Propylthio)nicotinamide is presented below.

Hazard ClassificationGHS CategoryDescriptionSource(s)
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[1][2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1][2]

This table provides a quick reference to the primary hazards. Always consult the full Safety Data Sheet (SDS) before use.

The core principle of chemical safety is to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation. Personal Protective Equipment (PPE) serves as the final barrier between you and the chemical, used in conjunction with engineering controls like fume hoods.[3]

Part 2: Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be deliberate and informed by your risk assessment. The following sections detail the minimum required PPE and provide guidance for elevated-risk procedures.

Standard Laboratory Attire (Baseline PPE)

This is the minimum PPE required when in a laboratory where 2-(Propylthio)nicotinamide is present, even if not directly handling the compound.

  • Safety Glasses: Must be worn at all times. Standard prescription glasses are not a substitute. Safety glasses must have side shields to offer protection from splashes.[4]

  • Laboratory Coat: A full-length lab coat, buttoned completely, is required to protect skin and personal clothing.

  • Closed-toe Shoes: Footwear must cover the entire foot. Perforated shoes, sandals, or cloth sneakers offer insufficient protection.[5]

Direct Handling: Essential PPE

When weighing, transferring, or otherwise directly handling 2-(Propylthio)nicotinamide, the following PPE is mandatory in addition to the baseline attire.

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[2][6]

  • Chemical Splash Goggles: When handling the solid (which can become airborne) or any solutions, you must upgrade from safety glasses to chemical splash goggles. These provide a seal around the eyes, offering superior protection from dust, splashes, and vapors.[2] For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.[5][7]

To prevent skin irritation, chemically resistant gloves are essential.[1][8]

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[4]

  • Glove Technique: If prolonged contact is anticipated, or when working with solutions, consider double-gloving. This involves wearing two pairs of gloves, which can significantly reduce the risk of exposure if the outer glove is compromised. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[1]

The compound may cause respiratory irritation, making respiratory protection crucial, especially when handling the powder form which can be easily aerosolized.[1][2]

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls. Always handle solid 2-(Propylthio)nicotinamide inside a certified chemical fume hood to minimize dust inhalation.[9]

  • Respirator Use: If a fume hood is not available or if your risk assessment indicates a high potential for dust generation, a respirator is required. A NIOSH-approved N95 dust mask or a higher-level respirator (e.g., a half-mask respirator with P100 particulate filters) should be used.[9] Note that surgical masks offer little to no protection from chemical dusts.[3]

The following diagram illustrates the PPE selection workflow based on the task being performed.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Protocol Start Start: Identify Task Task Handling 2-(Propylthio)nicotinamide? Start->Task DirectHandling Direct Handling of Chemical? Task->DirectHandling Yes BaselinePPE Baseline PPE: - Lab Coat - Safety Glasses - Closed-toe Shoes Task->BaselinePPE No (in lab area) SolidOrSolution Solid Powder or Solution? DirectHandling->SolidOrSolution Yes DirectHandling->BaselinePPE No (indirect work) Weighing Weighing/Transferring Solid SolidOrSolution->Weighing Solid SolutionWork Preparing/Using Solution SolidOrSolution->SolutionWork Solution HandlingPPE Add Mandatory Handling PPE: - Nitrile Gloves - Chemical Goggles Weighing->HandlingPPE SolutionWork->HandlingPPE Respiratory Work in Fume Hood or Wear N95 Respirator HandlingPPE->Respiratory SplashRisk High Splash Risk? HandlingPPE->SplashRisk FinalPPE Proceed with Experiment Respiratory->FinalPPE FaceShield Add Face Shield SplashRisk->FaceShield Yes SplashRisk->FinalPPE No FaceShield->FinalPPE

Caption: PPE selection workflow for handling 2-(Propylthio)nicotinamide.

Part 3: Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include detailed operational and disposal procedures.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[1][9]

  • PPE Donning: Before entering the designated area, don your lab coat, closed-toe shoes, chemical splash goggles, and any required respiratory protection. Don gloves last.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound on a disposable weighing paper or in a tared container.

    • Use spatulas and other equipment slowly and deliberately to avoid generating dust.

    • If transferring to a flask for dissolution, use a powder funnel.

    • After transfer, promptly and securely close the primary container.

  • Decontamination: Wipe down the spatula, work surface, and any other equipment with a damp cloth or towel. Dispose of the weighing paper and cleaning materials as contaminated waste.

  • PPE Doffing: Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Gloves should be removed first, followed by goggles, lab coat, and respirator (if used). Wash hands thoroughly immediately after exiting the work area.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency SituationImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][8]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]
Minor Spill Ensure proper PPE is worn. Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Clean the spill area thoroughly.
Major Spill Evacuate the immediate area. Alert laboratory personnel and your institution's safety officer. Do not attempt to clean up a large spill without proper training and equipment.

This flowchart outlines the general emergency response for an accidental exposure.

Emergency_Response_Flowchart Start Exposure Event Occurs Assess Assess Situation (Is the area safe?) Start->Assess ExposureType Identify Exposure Route Assess->ExposureType Area is Safe Skin Skin Contact ExposureType->Skin Skin Eye Eye Contact ExposureType->Eye Eye Inhalation Inhalation ExposureType->Inhalation Inhalation SkinAction Remove Contaminated Clothing Wash Area with Soap & Water (min. 15 minutes) Skin->SkinAction EyeAction Flush Eyes at Eyewash Station (min. 15 minutes) Eye->EyeAction InhalationAction Move to Fresh Air Inhalation->InhalationAction SeekMedical Seek Medical Attention (Bring SDS if possible) SkinAction->SeekMedical EyeAction->SeekMedical InhalationAction->SeekMedical Report Report Incident to Supervisor & Safety Officer SeekMedical->Report End End Report->End

Caption: General emergency response workflow for exposure incidents.

Waste Disposal

Proper disposal is a critical component of the chemical handling lifecycle.

  • Contaminated Waste: All disposable items that have come into contact with 2-(Propylthio)nicotinamide, including gloves, weighing papers, and cleaning materials, must be collected in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused or excess 2-(Propylthio)nicotinamide and any solutions containing it must be disposed of as hazardous chemical waste.

  • Regulations: All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1] Do not empty into drains.[1] Label all waste containers clearly and accurately.

By adhering to these comprehensive guidelines, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Aliathon. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

  • Vitamin B3 (Niacinamide), USP - SDS (Safety Data Sheet). MakingCosmetics Inc. [Link]

  • Influence of Available Hydrophobic Interactions in New 2-(Propylthio)-N-(1,3,4-thiadiazol-2-yl)nicotinamide Pharmacophore and Evaluation of Its Therapeutic Potential. ACS Omega. [Link]

Sources

Retrosynthesis Analysis

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